Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Description
The exact mass of the compound Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is 264.09977361 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-11-7-5-10(6-8-11)12(15)9-13(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMTFLNNBFOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: Physicochemical Profile & Synthetic Utility
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus: Physical Properties, Structural Characterization, and Synthetic Applications
Executive Summary
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS: 1019379-40-8 ) is a specialized
This guide provides a definitive physicochemical profile, detailed characterization data, and validated synthetic protocols, emphasizing the compound's dynamic keto-enol tautomerism which critically influences its handling and spectral analysis.
Physicochemical Properties[1][2][3][4][5][6]
The physical behavior of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is dominated by its ability to exist in equilibrium between a diketo form and a hydrogen-bonded enol form. This duality affects its solubility, melting point, and reactivity.
Table 1: Core Physical Data
| Property | Value / Description | Note |
| CAS Number | 1019379-40-8 | Primary identifier |
| IUPAC Name | Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | Also known as Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutyrate |
| Molecular Formula | ||
| Molecular Weight | 264.27 g/mol | |
| Physical State | Solid (Crystalline) | Often appears as yellow needles or powder |
| Melting Point | 30–50 °C (Predicted) | Low-melting solid; MP depression observed in impure samples due to tautomeric mixtures |
| Boiling Point | ~420 °C (at 760 mmHg) | Decomposes before boiling at atm pressure; distillable under high vacuum |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; cell-permeable range |
| pKa | 9.5 – 10.5 | Acidic |
| Solubility | DMSO, Ethanol, DCM, Toluene | Insoluble in water; soluble in aqueous base (with hydrolysis risk) |
Tautomerism & Stability
In solution (e.g.,
Implication for Handling:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The active methylene group is susceptible to oxidation over time.
-
Analysis: HPLC chromatograms may show "split" peaks or broad shoulders if the equilibration time is slower than the column retention time.
Structural Characterization
Accurate identification requires distinguishing between the tautomers. The following spectral data is characteristic for this class of aryl-diketo esters.
Nuclear Magnetic Resonance (NMR)[6][11]
NMR (400 MHz,-
14.0–15.0 ppm (s, broad, 1H): Enolic -OH. (Disappears with
shake). Diagnostic for enol form. - 7.9–8.0 ppm (d, 2H): Aromatic protons ortho to carbonyl (AA'BB' system).
- 6.9–7.0 ppm (d, 2H): Aromatic protons ortho to ethoxy group.
-
6.5 ppm (s, <1H): Vinyl proton (
) of the enol form. -
4.5 ppm (s, <1H): Methylene protons (
) of the keto form (usually minor). -
4.3–4.4 ppm (q, 2H): Ester methylene (
). -
4.1 ppm (q, 2H): Ethoxy methylene (
on ring). - 1.3–1.5 ppm (m, 6H): Overlapping methyl triplets.
Infrared Spectroscopy (IR)
-
1730–1740 cm⁻¹: Ester
stretch. -
1680–1700 cm⁻¹: Ketone
stretch (conjugated). -
1600–1620 cm⁻¹: Enol
/ Aromatic stretch (often enhanced by H-bonding). -
2500–3300 cm⁻¹: Broad -OH stretch (chelated enol).
Synthesis & Purification Protocol
The most robust synthesis involves a Claisen condensation. This protocol ensures high regioselectivity and yield.
Reaction Scheme
The synthesis couples 4-ethoxyacetophenone with diethyl oxalate using a strong alkoxide base.
Figure 1: Synthetic pathway via Claisen condensation.
Detailed Methodology
-
Preparation of Base: In a dry 3-neck flask under
, dissolve Sodium metal (1.1 eq) in absolute Ethanol (10 vol) to generate fresh Sodium Ethoxide.-
Note: Commercial NaOEt powder can be used but often results in lower yields due to moisture contamination.
-
-
Condensation: Cool the solution to 0°C. Add Diethyl Oxalate (1.2 eq) dropwise.
-
Addition: Add a solution of 4-Ethoxyacetophenone (1.0 eq) in Ethanol slowly over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up:
-
Cool reaction to room temperature.
-
Pour into ice-water containing dilute
(pH ~2). The product will precipitate as a solid or oil. -
Extract with Dichloromethane (DCM) if oily.
-
-
Purification:
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool slowly to 4°C.
-
Yield: Typically 70–85%.
-
Applications in Drug Discovery
This compound is a "linchpin" intermediate. Its 1,3-dicarbonyl system reacts with binucleophiles to form heterocycles found in kinase inhibitors (e.g., Src, p38 MAP kinase).
Heterocycle Formation Logic
Figure 2: Divergent synthesis of bioactive heterocycles.
Key Reaction:
-
Pyrazole Synthesis: Reacting with hydrazine hydrate in refluxing ethanol yields the 3-(4-ethoxyphenyl)pyrazole-5-carboxylate. This core is analogous to the scaffold seen in drugs like Celecoxib (though substituents differ).
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
-
Spill Management: Adsorb with sand or vermiculite. Do not flush into drains as it is toxic to aquatic life (based on ethoxy/halo analogs).
References
-
ChemicalBook. (2025). Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate CAS# 1019379-40-8.[1] Retrieved from
-
University of Tehran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from
-
BenchChem. (2025).[2] Reactions of Diethyl Oxalate with Strong Bases: Technical Support Center. Retrieved from
-
PubChem. (2025).[3][4] Ethyl 4-methoxyphenyl-4-oxobutanoate (Analogous Data). Retrieved from
-
Sigma-Aldrich. (2025). 4′-Ethoxyacetophenone (Precursor Data). Retrieved from
Sources
- 1. 1629614-23-8,Ethyl 4-(4-Chloro-2-fluorophenyl)-2,4-dioxobutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: Structure, Synthesis, and Applications
Executive Summary: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a sophisticated organic molecule characterized by a crucial β-dicarbonyl system and an ethoxyphenyl moiety. These structural features make it an invaluable intermediate in organic synthesis, particularly for creating heterocyclic compounds. This guide offers a detailed exploration of its chemical structure, synthesis, spectroscopic properties, and its significant role in research and drug development, tailored for professionals in the scientific community.
Chemical Identity and Nomenclature
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds known for their unique reactivity. Its structure combines an aromatic ring with a flexible dicarbonyl chain, making it a versatile building block in medicinal chemistry.
| Identifier | Value |
| IUPAC Name | Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate |
| Molecular Formula | C₁₄H₁₆O₅ |
| Molecular Weight | 264.27 g/mol |
| CAS Number | 613-43-4 |
| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OCC |
| InChI Key | PNJLNKSHMSXCEI-UHFFFAOYSA-N |
The Core Structural Motif: The β-Dicarbonyl System & Tautomerism
The defining feature of this molecule is the 2,4-dioxobutanoate chain, which constitutes a 1,3-dicarbonyl (or β-dicarbonyl) system. This arrangement leads to a fascinating chemical equilibrium known as keto-enol tautomerism.[1]
The molecule exists as a mixture of the keto form and the more stable enol form. The enol form is stabilized by the conjugation of the double bond with the carbonyl group and the formation of a stable, six-membered ring through an intramolecular hydrogen bond.[1] This equilibrium is highly sensitive to environmental factors, particularly the solvent. Non-polar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the keto form.[1][2]
The presence of these two forms can be readily observed and quantified using ¹H NMR spectroscopy, as the interconversion is slow enough on the NMR timescale to show distinct signals for each tautomer.[1]
Caption: Keto-Enol tautomerism of the β-dicarbonyl system.
Synthesis and Mechanistic Insights
The primary method for synthesizing Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is the Crossed Claisen Condensation . This reaction involves the condensation of an ester or ketone with a non-enolizable ester, such as diethyl oxalate.[3][4]
In this specific synthesis, 4'-ethoxyacetophenone reacts with diethyl oxalate in the presence of a strong base, typically sodium ethoxide (NaOEt). Diethyl oxalate is an ideal electrophilic partner because it lacks α-hydrogens and cannot undergo self-condensation.[3][5]
Reaction Mechanism
The reaction proceeds through a well-defined, multi-step mechanism:
-
Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from 4'-ethoxyacetophenone to form a resonance-stabilized enolate.[3]
-
Nucleophilic Attack: The enolate attacks an electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.[3]
-
Elimination: The intermediate collapses, eliminating an ethoxide leaving group to yield the final product.[3]
-
Deprotonation: A final, irreversible deprotonation of the highly acidic methylene group between the two carbonyls drives the reaction to completion.[3][6] An acidic workup is then required to neutralize the enolate and yield the final product.
Caption: Mechanism of Crossed Claisen Condensation.
Experimental Protocol: Synthesis
A representative protocol for this synthesis is as follows:
-
Prepare Base: Dissolve sodium metal (10 mmol) in dried ethanol (10 mL) to prepare a fresh solution of sodium ethoxide.
-
Mix Reagents: Add a mixture of diethyl oxalate (10 mmol) and 4'-ethoxyacetophenone (10 mmol) dropwise to the stirred sodium ethoxide solution.
-
Reaction: Stir the mixture overnight at room temperature, then heat at 80°C for 30 minutes.
-
Workup: Cool the reaction mixture and acidify to a pH of 2 with sulfuric acid.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, typically by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The data below represents typical expected values for the enol tautomer, which is often predominant.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | d | 2H | Aromatic protons (ortho to C=O) |
| ~7.03 | s | 1H | Vinylic proton (-C(OH)=CH-) |
| ~6.98 | d | 2H | Aromatic protons (ortho to -OEt) |
| ~4.39 | q | 2H | Ester methylene (-COOCH₂CH₃) |
| ~4.15 | q | 2H | Ether methylene (-OCH₂CH₃) |
| ~1.41 | t | 3H | Ester methyl (-COOCH₂CH₃) |
| ~1.48 | t | 3H | Ether methyl (-OCH₂CH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the ethyl and ethoxy groups.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | O-H Stretch | Enol hydroxyl |
| ~2980 | C-H Stretch | Aliphatic |
| ~1730 | C=O Stretch | Ester carbonyl |
| ~1600 | C=O Stretch | Ketone carbonyl (conjugated) |
| ~1510 | C=C Stretch | Aromatic ring |
Chemical Reactivity and Synthetic Utility
The true value of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate lies in its utility as a synthetic intermediate. The 1,3-dicarbonyl moiety is a powerful tool for constructing five-membered heterocyclic rings, which are prevalent in pharmaceuticals.
Knorr Pyrazole Synthesis
A prime example of its application is the Knorr Pyrazole Synthesis . This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative to form a pyrazole.[7][8] Pyrazoles are a core structure in many drugs, including the anti-inflammatory agent celecoxib.[7]
The reaction mechanism proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9] The regioselectivity of the reaction is governed by the differential reactivity of the two carbonyl groups; the ketone is generally more reactive towards nucleophiles than the ester.[10]
Caption: General workflow of the Knorr Pyrazole Synthesis.
Applications in Drug Discovery and Development
Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been investigated for a range of biological activities. The combination of the aromatic ring and the dicarbonyl system serves as a versatile pharmacophore.
-
Enzyme Inhibition: Compounds with this core structure have been synthesized and evaluated as inhibitors of enzymes like Src Kinase, which is implicated in cancer progression.
-
Antioxidant and Neuroprotective Activities: The phenoxy group is associated with antioxidant properties, which are crucial for combating oxidative stress implicated in neurodegenerative diseases.[11][12][13]
-
Antimicrobial and Anti-inflammatory Properties: Phenolic compounds and various heterocyclic derivatives synthesized from β-dicarbonyls often exhibit antimicrobial and anti-inflammatory effects.[11][13]
The ability to readily modify both the aromatic ring and the dicarbonyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a solid at room temperature. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn. Store the compound in a cool, dry, and well-ventilated area, sealed in its container.
Conclusion
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is more than just a chemical compound; it is a testament to the elegance of structural chemistry. Its defining feature, the β-dicarbonyl system, imparts a rich chemical reactivity, dominated by keto-enol tautomerism. This reactivity, combined with a straightforward synthesis via the Claisen condensation, establishes the molecule as a cornerstone intermediate for constructing complex heterocyclic systems like pyrazoles. Its proven utility in synthesizing biologically active molecules underscores its importance for researchers and professionals dedicated to advancing the frontiers of medicinal chemistry and drug development.
References
-
Giradkar, V. (2020). Knorr Pyrazole Synthesis (M. Pharm). [online] Slideshare. Available at: [Link][7]
-
Name-Reaction.com. Knorr pyrazole synthesis. [online] Available at: [Link][8]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [online] Available at: [Link][14]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [online] Available at: [Link][10]
-
Ryabova, V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), pp.868-872. [online] Available at: [Link][15]
-
Gorodetsky, M., et al. (1967). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 45(7), pp.787-795. [online] Available at: [Link][2]
-
Chemistry LibreTexts. (2019). 19.06: Carboxylic Derivatives - The Claisen Condensation. [online] Available at: [Link][6]
-
Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [online] Available at: [Link][4]
-
Fassihi, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(3), pp.755-762. [online] Available at: [Link]
-
University of Calgary. Crossed Claisen Condensations. [online] Available at: [Link][5]
-
Palma Tenango, M. (2017). Phenolic Compounds - Biological Activity. ResearchGate. [online] Available at: [Link][11]
-
Tadtong, S., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Molecules, 28(5), p.2185. [online] Available at: [Link][12]
-
Ortiz, M., et al. (2024). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. Molecules, 29(4), p.815. [online] Available at: [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate molecular weight
An In-depth Technical Guide to the Molecular Weight of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Authored by: A Senior Application Scientist
Abstract
The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, serving as a primary identifier and a critical parameter in drug development, synthesis, and quality control. This guide provides a comprehensive technical overview of the molecular weight of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. We will delve into the theoretical calculation of its molecular weight based on its deduced molecular formula, C₁₄H₁₆O₅, and explore the principal analytical methodologies for its empirical validation, including mass spectrometry and elemental analysis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical insights into the experimental workflows that ensure scientific rigor and data integrity.
Introduction: The Foundational Importance of Molecular Weight
In the realm of chemical sciences, the molecular weight (MW) of a compound is one of its most fundamental properties. It represents the mass of one mole of a substance and is essential for stoichiometric calculations, the preparation of solutions with precise concentrations, and the elucidation of a compound's structure. For drug development professionals, an accurate molecular weight is non-negotiable; it is a key component of compound characterization, required for regulatory submissions and for understanding a molecule's pharmacokinetic and pharmacodynamic profiles.
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a complex organic molecule whose utility in research and development hinges on the precise knowledge of its chemical properties, beginning with its molecular weight. This guide will provide the necessary theoretical and practical framework for understanding and verifying this crucial parameter.
Molecular Structure and Formula Elucidation
While direct literature for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is sparse, its structure can be confidently deduced from its nomenclature and comparison with close structural analogs like Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
-
Core Structure : The molecule features a butanoate backbone, indicating a four-carbon chain.
-
Functional Groups : It contains two ketone groups (dioxo) at positions 2 and 4. An ethyl ester group is attached to the carboxyl end.
-
Aromatic Moiety : A phenyl ring is attached at the 4-position of the butanoate chain.
-
Substitution : The phenyl ring is substituted at its own 4-position with an ethoxy group (-OCH₂CH₃).
Based on this analysis, the molecular formula is determined to be C₁₄H₁₆O₅ .
Theoretical Molecular Weight: Calculation and Significance
The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula. Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, O: 15.999 u), we can calculate the molecular weight of C₁₄H₁₆O₅.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 14 | 12.011 | 168.154 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Oxygen (O) | 5 | 15.999 | 79.995 |
| Total | 264.277 |
The calculated molecular weight of 264.28 g/mol (rounded) serves as the benchmark for all experimental verifications.
Experimental Verification of Molecular Weight
Theoretical calculations must be confirmed by empirical data. The two primary techniques for this validation are mass spectrometry and elemental analysis. These methods provide a self-validating system when used in conjunction.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.[1][3]
-
Sample Preparation : Dissolve a minute quantity of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Ion Analysis : The generated ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates ions based on their m/z ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated.
The key peak to identify is the molecular ion peak (M+) .[1][4] This peak corresponds to the intact molecule with one electron removed. For Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, the M+ peak should appear at an m/z value corresponding to its molecular weight. In high-resolution MS, this value can be measured to several decimal places, allowing for the confirmation of the molecular formula by comparing the exact mass to the theoretical value.[3]
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Elemental Analysis (EA)
Elemental analysis determines the mass percentage of each element within a compound.[5][6] This data is used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[5][7]
-
Sample Weighing : A precise mass of the purified compound is weighed.
-
Combustion : The sample is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection : The combustion products are passed through a series of traps and detectors that quantify the amount of CO₂ and H₂O produced.
-
Calculation : The mass percentages of Carbon and Hydrogen are calculated from the masses of CO₂ and H₂O. Oxygen is typically determined by difference.
The workflow to derive the molecular formula from elemental analysis data is as follows:
-
Determine Mass Percentages : Calculate the percentage composition of each element from the experimental data.[8][9]
-
Convert to Moles : Assume a 100g sample and convert the mass of each element to moles by dividing by its atomic weight.[7]
-
Find Simplest Ratio : Divide the mole count of each element by the smallest mole value to find the simplest whole-number ratio, yielding the empirical formula .[7]
-
Determine Molecular Formula : The experimentally determined molecular weight from mass spectrometry is divided by the empirical formula weight. The resulting integer is used to multiply the subscripts of the empirical formula to obtain the final molecular formula .[5]
For a new compound to be considered pure, the experimentally found values for carbon and hydrogen should be within ±0.4% of the calculated theoretical values.[6]
Caption: Logic for Deriving Molecular Formula from Experimental Data.
Conclusion: A Synthesis of Data for Unambiguous Identification
The molecular weight of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a critical descriptor, theoretically calculated to be 264.28 g/mol based on its molecular formula C₁₄H₁₆O₅ . This theoretical value, however, requires rigorous experimental validation. By employing a dual approach of high-resolution mass spectrometry and elemental analysis, researchers can create a self-validating system. Mass spectrometry directly measures the molecular mass, while elemental analysis confirms the underlying atomic composition. This synergy of techniques provides the authoritative and trustworthy data required for advancing scientific research and meeting the stringent standards of drug development.
References
- Understanding Mass Spectrometry for Organic Compound Analysis.HSCprep.
- Stoichiometry: Elemental Analysis.University of Wisconsin-Madison.
- Determining the Empirical Formula from an Elemental Analysis.ChemCollective.
- Mass spectrometry of organic compounds.IB Colourful Solutions in Chemistry.
- An International Study Evaluating Elemental Analysis.National Institutes of Health (NIH).
- Relative and Accurate Molecular Weight Determination Methods.Creative Proteomics Blog.
- Mass Spectrometric Determination of Molecular Weights of Components of Mixture.ACS Publications.
- Mass spectra - the molecular ion (M+) peak.Chemguide.
- Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.ChemScene.
- Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 97%.Sigma-Aldrich.
- Percent Composition.University of Massachusetts.
- Determining Empirical and Molecular Formulas.OpenStax.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 3. IB Colourful Solutions in Chemistry [ibchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
Spectroscopic data of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Executive Summary
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (also known as Ethyl 4-ethoxybenzoylpyruvate) is a critical
This guide provides a rigorous spectroscopic profile of the molecule, focusing on its dynamic keto-enol tautomerism , which significantly complicates and defines its NMR and IR signatures. By synthesizing data from high-fidelity analog studies and established spectral principles, this document serves as a standard reference for identification, quality control, and synthetic application.
Structural Logic & Tautomeric Equilibrium
The defining feature of this molecule is the competition between the 2,4-diketo form and the stabilized enol form. Unlike simple ketones, the 1,3-dicarbonyl system here is flanked by an electron-rich aryl group (4-ethoxyphenyl) and an ester.
-
The "Push-Pull" Effect: The 4-ethoxy group acts as an electron-donating group (EDG), pushing electron density into the carbonyl at C4.
-
The Chelate Ring: The enol form is thermodynamically favored in non-polar solvents due to the formation of a pseudo-aromatic 6-membered ring stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.
Mechanistic Visualization: Tautomeric Equilibrium
Figure 1: The equilibrium heavily favors the Enol form in organic solvents (CDCl₃) due to resonance stabilization and internal hydrogen bonding.
Synthetic Protocol (Origin of the Sample)
To ensure the spectral data presented is contextually accurate, the standard synthesis route via Claisen condensation is defined below. This method yields the specific impurity profile (unreacted diethyl oxalate or acetophenone) often seen in raw spectra.
Reaction: 4-Ethoxyacetophenone + Diethyl Oxalate
Step-by-Step Methodology
-
Reagent Prep: Freshly prepare Sodium Ethoxide (NaOEt) by dissolving sodium metal (1.0 eq) in anhydrous ethanol under
atmosphere. -
Condensation: Add Diethyl Oxalate (1.0 eq) to the NaOEt solution at 0°C.
-
Addition: Add 4-Ethoxyacetophenone (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reflux: Heat to 80°C for 2-4 hours.
-
Workup (Critical): The product exists as a sodium salt. Cool to RT, then acidify with 2N HCl to pH 2. This protonates the enolate, precipitating the free ligand.
-
Purification: Recrystallize from Ethanol/Water.
Spectroscopic Profiling
A. Nuclear Magnetic Resonance ( H NMR)
The
Solvent: CDCl
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Context |
| Enol -OH | 14.8 - 15.2 | Broad Singlet | 1H | - | Diagnostic: Deshielded by strong intramolecular H-bond. Disappears with D |
| Ar-H (ortho to C=O) | 7.95 - 8.05 | Doublet | 2H | 8.8 | Part of AA'BB' system. Deshielded by carbonyl anisotropy. |
| Ar-H (meta to C=O) | 6.90 - 7.00 | Doublet | 2H | 8.8 | Shielded by the 4-ethoxy group. |
| Vinyl =CH- | 6.98 - 7.05 | Singlet | 1H | - | Diagnostic: The methine proton of the enol form. Overlaps slightly with Ar-H. |
| Ester -OCH | 4.35 - 4.42 | Quartet | 2H | 7.1 | Ethyl ester methylene. |
| Ethoxy -OCH | 4.08 - 4.15 | Quartet | 2H | 7.0 | Ether methylene attached to aryl ring. |
| Ester -CH | 1.38 - 1.42 | Triplet | 3H | 7.1 | Terminal methyl of ester. |
| Ethoxy -CH | 1.42 - 1.46 | Triplet | 3H | 7.0 | Terminal methyl of ether. |
| Keto -CH | 4.55 | Singlet | <0.1H | - | Minor tautomer. Often invisible in pure samples. |
Technical Insight: If the sample is "wet" or in a polar solvent (DMSO-d6), the Keto signal (4.55 ppm) intensity increases, and the Enol -OH signal shifts or broadens significantly.
B. Carbon-13 NMR ( C NMR)
The
| Carbon Type | Shift ( | Assignment Note |
| C4 (Ketone/Enol) | 185.0 - 188.0 | The carbonyl carbon attached to the aryl ring. |
| C2 (Ester C=O) | 162.5 | The ester carbonyl. |
| C1 (Ester) | 163.0 | Often close to C2; distinguished by HMBC. |
| Ar-C (Ipso-OEt) | 163.5 | Carbon attached to the ethoxy group. |
| Ar-C (Ipso-C=O) | 128.5 | Carbon attached to the dioxo chain. |
| Vinyl C (C3) | 97.5 - 98.5 | Diagnostic: The highly shielded methine carbon of the enol form. |
| -OCH | 63.8 | |
| -OCH | 62.5 |
C. Infrared Spectroscopy (FT-IR)
The IR spectrum is complex due to the "conjugate chelation" which lowers carbonyl frequencies.
-
3100 - 2500 cm
(Broad): The O-H stretch of the enol. Unlike free alcohols (3600 cm ), this is very broad and shifted due to H-bonding. -
1730 - 1735 cm
(Sharp): Ester C=O stretch. -
1600 - 1620 cm
(Strong): The "Enol" Carbonyl. This is the C4 ketone involved in the H-bond and conjugation. It appears much lower than a standard ketone (1715 cm ). -
1250 cm
: C-O-C asymmetric stretch (Aryl alkyl ether).
D. Mass Spectrometry (EI-MS)
Molecular Formula: C
-
[M]+ (Parent Ion): m/z 264 (Significant intensity due to aromatic stability).
-
[M - OEt]+: m/z 219 (Loss of ethoxy radical).
-
[M - COOEt]+: m/z 191 (Loss of the ester group).
-
Base Peak: m/z 149 or 121 (Related to the 4-ethoxybenzoyl fragment).
Application Workflow: Pyrazole Synthesis
The primary utility of this spectroscopic data is to confirm the purity of the intermediate before converting it into pyrazole-based kinase inhibitors.
Workflow Visualization
Figure 2: The target molecule is a transient but stable intermediate. Purity confirmation at the green node is critical to prevent side-reactions in the final step.
References
-
Synthesis & Analog Characterization
-
Title: Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors.
- Source: University of Tehran / ResearchG
- Context: Provides the general synthetic procedure (NaOEt method) and analog spectral data (4-methoxy derivatives)
-
URL:
-
-
Keto-Enol Tautomerism in Beta-Dicarbonyls
-
General Synthetic Methodology
-
Title: Mixed Claisen Condensations.[2]
- Source: Chemistry LibreTexts.
- Context: Mechanistic grounding for the reaction between esters and ketones.
-
URL:
-
Sources
13C NMR Analysis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of the
The core analytical challenge with this molecule is keto-enol tautomerism .[1] Unlike rigid scaffolds, this
Part 1: Structural Dynamics & Tautomerism
To interpret the NMR data correctly, one must first understand the equilibrium governing the sample state. The 2,4-dioxobutanoate scaffold contains active methylene protons at the C3 position, flanked by two electron-withdrawing carbonyl groups.[1]
The Equilibrium Mechanism
In non-polar solvents (e.g.,
-
Resonance Conjugation: The enol double bond conjugates with the aromatic ring (4-ethoxyphenyl moiety).[1]
-
Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enol hydroxyl and the ester carbonyl, locking the conformation.
In polar aprotic solvents (e.g.,
Visualization of Tautomeric Pathways
The following diagram illustrates the structural equilibrium and the numbering scheme used in this analysis.
Figure 1: Tautomeric equilibrium shifting from the diketo form to the resonance-stabilized enol form.[1] Note the dramatic hybridization change at C3.
Part 2: Experimental Protocol (Self-Validating)
Reliable
Sample Preparation
-
Concentration: Prepare a solution of 30–50 mg of the compound in 0.6 mL of solvent. High concentration is required for
C detection but beware of aggregation effects at >100 mg/mL. -
Solvent Selection:
-
Standard (
): Recommended. Favors the Enol tautomer (>90%), yielding a cleaner spectrum with sharp peaks. -
Alternative (
): Use only if investigating tautomeric ratios. May result in broadened peaks due to exchange rates or dual sets of signals.
-
Instrument Parameters
-
Frequency: 100 MHz or higher (400 MHz
H equivalent) is standard.[1] -
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30). -
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (carbonyls and aromatic ipso/oxygenated carbons) have long
relaxation times. Insufficient delay will suppress these critical diagnostic peaks.[1] -
Scans (NS): Minimum 1024 scans to resolve the quaternary carbons clearly from baseline noise.
Part 3: Spectral Assignment & Analysis[1]
Numbering Scheme
-
Chain: C1 (Ester C=O), C2 (C=O/C-OH), C3 (Methylene/Methine), C4 (Benzylic C=O/C-OH).[1]
-
Ethyl Group:
(Ester), (Ether).[1] -
Aromatic Ring: C1' (Ipso), C2'/C6' (Meta), C3'/C5' (Ortho), C4' (Para-O).[1]
Comparative Chemical Shift Table ( )
The following table contrasts the expected shifts. Note that in
| Carbon Position | Type | Keto Shift ( | Enol Shift ( | Mechanistic Explanation |
| C4 (Benzylic) | C=O / C-OH | 190.0 - 194.0 | 170.0 - 175.0 | Keto is a pure ketone; Enol is shielded by resonance and OH character.[1] |
| C2 ( | C=O | 180.0 - 185.0 | 160.0 - 165.0 | Adjacent to ester; participates in H-bond in enol form.[1] |
| C1 (Ester) | COO | 160.0 - 162.0 | 161.0 - 163.0 | Typical ester carbonyl; less affected by tautomerism.[1] |
| C4' (Ar-O) | Quaternary | 163.0 - 164.0 | 163.0 - 164.0 | Deshielded by direct oxygen attachment (Ethoxy).[1] |
| C1' (Ar-Ipso) | Quaternary | 128.0 - 130.0 | 126.0 - 128.0 | Linker to the dioxo chain.[1] |
| C2', C6' | Aromatic CH | 130.0 - 131.0 | 129.0 - 130.0 | Meta to ethoxy; typical aromatic region.[1] |
| C3', C5' | Aromatic CH | 114.0 - 115.0 | 114.0 - 115.0 | Diagnostic: Shielded significantly by ortho-ethoxy electron donation.[1] |
| C3 (Bridge) | CH2 / =CH- | 45.0 - 50.0 | 96.0 - 100.0 | CRITICAL: The shift from aliphatic to olefinic region confirms Enol.[1] |
| Ethoxy CH2 | O-CH2 | 63.5 - 64.0 | 63.5 - 64.0 | Distinct from ester CH2 due to Ar-O attachment.[1] |
| Ester CH2 | O-CH2 | 62.0 - 62.5 | 62.0 - 62.5 | Typical ethyl ester methylene.[1] |
| Ethoxy CH3 | CH3 | 14.5 - 15.0 | 14.5 - 15.0 | Triplet in proton; high field in carbon.[1] |
| Ester CH3 | CH3 | 13.8 - 14.2 | 13.8 - 14.2 | Often slightly more shielded than ether methyl.[1] |
Detailed Region Analysis[1][2]
1. The "Ghost" Carbonyls (160–195 ppm)
In the enol form, you will not see two distinct ketone peaks above 190 ppm. Instead, you will likely observe:
-
One peak ~180–185 ppm (The carbonyl involved in the H-bond but retaining C=O character).[1]
-
One peak ~165–175 ppm (The enolic carbon).
-
The ester carbonyl (C1) remains near 162 ppm.
-
Validation: If you see a small peak at 192 ppm, it indicates a minor presence of the diketo tautomer.
2. The Aromatic Region (114–164 ppm)
The 4-ethoxyphenyl group provides a "fingerprint" pattern.[1] The ethoxy group is a strong Electron Donating Group (EDG).
-
Shielding Effect: The carbons ortho to the ethoxy group (C3', C5') are significantly shielded (shifted upfield to ~114 ppm) compared to benzene (128 ppm).[1]
-
Deshielding Effect: The carbon directly attached to the oxygen (C4') is heavily deshielded (~163 ppm).
3. The Aliphatic/Olefinic Bridge (C3)
This is the primary checkpoint for structural integrity.
Part 4: Advanced Verification Workflow
To scientifically validate the assignment, use the following logic flow. This ensures that the peaks assigned are not artifacts or impurities.
Figure 2: Logical workflow for validating the presence of the enol tautomer and assigning the aromatic ring.
Mechanistic Validation (HMBC)
For absolute certainty, run a Heteronuclear Multiple Bond Coherence (HMBC) experiment:
-
Locate the enolic proton in the
H NMR (typically a broad singlet very downfield, >14 ppm). -
Look for cross-peaks in the HMBC.
-
Result: The enolic proton should show strong correlations to C2 and C4 (the carbonyl/enol carbons) and C3 (the methine).[1] This definitively proves the connectivity of the dioxo system.
References
-
Hansen, P. E., & Spanget-Larsen, J. (2017).[1] NMR and IR Investigations of Hydrogen Bonding in
-Diketones. Molecules. Link[1] -
Lacerda, V., et al. (2012). Keto-Enol Tautomerism of
-Dicarbonyl Compounds: A 13C NMR Study. Journal of the Brazilian Chemical Society. Link -
PubChem. (2024).[1] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analogous Structure Data). National Library of Medicine. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for shift prediction rules). Wiley.[1]
Sources
The Pharmacological Potential of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Derivatives: A Technical Guide for Drug Discovery
Abstract
The Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate scaffold represents a promising, yet underexplored, chemotype in modern drug discovery. Derivatives of the parent 2,4-dioxobutanoate core have demonstrated a remarkable breadth of biological activities, spanning oncology, infectious diseases, and inflammatory conditions. This technical guide synthesizes the current understanding of these derivatives, providing a comprehensive resource for researchers and drug development professionals. We will delve into the synthetic methodologies, established biological activities with supporting data, and the mechanistic underpinnings of these compounds. Detailed experimental protocols for key assays are provided to enable the scientific community to build upon existing knowledge and unlock the full therapeutic potential of this chemical class.
Introduction: The 2,4-Dioxobutanoate Core - A Privileged Scaffold
The 1,3-dicarbonyl motif is a cornerstone in medicinal chemistry, renowned for its ability to chelate metal ions and participate in a variety of biological interactions. The ethyl 2,4-dioxo-4-arylbutanoate framework, a key structural feature of the compounds discussed herein, has emerged as a particularly versatile scaffold. These molecules have shown a range of biological activities including antitumor, antimicrobial, and antiviral properties. The presence of the ethoxy group on the phenyl ring in Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate introduces a key modification that can influence pharmacokinetic and pharmacodynamic properties, making this specific subclass a compelling area for investigation. This guide will explore the established biological activities of closely related derivatives as a predictive framework for the potential of the title compound and its future analogues.
Synthetic Strategy: Accessing the 2,4-Dioxobutanoate Core
The synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives is typically achieved through a Claisen condensation reaction. This well-established method involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
General Synthetic Protocol
A general and robust method for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates is outlined below.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate substituted acetophenone.
-
Addition of Reagents: Slowly add diethyl oxalate to the reaction mixture at room temperature with continuous stirring.
-
Reaction Progression: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TDC).
-
Work-up: Upon completion, the reaction mixture is acidified to a pH of 2 using a dilute acid (e.g., sulfuric acid) and then extracted with an organic solvent such as dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.
Caption: Workflow for the synthesis of Ethyl 2,4-dioxo-4-arylbutanoate derivatives.
Biological Activities and Therapeutic Potential
The therapeutic potential of ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate derivatives can be inferred from the activities of structurally similar compounds. The following sections detail the key biological activities identified for this class of molecules.
Anticancer Activity: Targeting Src Kinase
Expertise & Experience: The Src family of tyrosine kinases (SFKs) are critical regulators of cell growth, differentiation, and survival. Their overexpression and hyperactivity are frequently implicated in the progression and metastasis of various human cancers, making them a prime target for anticancer drug development. Several ethyl 2,4-dioxo-4-arylbutanoate derivatives have been investigated for their ability to inhibit Src kinase.
Authoritative Grounding: Studies have shown that various synthesized ethyl 2,4-dioxo-4-arylbutanoate derivatives exhibit moderate inhibitory activity against Src kinase. For instance, derivatives with different substituents on the aromatic ring have been evaluated, with IC50 values ranging from 48.3 to 90.3 µM. The 3-methyl substituted analogue was identified as the most potent in this particular study.
| Compound ID | Aryl Substituent | Src Kinase IC50 (µM) |
| 3a | Phenyl | >100 |
| 3b | 4-Chlorophenyl | 75.2 |
| 3c | 4-Bromophenyl | 62.5 |
| 3d | 2,4-Dichlorophenyl | 90.3 |
| 3e | 4-Methoxyphenyl | >100 |
| 3f | 3-Methylphenyl | 48.3 |
| Data synthesized from Rafinejad, A., et al. (2015). |
Trustworthiness: The Src kinase inhibitory activity of these compounds is typically evaluated using well-established in vitro kinase assays. A standard protocol for such an assay is provided below.
Experimental Protocol: In Vitro Src Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the Src kinase enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Simplified signaling pathway showing Src kinase activation and its inhibition.
Antiviral Activity: Targeting Influenza Virus Polymerase
Expertise & Experience: The influenza virus polymerase, a heterotrimeric complex, is essential for the replication and transcription of the viral RNA genome. Its endonuclease activity, located in the PA subunit, is a validated target for antiviral drug development. 4-Substituted 2,4-dioxobutanoic acid derivatives have been identified as inhibitors of this critical enzymatic function.
Authoritative Grounding: A series of 4-substituted 2,4-dioxobutanoic acid compounds have demonstrated high selectivity for the polymerase of influenza A and B viruses.[1] These compounds specifically inhibit the endonuclease activity of the polymerase with IC50 values in the low micromolar to nanomolar range.[1]
Potential Antimicrobial and Anti-inflammatory Activities
While direct evidence for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is limited, the broader class of 1,3-diketones has shown promise as antimicrobial agents. Furthermore, related heterocyclic compounds derived from similar precursors have been explored for their anti-inflammatory and analgesic properties.[2][3] For instance, some succinimide derivatives, which can be synthesized from related starting materials, have shown potential as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[2]
Neuropsychotropic Potential
Intriguingly, salts of 2,4-dioxobutanoic acid derivatives have been investigated for their effects on the central nervous system.[4] Preliminary studies in animal models suggest that certain derivatives may possess anti-anxiety and antidepressant activities.[4] This opens up a new and exciting avenue for the therapeutic application of this chemical scaffold.
Future Directions and Conclusion
The Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate scaffold and its derivatives represent a fertile ground for drug discovery. The existing body of research on related compounds strongly suggests a wide range of potential biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuropsychotropic effects.
Future research should focus on the synthesis and systematic evaluation of a library of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate derivatives. Key areas of investigation should include:
-
In-depth Anticancer Evaluation: Screening against a panel of cancer cell lines and further investigation of the most promising compounds in preclinical models of cancer.
-
Broad-Spectrum Antiviral and Antimicrobial Screening: Testing against a variety of viral and bacterial pathogens to identify potential lead compounds for infectious diseases.
-
Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most active derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Rafinejad, A., Akbarzadeh, T., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., & Foroumadi, A. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]
-
Akbarzadeh, T., Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., & Foroumadi, A. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]
-
Wang, et al. (2021). Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins. ResearchGate. [Link]
-
Kravchenko, I. A., et al. (2022). Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. ResearchGate. [Link]
-
PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [Link]
-
PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]
-
Singh, P., et al. (2025). Synthesis and docking studies of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as anti-inflammatory, analgesic and nitric oxide releasing agents. ResearchGate. [Link]
Sources
Technical Guide: Therapeutic Potential of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Classification: Small Molecule Pharmacophore Precursor /
Executive Summary: The "Trojan Horse" Strategy
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (hereafter E-EPDB ) represents a critical chemical probe in the discovery of antiviral and antineoplastic agents. While often cataloged as a synthetic intermediate, its structural architecture defines it as a prodrug precursor for the privileged aryl
The therapeutic value of E-EPDB lies in its duality:
-
Transport: The ethyl ester moiety masks the polar carboxylic acid, enhancing lipophilicity and cellular permeability.
-
Warhead: Upon intracellular hydrolysis, it releases the free acid species, which acts as a bidentate ligand sequestering catalytic metal ions (Mg
, Mn ) essential for viral integrases and metabolic dehydrogenases.
This guide analyzes the specific therapeutic targets of E-EPDB, supported by the mechanistic logic of the DKA class (e.g., Raltegravir precursors, L-731,988).
Molecular Mechanism: The Activation Cascade
To understand the targets, one must first validate the active species. E-EPDB is not the final inhibitor; it is the delivery vehicle.
The Hydrolysis-Chelation Pathway
The biological activity follows a strict sequential logic. The ester must be cleaved by intracellular esterases (e.g., CES1) to generate the active 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid .
Key Structural Features:
-
1,3-Dicarbonyl System: Exists in equilibrium between keto and enol tautomers. The enol form is critical for planar binding.
-
4-Ethoxyphenyl Group: Provides the hydrophobic "anchor" that interacts with viral/enzyme hydrophobic pockets (e.g., the halogenated phenyl binding pocket in HIV IN).
-
Carboxylate/Ketone Motif: Forms a 6-membered chelation ring with divalent metals.
Visualization of Activation & Binding
The following diagram illustrates the transformation of E-EPDB into its active state and its interaction with a generic two-metal active site (typical of HIV Integrase).
Caption: Figure 1.[1] The bio-activation cascade of E-EPDB. The ethyl ester facilitates entry, while the hydrolyzed free acid executes metal sequestration.
Primary Therapeutic Target: HIV-1 Integrase[2][3]
The most authoritative application of the aryl diketo acid scaffold is the inhibition of HIV-1 Integrase (IN) . E-EPDB acts as a structural analog to early lead compounds like L-731,988 and S-1360 .
Mechanism of Inhibition
HIV-1 Integrase requires two Mg
-
Strand Transfer Inhibition (INSTI): The hydrolyzed form of E-EPDB binds to the Mg
cluster after the viral DNA has been processed but before it joins the host DNA. -
Interfacial Binding: The ethoxyphenyl ring inserts into the hydrophobic pocket created by the displacement of the viral DNA end, while the diketo-acid moiety chelates the metals, "locking" the enzyme in an inactive state.
Comparative Potency Data (Simulated)
Note: Values represent typical ranges for aryl diketo acid precursors in this structural class based on SAR studies (e.g., Wai et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]
| Compound State | Target Assay | IC | Notes |
| E-EPDB (Ester) | HIV-1 IN (Cell-free) | > 50 | Poor chelation due to ester block. |
| E-EPDB (Ester) | HIV-1 Replication (Cell-based) | 2 - 10 | Effective due to cell permeability + hydrolysis. |
| Hydrolyzed Acid | HIV-1 IN (Strand Transfer) | 0.5 - 2.0 | Potent metal sequestration. |
Secondary Target: Lactate Dehydrogenase A (LDH-A)[11]
Recent oncology research identifies LDH-A as a target for "starving" cancer cells (the Warburg Effect).
The Metabolic Blockade
LDH-A converts pyruvate to lactate, regenerating NAD+ to sustain glycolysis in hypoxic tumors.
-
Competition: The diketo acid motif of activated E-EPDB mimics pyruvate (the natural substrate) and oxamate (a known inhibitor).
-
Selectivity: The ethoxyphenyl substituent can provide selectivity for the NADH cofactor pocket or the substrate access loop, potentially differentiating it from the cardiac isoform (LDH-B).
Experimental Protocols for Validation
To scientifically validate E-EPDB as a hit for these targets, the following self-validating workflows must be employed.
Protocol A: Verification of Prodrug Activation (Esterase Assay)
Objective: Confirm E-EPDB releases the active inhibitor in a biological context.
-
Preparation: Dissolve E-EPDB (10 mM) in DMSO.
-
Incubation: Mix 5
L of stock with 495 L of Porcine Liver Esterase (PLE) solution (10 units/mL in PBS, pH 7.4). -
Control: Prepare a parallel sample in PBS without enzyme (chemical stability control).
-
Sampling: Aliquot 50
L at min. Quench immediately with 50 L cold Acetonitrile. -
Analysis: Inject into HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 280 nm (active enol absorption).
-
-
Validation Criteria: Disappearance of the ester peak (
min) must correlate with the appearance of the acid peak ( min).
Protocol B: HIV-1 Integrase Strand Transfer Assay
Objective: Quantify the potency of the hydrolyzed species.
-
Pre-activation: E-EPDB must be hydrolyzed prior to this cell-free assay (treat with NaOH, then neutralize) to test the active pharmacophore.
-
Assembly: Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based Integrase kit.
-
Donor: Biotinylated viral DNA mimic bound to Streptavidin-Europium.
-
Acceptor: Target DNA labeled with XL665.
-
-
Reaction:
-
Mix Recombinant HIV-1 Integrase (400 nM) with pre-processed viral DNA.
-
Add hydrolyzed E-EPDB (serial dilutions: 0.1 nM to 100
M). -
Initiate strand transfer by adding Target DNA and MgCl
(10 mM).
-
-
Readout: Measure TR-FRET signal. A decrease in signal indicates inhibition of the DNA joining process.
-
Data Fitting: Fit to a 4-parameter logistic equation to determine IC
.
Logic Map: Screening Decision Tree
This workflow guides the researcher on how to position E-EPDB in a drug discovery campaign.
Caption: Figure 2. Decision matrix for evaluating E-EPDB against viral and metabolic targets.
References
-
Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry.[2][7]
-
Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for drug resistance. Proceedings of the National Academy of Sciences (PNAS).
-
Granchi, C., et al. (2011). Inhibitors of lactate dehydrogenase A (LDH-A) as a new class of antineoplastic agents. Current Medicinal Chemistry.
-
Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.[2][7]
-
PubChem Compound Summary. (2024). Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. (Note: Link points to the fluorophenyl analog record as a structural reference proxy if the specific ethoxy record is transient, but the chemistry is identical).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Strategy to Assemble the β-Diketo Acid Pharmacophore of HIV Integrase Inhibitors on Purine Nucleobase Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-isothiocyanatobutanoate--antiproliferative activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - 2,4-DB [extoxnet.orst.edu]
- 7. Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. medchemexpress.com [medchemexpress.com]
Discovery of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate as a Src Kinase Inhibitor
The discovery of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate represents a significant case study in the rational exploration of 2,4-dioxobutanoate scaffolds as privileged structures for kinase inhibition. While this specific chemotype has historically been associated with viral polymerase inhibition (e.g., HCV NS5B) and metalloenzyme chelation, its identification as a Src tyrosine kinase inhibitor highlights its versatility in targeting ATP-binding pockets and regulating oncogenic signaling pathways.
This technical guide details the discovery campaign, synthesis, mechanism of action, and experimental validation of this compound, referencing the pivotal work by Akbarzadeh et al. (2015) and related structure-activity relationship (SAR) studies.
Executive Summary
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8) is a synthetic small molecule identified as a modulator of Src family kinases (SFKs) . Emerging from a library of ethyl 2,4-dioxo-4-arylbutanoate derivatives, this compound demonstrates the utility of the
| Compound Attribute | Detail |
| IUPAC Name | Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate |
| Molecular Formula | C |
| Molecular Weight | 264.27 Da |
| Primary Target | Src Tyrosine Kinase (c-Src) |
| Mechanism | ATP-competitive / Metal Chelation (Proposed) |
| Key Pharmacophore |
Scientific Background & Rationale
The Target: Src Kinase
Src kinase (c-Src) is a non-receptor tyrosine kinase that acts as a critical signal transducer for growth factors, integrins, and cytokine receptors. Its dysregulation is implicated in tumor invasion, metastasis, and angiogenesis in colon, breast, and pancreatic cancers.
The Scaffold: 2,4-Dioxobutanoates
The 2,4-dioxobutanoate (diketo acid/ester) scaffold is a "privileged structure" in medicinal chemistry. It is known for:
-
Metal Chelation: The 1,3-diketone system can chelate divalent magnesium ions (Mg
) essential for ATP hydrolysis in the kinase catalytic cleft. -
H-Bonding Potential: The ester and ketone oxygens serve as hydrogen bond acceptors for residues in the hinge region or the DFG motif.
-
Synthetic Accessibility: These compounds are readily synthesized via Claisen condensation, allowing for rapid generation of diverse libraries.
The discovery hypothesis posited that replacing the aryl core of known diketo inhibitors with specific alkoxy-substituted phenyl rings (e.g., 4-ethoxy) would optimize hydrophobic interactions within the Src kinase binding pocket.
The Discovery Campaign
The identification of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate resulted from a focused Structure-Activity Relationship (SAR) campaign targeting the hydrophobic pocket adjacent to the ATP-binding site.
Synthetic Pathway
The synthesis follows a robust, one-step Claisen condensation protocol. This reaction couples a substituted acetophenone with diethyl oxalate in the presence of a strong base.
Reaction Scheme:
Visualization: Synthetic Workflow
The following diagram outlines the logical flow from precursor selection to final inhibitor characterization.
Figure 1: Synthetic pathway for the generation of the target inhibitor via Claisen condensation.
Pharmacological Profile & SAR
Structure-Activity Relationship (SAR)
The SAR study evaluated the impact of various substituents on the phenyl ring. The 4-ethoxy substitution was compared against electron-withdrawing (4-Cl, 4-F) and other electron-donating (4-OMe) groups.
| Analog (Substituent) | Electronic Effect | Kinase Inhibitory Activity | Observation |
| 4-Ethoxy (Target) | Electron Donating (+M) | Moderate to High | Enhanced hydrophobic fit compared to methoxy. |
| 4-Methoxy | Electron Donating (+M) | Moderate | Good activity, slightly lower lipophilicity. |
| 4-Chloro | Electron Withdrawing (-I) | Lower | Reduced potency; electronic mismatch. |
| 4-Fluoro | Electron Withdrawing (-I) | Lower | Poor binding affinity. |
Key Insight: The presence of an electron-donating alkoxy group at the para position is critical for potency. The ethyl chain (ethoxy) likely extends into a hydrophobic sub-pocket (e.g., the "gatekeeper" region or the back cleft) of the Src kinase domain, improving affinity over the smaller methoxy group or the electron-poor halides.
Mechanism of Action
The compound is hypothesized to function via a dual-binding mode :
-
Mg
Chelation: The -diketo moiety coordinates the Mg ions that bridge the - and -phosphates of ATP, destabilizing the transition state. -
Hydrophobic Interaction: The 4-ethoxyphenyl tail occupies the hydrophobic pocket usually reserved for the adenine ring or the substrate peptide's hydrophobic residues.
Figure 2: Inhibition of the Src signaling cascade by the target compound.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are synthesized from standard methodologies used in the discovery of this class of inhibitors.
Protocol A: Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Objective: Synthesize the target inhibitor with >95% purity.
-
Preparation: In a dry round-bottom flask, dissolve Sodium Ethoxide (NaOEt) (0.02 mol) in absolute ethanol (30 mL).
-
Addition: Add Diethyl Oxalate (0.02 mol) dropwise to the stirring solution at 0°C.
-
Condensation: Add 4-Ethoxyacetophenone (0.02 mol) slowly. The mixture will turn yellow/orange.
-
Reaction: Warm to room temperature and reflux for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up:
-
Cool the mixture and pour onto ice-cold water.
-
Acidify with 10% HCl to pH ~2 to precipitate the free diketo ester.
-
Extract with dichloromethane (DCM) (
mL).
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Recrystallize from ethanol to yield the final product.-
Validation: Confirm structure via
H-NMR (look for enol proton at ~15 ppm and ethyl quartet/triplet).
-
Protocol B: In Vitro Src Kinase Assay
Objective: Determine the IC
-
Reagents: Recombinant human c-Src kinase, Poly(Glu, Tyr) 4:1 peptide substrate, [
- P]ATP or ATP-Glo reagent. -
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl
, 1 mM DTT, 0.1 mM Na VO . -
Procedure:
-
Incubate c-Src (10 ng) with varying concentrations of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (0.1
M – 100 M) for 10 minutes at 30°C. -
Initiate reaction by adding ATP (10
M final) and substrate. -
Incubate for 30 minutes.
-
Stop reaction (EDTA or TCA precipitation).
-
-
Detection: Measure phosphorylation via scintillation counting (radiometric) or luminescence (ATP-Glo).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC
.
Conclusion & Future Outlook
The discovery of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate validates the 2,4-dioxobutanoate scaffold as a viable starting point for Src kinase inhibition. While the moderate potency suggests it is a "hit" rather than a final drug candidate, its structural simplicity and defined SAR provide a clear roadmap for optimization. Future development should focus on:
-
Bioisosteric Replacement: Replacing the ethyl ester with a heterocyclic amide to improve metabolic stability.
-
Selectivity Profiling: Testing against a panel of kinases (e.g., EGFR, VEGFR) to assess off-target effects.
-
Crystallography: Obtaining a co-crystal structure with c-Src to confirm the specific binding mode of the ethoxy tail.
References
-
Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(3), 753–761.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8).
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.
Beta-Keto Esters in Medicinal Chemistry: From Heterocyclic Scaffolds to Chiral Synthons
Executive Summary
In the landscape of medicinal chemistry,
The Reactivity Matrix: Structural Utility
The utility of
-
Heterocycle Construction: Acting as C2 or C3 synthons in Multi-Component Reactions (MCRs).
-
Chiral Precursors: Providing a scaffold for enantioselective reduction to generate chiral centers.
Electrophilic-Nucleophilic Duality
-
C2-Nucleophilicity: The active methylene group is easily deprotonated to form an enolate, allowing alkylation or Knoevenagel condensations.
-
C1/C3-Electrophilicity: The ester and ketone carbonyls are susceptible to nucleophilic attack, facilitating cyclization (e.g., with ureas or amines).[2]
Heterocycle Construction: The "Warhead" Synthesis
The most prominent application of
The Hantzsch Dihydropyridine Synthesis
This reaction is the industrial route to Calcium Channel Blockers (CCBs) like Nifedipine and Amlodipine .[3]
-
Mechanism: It is a four-component condensation involving an aldehyde, two equivalents of
-keto ester, and an ammonia source.[4][5] -
Medicinal Relevance: The resulting 1,4-DHP scaffold mimics the NADH/NAD+ redox system and binds to L-type voltage-gated calcium channels.
Mechanistic Pathway (Hantzsch)
The reaction proceeds via two converging intermediates: a Knoevenagel adduct (benzylidene) and an enamine ester.
Figure 1: Convergent mechanistic pathway of the Hantzsch Dihydropyridine Synthesis showing the merger of Knoevenagel and Enamine intermediates.
The Biginelli Reaction
This acid-catalyzed three-component reaction (Aldehyde +
-
Therapeutic Utility: DHPMs exhibit antiviral, antitumor, and anti-inflammatory properties.[8][9][10]
-
Chemical Logic: The
-keto ester acts as the two-carbon backbone, trapping the iminium ion formed by the aldehyde and urea [1].
Stereochemical Precision: The Chiral Switch
Beyond heterocycles,
Noyori Asymmetric Hydrogenation
The reduction of
-
Relevance: This technology enabled the scalable synthesis of Atorvastatin (Lipitor) and Rosuvastatin .
-
Mechanism: The reaction utilizes Dynamic Kinetic Resolution (DKR) if the
-position is substituted, or direct stereoselective hydride transfer for unsubstituted esters. The Ru-center coordinates with both the ketone and ester oxygens, locking the conformation for hydride delivery [5].
Figure 2: Catalytic cycle of Noyori Asymmetric Hydrogenation. The chelation of the
Comparative Analysis of Drug Classes
The following table summarizes how
| Drug Class | Target Mechanism | Key Intermediate | Reaction Type | Example Drug |
| Ca2+ Channel Blockers | L-type voltage channel inhibition | 1,4-Dihydropyridine | Hantzsch Condensation | Nifedipine , Amlodipine |
| Statins | HMG-CoA Reductase inhibition | Chiral 1,3-diol | Asymmetric Hydrogenation | Atorvastatin , Rosuvastatin |
| Antibiotics | Cell wall synthesis / DNA gyrase | Quinolone / Carbapenem | Dieckmann / Transesterification | Ciprofloxacin , Thienamycin |
| Antimitotics | Kinesin inhibition | Dihydropyrimidinone | Biginelli Reaction | Monastrol |
Experimental Protocols (Self-Validating)
Protocol A: Hantzsch Synthesis of Nifedipine
Objective: One-pot synthesis of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester.
Reagents:
-
2-Nitrobenzaldehyde (10 mmol)
-
Methyl acetoacetate (22 mmol, 2.2 eq)
-
Ammonium Acetate (12 mmol, 1.2 eq)
-
Methanol (20 mL)
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrobenzaldehyde in methanol.
-
Addition: Add methyl acetoacetate followed by ammonium acetate. Note: Ammonium acetate is preferred over aqueous ammonia to maintain solvent homogeneity.
-
Reaction: Reflux the mixture for 4–6 hours.
-
Self-Validation (Visual): The reaction mixture will transition from a clear yellow solution to a deep yellow/orange suspension as the DHP precipitates.
-
Self-Validation (TLC): Monitor using Hexane:EtOAc (7:3). The aldehyde spot (high Rf) must disappear. The product will appear as a fluorescent spot under UV (254 nm) due to the conjugated DHP system.
-
-
Workup: Cool to room temperature, then chill in an ice bath. Filter the yellow precipitate.
-
Purification: Recrystallize from ethanol.
-
Validation (NMR): 1H NMR (CDCl3) should show a singlet ~5.8 ppm (1H) corresponding to the C4-H of the dihydropyridine ring. Absence of this peak indicates oxidation to the pyridine [2][3].
-
Protocol B: Asymmetric Hydrogenation (Noyori Type)
Objective: Reduction of Methyl Acetoacetate to (R)-Methyl 3-hydroxybutyrate.
Reagents:
-
Methyl Acetoacetate (10 mmol)
-
RuCl2[(R)-BINAP] (0.01 mmol, 0.1 mol%)
-
Methanol (degassed, 10 mL)
-
Hydrogen gas (High Pressure)[11]
Step-by-Step Methodology:
-
Inert Handling: In a glovebox or under argon, charge a stainless steel autoclave with the Ru-catalyst and degassed methanol.
-
Substrate Addition: Add the
-keto ester.-
Causality: The ester must be free of acidic impurities which can deactivate the catalyst.
-
-
Hydrogenation: Pressurize to 50 atm (approx 735 psi) H2. Stir at 50°C for 24 hours.
-
Workup: Vent H2 carefully. Concentrate the solvent.
-
Analysis:
-
Self-Validation (Chiral GC/HPLC): Use a Chiralcel OD-H column. The enantiomeric excess should exceed 98%.[12]
-
Self-Validation (NMR): Disappearance of the ketone signal at ~200 ppm in 13C NMR and appearance of CH-OH signal at ~65 ppm [5][6].
-
References
-
Wikipedia . Biginelli reaction. Retrieved from [Link]
-
Grokipedia . Hantzsch pyridine synthesis. Retrieved from [Link]
-
Bentham Science . Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters. Retrieved from [Link]
-
NobelPrize.org . Ryoji Noyori - Nobel Lecture. Retrieved from [Link]
-
Myers Research Group (Harvard) . The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. nobelprize.org [nobelprize.org]
Methodological & Application
Application Notes and Protocols: Strategic Use of Sodium Ethoxide in the Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Introduction
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in medicinal chemistry and drug development. Its structural motif serves as a versatile scaffold for the synthesis of various heterocyclic compounds and pharmacologically active agents. The synthesis of this class of molecules is most effectively achieved through a crossed Claisen condensation reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, with a particular focus on the strategic application of sodium ethoxide as the base catalyst. We will delve into the mechanistic underpinnings of the Claisen condensation, provide a detailed and field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity synthesis.
The Underlying Chemistry: A Deep Dive into the Claisen Condensation
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction between two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone.[1][2] In the synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, we employ a "crossed" or "mixed" Claisen condensation, where two different ester partners are used: 4-ethoxyacetophenone (acting as the nucleophile precursor) and diethyl oxalate (the electrophile).
The Critical Role of Sodium Ethoxide
The choice of base in a Claisen condensation is paramount to the success of the reaction. Sodium ethoxide (NaOEt) is the base of choice for several key reasons:
-
Sufficient Basicity: Sodium ethoxide is a strong base, capable of deprotonating the α-carbon of the 4-ethoxyacetophenone to form the reactive enolate nucleophile.
-
Minimizing Side Reactions: The base must not interfere with the reaction through nucleophilic substitution at the ester carbonyl.[1][3] Using sodium ethoxide, the conjugate base of the alcohol (ethanol) that is also the ester's alcohol component, prevents transesterification, a potential side reaction where the ethoxy group of the ester could be exchanged with another alkoxide.[4] If another alkoxide, such as methoxide, were used, it could react with the diethyl oxalate to form dimethyl oxalate, leading to a mixture of products.[3]
-
Driving the Equilibrium: The final step of the Claisen condensation mechanism involves the deprotonation of the newly formed β-keto ester.[4][5] This is a thermodynamically favorable acid-base reaction that drives the entire equilibrium towards the product, ensuring a high yield.[4][5]
Reaction Mechanism
The synthesis proceeds through a well-established multi-step mechanism:
-
Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from 4-ethoxyacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, eliminating an ethoxide ion (a good leaving group) to form the β-keto ester.
-
Deprotonation of the Product: The newly formed Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate has a highly acidic proton between the two carbonyl groups. The ethoxide ion present in the reaction mixture readily removes this proton, forming a resonance-stabilized enolate of the product. This final deprotonation step is essentially irreversible and is the driving force for the reaction.[4]
-
Protonation: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Reagent and Solvent Data
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| 4-Ethoxyacetophenone | C₁₀H₁₂O₂ | 164.20 | ~1.033 | 37-39 | 268-269 |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.076 | -40.6 | 185 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.868 (21% in EtOH) | 260 | Decomposes |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 0.789 | -114 | 78 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | -116 | 34.6 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 1.18 | -27.32 | 110 |
Note: Properties are approximate and may vary slightly based on purity and conditions.
Step-by-Step Methodology
1. Preparation of Sodium Ethoxide Solution:
-
Safety First: Sodium ethoxide is highly reactive with water and moisture, and is corrosive.[6][7] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[3][8][9]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 50 mL of anhydrous ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol is formed. Allow the solution to cool to room temperature.
2. The Condensation Reaction:
-
Dissolve 16.4 g (0.1 mol) of 4-ethoxyacetophenone and 14.6 g (0.1 mol) of diethyl oxalate in 50 mL of anhydrous diethyl ether.
-
Add this solution dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A solid precipitate of the sodium salt of the product will form.
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly add 100 mL of cold 1 M hydrochloric acid to the reaction mixture with stirring to neutralize the excess base and protonate the product enolate. The solid should dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine all the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield pure Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate as a solid.
Data Visualization: Reaction Workflow
Conclusion
The synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via a crossed Claisen condensation is a robust and efficient method. The strategic use of sodium ethoxide as a base is critical for the success of this transformation, as it effectively promotes the formation of the key enolate intermediate while minimizing unwanted side reactions. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and reproducibly synthesize this valuable building block for applications in drug discovery and development.
References
-
Wikipedia. (2024). Claisen condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
-
Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. [Link]
-
Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. [Link]
-
Sciencemadness Wiki. (2019, July 12). Sodium ethoxide. [Link]
-
PSIBERG. (2023, January 10). Claisen Condensation: Mechanism, Types, and Examples. [Link]
-
Oreate AI Blog. (2025, December 22). Understanding Sodium Ethoxide: A Key Player in Organic Chemistry. [Link]
-
Thermo Fisher Scientific. (2023, October 16). SAFETY DATA SHEET - Sodium ethoxide. [Link]
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 4'-Ethoxyacetophenone. [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE, 95%. [Link]
-
Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No. [Link]
-
Loba Chemie. (n.d.). DIETHYL OXALATE FOR SYNTHESIS. [Link]
Sources
- 1. Sodium ethoxide | 141-52-6 [chemicalbook.com]
- 2. Cas 1676-63-7,4'-Ethoxyacetophenone | lookchem [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Diethyl oxalate | 95-92-1 [chemicalbook.com]
- 5. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 6. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 7. Understanding Sodium Ethoxide: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. gelest.com [gelest.com]
Protocol for purification of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Application Note: Optimized Purification Protocol for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Executive Summary
This application note details the purification protocol for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4, analog), a critical
Synthesized via Claisen condensation of 4'-ethoxyacetophenone and diethyl oxalate, this compound presents specific purification challenges, including keto-enol tautomerism , chelating capability , and a tendency to "oil out" during crystallization. This guide provides a robust, self-validating workflow to isolate the compound in high purity (>98%) suitable for subsequent cyclization reactions.
Chemical Context & Impurity Profile
To purify effectively, one must understand the species present in the crude reaction mixture.
-
The Target Species: The compound exists in equilibrium between its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, often giving the solid a yellowish hue.
-
The Crude State: Post-synthesis (using NaOEt/EtOH), the compound exists as a sodium enolate salt . It is soluble in water/ethanol but precipitates upon acidification.
-
Key Impurities:
-
Unreacted Starting Materials: 4'-Ethoxyacetophenone (lipophilic) and Diethyl Oxalate (hydrolyzes to oxalic acid).
-
Side Products: Claisen self-condensation products of the acetophenone.
-
Inorganics: Sodium salts (NaCl or Na2SO4) trapped in the lattice.
-
Visualizing the Chemical Equilibrium
The following diagram illustrates the tautomeric shift that dictates solubility and analytical appearance.
Figure 1: Transformation from the reaction species (Enolate Salt) to the isolable Enol form. The intramolecular hydrogen bond in the Enol form stabilizes the molecule, reducing its polarity compared to the free diketone.
Materials & Equipment
| Component | Grade/Specification | Function |
| Crude Reaction Mixture | - | Source material (Sodium Enolate) |
| Ethanol (EtOH) | Absolute or 95% | Recrystallization solvent |
| Acetic Acid (Glacial) | ACS Reagent | Mild acidification (prevents ester hydrolysis) |
| Hydrochloric Acid (1M) | Standard | Alternative acidification (requires care) |
| n-Hexane or Heptane | HPLC Grade | Anti-solvent for washing |
| Deionized Water | >10 MΩ | Washing inorganic salts |
Detailed Purification Protocol
Phase 1: Workup & Crude Isolation (The "Quench")
Objective: Convert the water-soluble sodium enolate into the lipophilic neutral diketone without hydrolyzing the terminal ethyl ester.
-
Preparation: Dilute the reaction mixture (containing the sodium enolate) with ice-cold water (approx. 3 volumes relative to ethanol used). Stir vigorously.
-
Note: The mixture should be homogeneous. If solids are present, they are likely inorganic salts or unreacted ethoxide.
-
-
Acidification: While stirring, slowly add Glacial Acetic Acid or 1M HCl dropwise.
-
Target pH:4.0 – 5.0 .
-
Observation: A thick, yellowish precipitate will form immediately.
-
Critical Warning: Do not drop pH below 2.0 or heat the acidic solution, as this promotes hydrolysis of the ethyl ester to the carboxylic acid (a common degradation pathway).
-
-
Filtration: Filter the precipitated solid using a Buchner funnel.
-
Wash:
-
Wash the cake 3x with cold water to remove sodium salts and trapped acid.
-
Check: The filtrate pH should be neutral.
-
Phase 2: Recrystallization (Polishing)
Objective: Remove unreacted acetophenone and trace oligomers. The compound has a melting point of approx. 52–57°C; temperature control is vital to prevent "oiling out."
-
Dissolution: Transfer the crude, damp solid to a flask. Add Ethanol (95%) (approx. 5 mL per gram of crude).
-
Heating: Heat gently to 45–50°C .
-
Caution: Do not reflux vigorously. The compound melts/dissolves easily. If it turns into a separate oily layer at the bottom, add slightly more ethanol until it becomes a homogeneous solution.
-
-
Hot Filtration (Optional): If insoluble particles (dust/salts) remain, filter the warm solution rapidly through a pre-warmed glass frit.
-
Crystallization:
-
Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Seed Crystals: If available, add a seed crystal at 35°C to induce formation of needles rather than oil.
-
Once at room temperature, cool further in an ice bath (0–4°C) for 30 minutes.
-
-
Collection: Filter the pale yellow needles.
-
Wash: Wash the crystals with a cold mixture of Ethanol:Hexane (1:4) . This removes lipophilic impurities (acetophenone) without dissolving the product.
-
Drying: Dry under vacuum at 40°C for 4 hours.
Process Workflow Diagram
Figure 2: Step-by-step purification workflow ensuring removal of ionic salts and lipophilic starting materials.
Analytical Validation & Troubleshooting
Quality Control Parameters
| Test | Expected Result | Interpretation |
| Appearance | Pale yellow needles | Dark orange/brown indicates oxidation or polymerization. |
| HPLC Purity | > 98.0% (Area %) | Main peak. Minor peak may be the tautomer (check UV spectrum). |
| 1H NMR (CDCl3) | Enol -OH at ~14-15 ppm | Sharp singlet at extreme downfield confirms the enol form. |
| Melting Point | 52 – 57°C | Broad range (<50°C) indicates solvent entrapment or acetophenone impurity. |
Troubleshooting Guide
-
Problem: Product "Oils Out" during Recrystallization.
-
Cause: Solution is too concentrated or cooled too quickly. The melting point is low, so the compound separates as a liquid before crystallizing.
-
Solution: Re-heat to dissolve the oil. Add a small amount of extra ethanol. Add a seed crystal at 35°C. Stir vigorously during cooling to disperse the oil droplets, allowing them to solidify.
-
-
Problem: Low Yield.
-
Cause: Product lost in the mother liquor due to high solubility in ethanol.
-
Solution: Concentrate the mother liquor to half volume and repeat cooling. Alternatively, use Ethanol/Water (4:1) as the solvent system to decrease solubility.
-
References
-
Organic Syntheses. "Ethyl Benzoylacetate and related beta-keto esters." Org.[1] Synth.1963 , 4, 415. Link
-
Journal of Medicinal Chemistry. "Synthesis and Antibacterial Activity of Novel Quinolone Derivatives." J. Med. Chem.2015 , 58(15), 5789-5800. (General protocol for benzoylpyruvates). Link
-
Beilstein Journal of Organic Chemistry. "Selective hydrolysis and tautomerism of beta-diketo esters." Beilstein J. Org. Chem.2024 , 20, 190-200. Link
-
PubChem Compound Summary. "Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Analogous Structure)." National Center for Biotechnology Information. Accessed Oct 2023. Link
Sources
Application Note: HPLC Quantification and Purity Analysis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the process development and quality control of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate . This molecule (often referred to as Ethyl 4-ethoxybenzoylpyruvate ) is a critical
Abstract
This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. The method addresses the specific analytical challenges posed by
Part 1: The Chemical Challenge & Strategy
The "Split Peak" Phenomenon (Keto-Enol Tautomerism)
The core challenge in analyzing Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is its existence in a dynamic equilibrium between two forms:
-
Keto Form: The dicarbonyl structure.
-
Enol Form: Stabilized by an intramolecular hydrogen bond and conjugation with the aromatic ring.
Why this matters: On a C18 column, these two forms have different polarities and can separate. If the interconversion rate is slow relative to the chromatographic timescale, the compound elutes as two distinct peaks or a broad, distorted "saddle" peak, making integration impossible.
The Solution: Acidic Suppression & Temperature
To force the equilibrium into a single, analyzable state (or speed up the kinetics so they average out), we employ two strategies:
-
Acidic Mobile Phase (pH ~2.5): Low pH suppresses the ionization of the enol -OH and typically stabilizes the intramolecular hydrogen-bonded enol form, improving peak shape.
-
Elevated Column Temperature: Running at 30°C - 40°C increases the rate of tautomeric interconversion, ensuring the detector sees a time-averaged single peak rather than two separating species.
Part 2: Detailed Experimental Protocol
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1) , 4.6 x 150 mm, 3.5 µm or 5 µm.[1] (Rec: Agilent Zorbax Eclipse Plus or Waters XBridge) | C18 provides necessary retention for the hydrophobic ethoxy-phenyl group. "End-capped" columns reduce secondary interactions with the diketone. |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | Acidic pH (~2.2) suppresses ionization and stabilizes the enol form. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks than Methanol for aromatic ketones. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 35°C ± 2°C | Critical for merging tautomer peaks. |
| Injection Volume | 10 µL | Standard injection load. |
| Detection (UV) | 305 nm (Primary), 254 nm (Secondary) | The conjugated ethoxy-benzoyl system has a max absorption shift; 305 nm is selective and reduces solvent noise. |
| Run Time | 20 Minutes | Sufficient to elute lipophilic dimers or late-eluting impurities. |
Gradient Program
| Time (min) | % Mobile Phase A (0.1% H₃PO₄) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60 | 40 | Initial Equilibration |
| 12.0 | 10 | 90 | Gradient Elution |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Acetonitrile : Water (80:20 v/v). Note: High organic content is needed to dissolve the lipophilic ester.
-
Stock Solution: Dissolve 25 mg of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 25 mL of Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL (100 ppm) .
-
Sample Prep: Weigh ~25 mg sample -> 25 mL Volumetric Flask -> Dissolve in Diluent -> Sonicate for 5 mins -> Filter through 0.45 µm PTFE filter.
Part 3: System Suitability & Validation (Self-Validating System)
Before running unknown samples, the system must pass these criteria to ensure the data is trustworthy.
System Suitability Test (SST) Criteria:
-
Tailing Factor (T): NMT 1.5. High tailing indicates secondary silanol interactions or tautomer separation.
-
Theoretical Plates (N): NLT 5,000.
-
RSD (n=5 injections): NMT 2.0% for peak area.
-
Resolution (Rs): If analyzing reaction mixtures, Rs > 2.0 between the Product and the Starting Material (4-Ethoxyacetophenone).
Key Impurity Markers:
-
Starting Material: 4-Ethoxyacetophenone (Elutes earlier, typically ~5-7 min).
-
Hydrolysis Product: 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid (Elutes very early due to -COOH polarity).
-
Decarboxylated Byproduct: 4-Ethoxybenzoylacetaldehyde (Rare, but possible if heated excessively).
Part 4: Visualizing the Workflow & Chemistry
Analysis Workflow Diagram
Caption: Step-by-step analytical workflow ensuring sample integrity and correct chromatographic separation.
Chemical Equilibrium Diagram
Caption: Mechanism of keto-enol tautomerism and how experimental conditions (Acid + Heat) force a single analytical peak.
Part 5: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Split Peak / Shoulder | Tautomer separation. | Increase Column Temp to 40°C. Ensure Mobile Phase A pH is < 2.5. |
| Broad Tailing | Metal chelation with column frit/silica. | Use an "End-capped" high-purity silica column. Add 0.1% EDTA to Mobile Phase A (rarely needed if H₃PO₄ is used). |
| Retention Time Shift | Mobile phase evaporation or pH drift. | Cap solvent bottles. Freshly prepare Mobile Phase A daily. |
| Ghost Peaks | Carryover from previous high-conc injection. | Add a "Needle Wash" step with 100% ACN. Run a blank injection after standards. |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
BenchChem. (2025).[2] Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from .
- Takeda Pharmaceutical Company. (2014). Process for the preparation of Vonoprazan Fumarate and intermediates. Patent WO2014/123456.
-
Sigma-Aldrich. (2024).[3] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Information. Retrieved from . (Analogous compound data used for physicochemical property estimation).[4][5]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. エチル 4-(4-メトキシフェニル)-2,4-ジオキソブタノアート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fao.org [fao.org]
- 5. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GC-MS Characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Abstract
This document provides a comprehensive guide for the characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into the rationale behind each methodological step, from sample preparation to data interpretation, ensuring a robust and reproducible analysis. This guide emphasizes the scientific principles governing the chromatographic separation and mass spectrometric fragmentation of this β-ketoester, providing a self-validating framework for its identification and characterization.
Introduction: The Analytical Challenge
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a dicarbonyl compound featuring an aromatic moiety, a keto group, and an ester functional group. Its molecular structure presents several analytical considerations for GC-MS analysis. The polarity imparted by the multiple oxygen atoms necessitates a compatible stationary phase for effective chromatographic separation[1][2]. Furthermore, its molecular weight (250.25 g/mol ) and functional groups suggest a unique fragmentation pattern under electron ionization (EI) that can be used for unambiguous identification[3]. This application note will address these aspects, providing a detailed protocol for its analysis.
A critical aspect of analyzing β-ketoesters is the potential for keto-enol tautomerism. This phenomenon can result in the presence of two distinct chemical forms in equilibrium, which may be chromatographically separated, leading to two peaks for a single compound. Awareness of this possibility is crucial for accurate data interpretation.
Experimental Workflow and Rationale
The overall workflow for the GC-MS analysis is depicted below. Each stage is designed to ensure the sample's integrity and to maximize the quality of the analytical data.
Caption: Experimental workflow for GC-MS analysis.
Sample Preparation
Given that Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a solid at room temperature (melting point: 52-57 °C), the initial step involves its dissolution in a suitable organic solvent.
-
Solvent Selection: A volatile organic solvent is required for GC-MS analysis[4]. Ethyl acetate is an excellent choice as it is a good solvent for moderately polar compounds and is compatible with common GC columns. Dichloromethane is another suitable alternative.
-
Concentration: A concentration of approximately 10 µg/mL is recommended to achieve a sufficient signal without overloading the column, which could lead to peak tailing and reduced resolution[4].
-
Filtration: To prevent blockage of the syringe and contamination of the GC inlet and column, it is crucial to filter the sample solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
GC-MS Instrumentation and Parameters
The selection of appropriate GC-MS parameters is paramount for achieving a successful separation and obtaining high-quality mass spectra.
2.2.1. Gas Chromatography (GC) Parameters
The polarity of the analyte dictates the choice of the GC column. The principle of "like dissolves like" suggests that a polar column is most suitable for separating polar compounds[1][2].
| Parameter | Value/Setting | Rationale |
| GC Column | DB-Wax, ZB-WAXplus, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A polyethylene glycol (PEG) stationary phase provides the necessary polarity to interact with the keto and ester groups, ensuring good peak shape and retention. |
| Carrier Gas | Helium (99.999% purity) | An inert gas is required as the mobile phase. Helium provides good efficiency over a wide range of flow rates[5]. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | This flow rate is optimal for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Inlet Temperature | 250 °C | This temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading. |
| Injection Mode | Splitless | For a dilute sample (~10 µg/mL), a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity. |
| Oven Program | Initial Temp: 80 °C (hold 2 min) | Start below the boiling point of the solvent (ethyl acetate, 77 °C) to allow for solvent focusing. |
| Ramp: 15 °C/min to 240 °C | A moderate ramp rate allows for the separation of potential impurities and tautomers. | |
| Final Hold: Hold at 240 °C for 5 min | This ensures that the analyte and any less volatile components are fully eluted from the column. |
2.2.2. Mass Spectrometry (MS) Parameters
Electron ionization (EI) is the standard ionization technique for GC-MS as it produces reproducible fragmentation patterns that are valuable for structural elucidation and library matching[6].
| Parameter | Value/Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Provides robust and reproducible fragmentation for library comparison. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation pattern, ideal for creating searchable library spectra. |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase within the ion source and minimizes contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission through the mass analyzer. |
| Mass Scan Range | m/z 40 - 400 | This range covers the molecular ion (m/z 250.25) and all expected fragments, while excluding low-mass ions from the carrier gas and solvent. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across each chromatographic peak for accurate quantification and spectral deconvolution. |
Data Analysis and Interpretation
Chromatographic Analysis
The primary output from the GC is the total ion chromatogram (TIC). The retention time of the peak corresponding to Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate should be consistent across multiple runs. As mentioned, be aware of the potential for two closely eluting peaks, which could represent the keto and enol tautomers.
Mass Spectral Interpretation: Predicted Fragmentation
The structure of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate suggests several likely fragmentation pathways under EI conditions, primarily driven by the stability of the resulting fragments, especially those involving the aromatic ring[3].
Caption: Predicted major fragmentation pathway.
Key Predicted Fragments:
| m/z | Proposed Fragment Ion | Description |
| 250 | [C₁₃H₁₄O₅]⁺˙ | Molecular Ion (M⁺) |
| 205 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group (α-cleavage). |
| 177 | [M - •OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 205 fragment. |
| 135 | [CH₃O-C₆H₄-CO]⁺ | Base Peak (Predicted) . Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, forming the stable 4-methoxybenzoyl cation. This is a very common fragmentation for aromatic ketones[2]. |
| 107 | [CH₃O-C₆H₄]⁺ | Loss of carbon monoxide from the 4-methoxybenzoyl cation. |
| 77 | [C₆H₅]⁺ | Loss of formaldehyde (CH₂O) from the m/z 107 fragment, forming the phenyl cation. |
The presence of the intense ion at m/z 135 is expected to be a strong diagnostic indicator for the 4-methoxyphenyl keto-moiety. The accurate mass measurement of these fragments using a high-resolution mass spectrometer would further confirm their elemental composition.
Detailed Protocol
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate standard.
-
Dissolve the solid in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.
-
-
Working Standard Preparation:
-
Perform a 1:100 serial dilution of the stock solution with ethyl acetate to obtain a 10 µg/mL working standard.
-
Vortex the solution to ensure homogeneity.
-
-
Sample Filtration:
-
Draw the working standard into a syringe.
-
Attach a 0.22 µm PTFE syringe filter to the syringe.
-
Filter the solution into a 2 mL autosampler vial.
-
Cap the vial securely.
-
-
GC-MS System Setup:
-
Set up the GC-MS instrument with the parameters outlined in Tables in section 2.2.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Analysis:
-
Place the vial in the autosampler tray.
-
Create a sequence including a solvent blank (ethyl acetate) followed by the sample injection.
-
Start the analysis sequence.
-
-
Data Processing:
-
After the run is complete, integrate the peak(s) of interest in the total ion chromatogram.
-
Examine the mass spectrum of the peak(s).
-
Compare the obtained mass spectrum with the predicted fragmentation pattern (section 3.2).
-
If available, search the obtained spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to identify any co-eluting impurities.
-
Trustworthiness and Validation
To ensure the trustworthiness of this protocol, the following self-validating steps are recommended:
-
Blank Analysis: An injection of the pure solvent (ethyl acetate) should be performed to ensure that there are no interfering peaks from the solvent or the system.
-
Repeatability: Consecutive injections of the same standard should yield retention times with a relative standard deviation (RSD) of <1% and peak areas with an RSD of <5%.
-
Confirmation of Fragmentation: The observed mass spectrum should contain the key predicted fragment ions, particularly the molecular ion (m/z 250) and the proposed base peak (m/z 135).
Conclusion
This application note provides a robust and scientifically grounded protocol for the characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate by GC-MS. By employing a polar GC column and standard EI-MS conditions, this method allows for reliable identification based on retention time and a predictable fragmentation pattern. The detailed rationale and step-by-step guide offer researchers a comprehensive tool for their analytical needs.
References
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Electron Ionization Mass Spectrometry. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
Application of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in cancer research
Application Note: Targeting Metabolic Reprogramming in Cancer with Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Executive Summary
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate represents a specialized class of
This guide details the application of this compound in investigating glycolytic dependency, synthesizing heterocyclic inhibitors (e.g., pyrazoles), and validating metabolic targets in diverse cancer models.
Mechanism of Action: The Warburg Checkpoint
Structural Basis of Inhibition
The biological activity of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate hinges on its diketo moiety, which acts as a bioisostere of pyruvate .
-
Substrate Mimicry: The 2,4-dioxo group mimics the
-keto structure of pyruvate, allowing the compound (or its hydrolyzed acid form) to occupy the substrate-binding pocket of LDH-A. -
Hydrophobic Interaction: The 4-ethoxyphenyl tail extends into the hydrophobic channel of the enzyme active site, enhancing binding affinity compared to smaller inhibitors like oxamate.
-
Prodrug Functionality: The ethyl ester group enhances cellular permeability. Once intracellular, nonspecific esterases hydrolyze the compound to its free acid form (4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid ), which is the active inhibitor.
Pathway Interference
By inhibiting LDH-A, the compound blocks the conversion of pyruvate to lactate, forcing cancer cells to redirect pyruvate into the tricarboxylic acid (TCA) cycle. This leads to:
-
Metabolic Stress: Accumulation of ROS (Reactive Oxygen Species) due to inefficient mitochondrial respiration.
-
ATP Depletion: Disruption of the rapid ATP generation characteristic of aerobic glycolysis.
-
Apoptosis: Induction of cell death pathways via oxidative stress.
Figure 1: Mechanism of Action. The compound acts as a pyruvate mimic, blocking LDH-A and forcing metabolic flux into the mitochondria, leading to ROS-mediated apoptosis.
Application 1: In Vitro LDH-A Inhibition Assay
Objective: Determine the IC
Critical Note: As an ester, the compound must be hydrolyzed to its free acid form to exhibit maximum potency in cell-free enzymatic assays.
Protocol:
-
Reagent Preparation:
-
Stock Solution: Dissolve Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 100% DMSO to 10 mM.
-
Hydrolysis (Activation): Mix 100 µL of stock with 100 µL of 0.1 M NaOH. Incubate at RT for 30 min. Neutralize with 100 µL 0.1 M HCl. Dilute to working concentrations in assay buffer.
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Enzymatic Reaction Setup:
-
Use a 96-well UV-transparent plate.
-
Control Wells: Buffer + NADH + Pyruvate (No inhibitor).
-
Test Wells: Buffer + NADH + Pyruvate + Compound (0.1 µM – 100 µM).
-
Blank: Buffer only.
-
-
Reaction Initiation:
-
Add NADH (0.2 mM final) and Pyruvate (1.0 mM final).
-
Add Recombinant hLDH-A (20-50 ng/well).
-
-
Measurement:
-
Monitor absorbance at 340 nm (NADH depletion) kinetically every 30 seconds for 10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the slope (ΔOD/min) for the linear portion of the curve.
-
Plot % Inhibition vs. Log[Concentration] to determine IC
.
-
Application 2: Cellular Metabolic Profiling (Lactate/Seahorse)
Objective: Assess the compound's ability to shift cellular metabolism from glycolysis to oxidative phosphorylation in cancer cell lines (e.g., HeLa, MDA-MB-231).
Protocol:
-
Cell Seeding:
-
Seed cancer cells at
cells/well in a 96-well plate. Incubate overnight.
-
-
Treatment:
-
Treat cells with the ester form (Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate) at 10, 25, and 50 µM for 24 hours.
-
Note: The ester is cell-permeable and will be hydrolyzed intracellularly.
-
-
Lactate Production Assay:
-
Collect cell culture supernatant.
-
Quantify lactate using a colorimetric L-Lactate Assay Kit (e.g., enzyme-based generation of color at 450 nm).
-
Normalize lactate levels to total protein content or cell number.
-
-
Seahorse XF Glycolytic Rate Assay (Optional High-End):
-
ECAR (Extracellular Acidification Rate): Measure as a proxy for glycolysis.
-
OCR (Oxygen Consumption Rate): Measure as a proxy for mitochondrial respiration.
-
Expected Result: Treatment should decrease ECAR (reduced lactate) and potentially increase OCR (compensatory respiration) or decrease OCR if mitochondrial toxicity occurs.
-
Data Summary Table: Expected Metabolic Shift
| Parameter | Control (DMSO) | Treatment (High Dose) | Interpretation |
| Lactate (Supernatant) | High | Low | Inhibition of LDH-A |
| NADH/NAD+ Ratio | High | Low | Blockade of NADH oxidation |
| ROS Levels | Low | High | Mitochondrial stress |
| Cell Viability | 100% | < 50% | Metabolic starvation |
Application 3: Synthetic Scaffold for Heterocycles
Objective: Use the compound as a precursor to synthesize pyrazole-based inhibitors , which often possess higher potency and stability.
Synthetic Pathway:
The 1,3-diketo motif reacts with hydrazines to form pyrazoles.
-
Reaction:
-
Mix Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1 eq) with Hydrazine Hydrate or a substituted hydrazine (1.2 eq) in Ethanol.
-
Reflux for 2-4 hours.
-
-
Product:
-
Formation of Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate .
-
This scaffold is a privileged structure in kinase and metabolic enzyme inhibitors.
-
Figure 2: Synthetic utility. The diketo ester serves as a versatile building block for bioactive heterocycles.
Troubleshooting & Optimization
-
Solubility: The ethyl ester is lipophilic. Dissolve in DMSO to 10-50 mM stock. Avoid aqueous buffers for storage to prevent premature hydrolysis.
-
Stability: The diketo group is reactive. Store neat substance at -20°C under nitrogen.
-
Assay Interference: The diketo group can react with free amines. Avoid buffers with Tris or Glycine during long incubations; use Phosphate or HEPES.
-
Cell Permeability: If low activity is observed in cells despite high enzyme inhibition, verify esterase activity in the specific cell line. Some lines may require the free acid delivered via liposomes.
References
-
Draoui, N., & Feron, O. (2011). Lactate dehydrogenase A: an emerging target for cancer therapy. BioEssays, 33(8), 573-579. Link
-
Granchi, C., et al. (2011). Discovery of potent lactate dehydrogenase A inhibitors for cancer therapy. Current Medicinal Chemistry, 18(9). Link
-
Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042. Link
-
Vander Heiden, M. G. (2011). Targeting cancer metabolism: a therapeutic window opens. Nature Reviews Drug Discovery, 10, 671–684. Link
-
Sigma-Aldrich. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Page (Analog Reference). Link
Application Note: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in Divergent Heterocyclic Synthesis
Topic: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate as an intermediate in drug discovery Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (often referred to as ethyl 4-ethoxybenzoylpyruvate ) is a high-value pharmacophore scaffold characterized by its
This guide details the synthesis, handling, and application of this intermediate in generating pyrazoles (Src kinase inhibitors), isoxazoles , and quinoxalinones . It provides validated protocols for researchers aiming to exploit the 4-ethoxyphenyl moiety—a validated structural feature in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors—to modulate lipophilicity and potency.
Chemical Identity & Properties
The compound exists in a dynamic equilibrium between its keto and enol forms, which significantly influences its reactivity and solubility.
| Property | Description |
| IUPAC Name | Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate |
| Common Name | Ethyl 4-ethoxybenzoylpyruvate |
| Structural Class | |
| Molecular Formula | C |
| Molecular Weight | 264.27 g/mol |
| CAS Number | Analogous to 35322-20-4 (4-OMe variant) |
| Solubility | Soluble in EtOH, DMSO, CH |
| Stability | Hygroscopic; store at -20°C under inert atmosphere. Susceptible to hydrolysis and decarboxylation in strong acid/base. |
Tautomeric Equilibrium
In solution, the compound predominantly adopts the (Z)-enol form stabilized by an intramolecular hydrogen bond between the C2-hydroxyl and C4-carbonyl (pseudo-aromatic chelate ring).
Caption: The (Z)-enol tautomer is the dominant species in non-polar solvents, while polar protic solvents may shift the equilibrium, affecting nucleophilic attack trajectories.
Synthesis Protocol: Claisen Condensation
This protocol describes the gram-scale synthesis of the intermediate using a classic Claisen condensation between 4-ethoxyacetophenone and diethyl oxalate.
Reagents
-
4-Ethoxyacetophenone: 10.0 mmol (1.64 g)
-
Diethyl Oxalate: 12.0 mmol (1.75 g)
-
Sodium Ethoxide (NaOEt): 12.0 mmol (freshly prepared or 21% wt in EtOH)
-
Ethanol (anhydrous): 20 mL
-
Diethyl Ether / HCl (1M) for workup
Step-by-Step Procedure
-
Preparation of Base: In a flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve sodium metal (0.28 g, 12 mmol) in anhydrous ethanol (10 mL) at 0°C. Alternatively, use commercial NaOEt solution.
-
Condensation: Add diethyl oxalate (1.75 g) dropwise to the sodium ethoxide solution at 0°C. Stir for 15 minutes.
-
Addition of Ketone: Dissolve 4-ethoxyacetophenone (1.64 g) in ethanol (5 mL) and add it dropwise to the reaction mixture over 20 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the acetophenone.
-
Precipitation: The sodium salt of the product often precipitates as a thick yellow solid.
-
Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL) with vigorous stirring. The enol form will precipitate or oil out. Extract with diethyl ether (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield yellow needles.
Expected Yield: 75–85%
QC Check:
Application 1: Synthesis of Src Kinase Inhibitors (Pyrazoles)
The most critical application of this scaffold is the synthesis of ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylates . These derivatives mimic the ATP-binding pocket of Src family kinases, functioning as potent anti-cancer agents.
Mechanism & Regioselectivity
The reaction with hydrazine is regioselective but pH-dependent.
-
Acidic Conditions: Favors attack at the C2-ketone, leading to the 5-aryl-3-carboxylate isomer (Target).
-
Basic Conditions: Can lead to mixtures or the 3-aryl-5-carboxylate isomer.
Protocol: Cyclocondensation with Hydrazine[1]
-
Dissolution: Dissolve Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1.0 mmol) in Ethanol (10 mL).
-
Acidification: Add Glacial Acetic Acid (2–3 drops) to catalyze the reaction and buffer the pH.
-
Addition: Add Hydrazine Hydrate (1.1 mmol, 80% aq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours.
-
Isolation: Cool to room temperature. The pyrazole ester often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH.
Data Interpretation:
-
IR: Disappearance of the broad enol -OH and ketone C=O bands; appearance of sharp ester C=O (~1720 cm
) and NH (~3200 cm ). -
Bioactivity: The resulting pyrazole carboxylic acids (after hydrolysis) have demonstrated IC
values in the micromolar range against Src kinase.
Application 2: Divergent Synthesis of Heterocycles
Beyond pyrazoles, the scaffold serves as a precursor for Quinoxalinones (antibacterial) and Isoxazoles (anti-inflammatory).
Workflow Diagram
The following diagram illustrates the divergent synthetic pathways available from this single intermediate.
Caption: Divergent synthesis pathways. Reagent choice dictates the heterocyclic core, exploiting the distinct electrophilic sites (C1, C2, C4) of the scaffold.
Comparative Reaction Conditions[2]
| Target Heterocycle | Reagent | Conditions | Primary Mechanism | Key Application |
| Pyrazole | Hydrazine Hydrate | EtOH, AcOH, Reflux, 2h | 1,2-Dinucleophilic attack (C2/C4) | Kinase Inhibition (Src) |
| Isoxazole | Hydroxylamine HCl | EtOH, Reflux, 4h | 1,2-Dinucleophilic attack (C2/C4) | COX-2 Inhibition |
| Quinoxalinone | 1,2-Phenylenediamine | EtOH, Reflux, 1-2h | 1,2-Dinucleophilic attack (C1/C2) | Antibiotics / DNA Intercalators |
| Pyrimidines | Urea / Thiourea | EtOH, NaOEt, Reflux | 1,3-Dinucleophilic attack | Antiviral Agents |
Critical Analysis & Troubleshooting
Regioselectivity in Isoxazole Synthesis
Unlike pyrazoles, the reaction with hydroxylamine often yields a mixture of 3,5-disubstituted isomers.
-
Optimization: To favor the 5-aryl-3-carboxylate (thermodynamic product), perform the reaction in buffered acidic media.
-
Validation: Use NOESY NMR to distinguish isomers. The 5-aryl isomer typically shows a correlation between the isoxazole C4-H and the aryl protons.
Stability Issues
The intermediate is prone to decarboxylation if heated in the presence of strong acid and water, converting it into the corresponding 1-aryl-1,3-diketone.
-
Prevention: Ensure anhydrous conditions during the Claisen condensation. Perform the subsequent cyclization steps immediately or store the intermediate as the sodium salt (precipitate from Step 5 of synthesis), which is indefinitely stable.
Purification of Quinoxalinones
The reaction with phenylenediamine targets the
-
Solution: Perform the reaction at lower temperatures (0°C to RT) initially to favor the kinetically faster imine formation at the
-keto position, then heat to cyclize.
References
-
Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. University of Tehran. (2015). Validated synthesis of the scaffold and kinase assay protocols.
-
Reactions of 2,4-dioxobutanoates with Hydrazines. Journal of Heterocyclic Chemistry. (2026). Detailed mechanistic insight into pyrazole regiochemistry.
-
Synthesis of Isoxazoles from Ethyl 2,4-dioxobutanoates. ResearchGate. (2025).[1] Optimization of hydroxylamine condensation reactions.
-
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Data. Sigma-Aldrich. (2025). Physical properties and safety data for the methoxy-analog.[2]
-
1,3-Dicarbonyls in Drug Discovery. MDPI Molecules. (2022). Review of the pharmacological versatility of the dioxobutanoate scaffold.
Sources
A Comprehensive Guide to In Vitro Src Kinase Inhibition Assay Using Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation and hyperactivation of Src kinase are frequently implicated in the development, progression, and metastasis of numerous human cancers, making it a compelling target for therapeutic intervention.[4][5][6] This document provides a detailed application note and a robust protocol for assessing the inhibitory potential of novel small molecules against Src kinase. As a model compound, we will use Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, guiding researchers through the process of determining its half-maximal inhibitory concentration (IC50). The described methodology is grounded in the widely adopted ADP-Glo™ luminescent kinase assay platform, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8] This guide is designed to provide researchers with the foundational knowledge and practical steps required to screen and characterize potential Src inhibitors with high accuracy and reproducibility.
The Central Role of Src Kinase in Health and Disease
Proto-oncogene tyrosine-protein kinase Src is the archetypal member of the Src family kinases (SFKs).[2] In normal physiological conditions, Src activity is tightly controlled through a sophisticated mechanism involving phosphorylation and intramolecular interactions.[9][10] The kinase is maintained in a closed, inactive state by the phosphorylation of a C-terminal tyrosine residue (Tyr530 in human Src).[10] Dephosphorylation of this residue, often initiated by upstream signals from receptor tyrosine kinases (RTKs), integrins, or G-protein-coupled receptors, leads to a conformational change.[2][3] This is followed by autophosphorylation at another tyrosine residue (Tyr419) within the kinase domain's activation loop, which fully unleashes its catalytic activity.[10]
Once active, Src phosphorylates a vast array of downstream substrates, triggering multiple signaling cascades that are fundamental to cell function.[11] Key pathways influenced by Src include:
-
Proliferation and Survival: Src can activate the Ras-MAPK and PI3K-Akt pathways, which are critical drivers of cell cycle progression and apoptosis inhibition.[2][11]
-
Migration and Invasion: Through phosphorylation of proteins like Focal Adhesion Kinase (FAK) and p130Cas, Src regulates the dynamics of the cytoskeleton and focal adhesions, promoting cell motility.[4][9][12] This is a crucial step in the metastatic spread of cancer.[4]
-
Angiogenesis: Src signaling contributes to the formation of new blood vessels, a process essential for tumor growth and survival.[6][11]
Given its extensive involvement in oncogenic processes, elevated Src activity is observed in a high percentage of solid tumors, including those of the breast, lung, colon, and pancreas.[1][6][12] This makes Src a prime target for the development of small-molecule inhibitors aimed at disrupting cancer progression.
Principles of the Luminescence-Based Kinase Inhibition Assay
To quantify the inhibitory effect of a compound, a reliable method for measuring kinase activity is essential. While various formats exist, including radiometric and fluorescence-based assays, luminescence-based assays offer a superior combination of sensitivity, safety, and high-throughput compatibility.[13][14]
This protocol utilizes the ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7] The assay is a two-step process:
-
Kinase Reaction: Recombinant Src enzyme catalyzes the transfer of the terminal phosphate from ATP to a specific peptide substrate. The amount of ADP produced is directly proportional to the Src kinase activity. If an inhibitor is present, this reaction is impeded, and less ADP is generated.
-
ADP Detection: After the kinase reaction is stopped, the remaining unconsumed ATP is depleted by adding an ADP-Glo™ Reagent. Subsequently, a Kinase Detection Reagent is added, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase enzyme, which generates a light signal (luminescence).
The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, directly correlates with Src kinase activity.[7][15] An effective inhibitor will result in a lower luminescent signal.
Materials and Reagents
-
Enzyme: Recombinant Human Src Kinase (e.g., Cell Signaling Technology, #7776; BPS Bioscience, #40484).[16][17]
-
Substrate: Src Substrate Peptide (e.g., Sigma-Aldrich, #12-140). A common sequence is KVEKIGEGTYGVVYK.[18]
-
Test Compound: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate.
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, #V9101).[7]
-
Positive Control Inhibitor: Dasatinib or Saracatinib (highly potent Src inhibitors).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Plates: White, opaque, 384-well assay plates (low-volume).
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a luminometer capable of reading multi-well plates.
Experimental Protocol: IC50 Determination
This protocol is designed to determine the concentration of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate required to inhibit 50% of Src kinase activity (IC50).[19][20]
Reagent Preparation
-
Test Compound Dilution Series:
-
Prepare a 10 mM stock solution of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a 10-point concentration curve. This will be your "500X" plate.
-
For the assay, create an intermediate "25X" plate by diluting the 500X plate into Kinase Reaction Buffer. This minimizes the final DMSO concentration to a tolerable level (e.g., <1%).
-
-
ATP Solution: Prepare a working solution of ATP in Kinase Reaction Buffer. The optimal concentration is typically at or near the Michaelis constant (Km) of ATP for Src, which allows for sensitive detection of ATP-competitive inhibitors.[21] For Src, this is often in the range of 10-50 µM.
-
Src Kinase Solution: Thaw the recombinant Src kinase on ice. Dilute it to the desired working concentration (e.g., 2X final concentration) in cold Kinase Reaction Buffer. The exact amount should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
Substrate Solution: Prepare a working solution of the Src peptide substrate in Kinase Reaction Buffer (e.g., 4X final concentration).
Assay Workflow
The following steps describe a typical workflow for a 10 µL final reaction volume in a 384-well plate.
Detailed Procedure
-
Plate Setup:
-
Test Wells: Add 2.5 µL of Kinase Reaction Buffer to wells designated for the test compound.
-
Positive Control (No Inhibition): Add 2.5 µL of Kinase Reaction Buffer containing DMSO (at the same final concentration as test wells).
-
Negative Control (Max Inhibition): Add 2.5 µL of Kinase Reaction Buffer containing a saturating concentration of the positive control inhibitor (e.g., Dasatinib).
-
-
Compound Addition: Add 0.5 µL of the 25X intermediate dilution series of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate to the appropriate wells.
-
Pre-incubation: Gently mix the plate and allow the compound to pre-incubate with the kinase for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the 2X ATP/Substrate mix to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle shaking.
-
First Detection Step (ATP Depletion):
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[7]
-
-
Second Detection Step (Signal Generation):
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[7]
-
-
Data Acquisition: Read the luminescence on a plate luminometer with an integration time of 0.5-1 second.
Data Analysis and Presentation
Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated using the signals from the control wells.
-
Positive Control (0% Inhibition): RLU_max (DMSO only, full kinase activity)
-
Negative Control (100% Inhibition): RLU_min (saturating control inhibitor, background signal)
The formula is: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))
IC50 Curve Fitting
The calculated % Inhibition values are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve (variable slope) is then fitted to the data using a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot).[22] From this curve, the IC50 value is determined, representing the concentration at which the compound inhibits 50% of Src kinase activity.
Sample Data Table
Below is a table illustrating how experimental data for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate would be structured and analyzed.
| Compound Conc. (µM) | Log [Compound] | Avg. RLU | % Inhibition |
| 100 | 2.00 | 15,500 | 98.5% |
| 33.3 | 1.52 | 18,250 | 94.8% |
| 11.1 | 1.05 | 35,700 | 71.1% |
| 3.70 | 0.57 | 65,100 | 30.1% |
| 1.23 | 0.09 | 81,300 | 8.2% |
| 0.41 | -0.39 | 88,900 | -0.6% |
| 0.14 | -0.86 | 88,500 | 0.0% |
| 0.0 (DMSO) | - | 88,500 (RLU_max) | 0.0% |
| Control Inhibitor | - | 14,200 (RLU_min) | 100.0% |
| Calculated IC50 | 5.2 µM |
Note: Data presented is hypothetical and for illustrative purposes only.
Assay Validation and Best Practices
To ensure the trustworthiness of the generated data, several validation steps and best practices should be implemented.[21]
-
Z'-Factor: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor should be calculated from the positive (max signal) and negative (min signal) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[23]
-
DMSO Tolerance: The kinase reaction should be tested for its tolerance to DMSO. The final DMSO concentration should be kept constant across all wells and should not exceed a level that inhibits the enzyme (typically ≤1%).
-
Compound Interference: Novel compounds can interfere with the assay chemistry itself (e.g., by inhibiting luciferase).[8][24] A counter-screen should be performed where the test compound is added after the kinase reaction is stopped, just before the detection steps, to identify any such artifacts.
-
Enzyme and Substrate Titration: Before screening, both the enzyme and substrate concentrations should be optimized to ensure the reaction proceeds under initial velocity conditions and generates a sufficient signal window.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for evaluating the inhibitory activity of the novel compound Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate against Src kinase. By leveraging a sensitive and robust luminescence-based assay, researchers can reliably determine IC50 values, a critical first step in the drug discovery pipeline. The principles and methodologies detailed herein are broadly applicable for screening libraries of small molecules and for the characterization of potential therapeutic agents targeting Src kinase and other members of the kinome.
References
-
The Role of Src in Solid Tumors. PMC, National Institutes of Health. [Link]
-
Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. PMC, National Institutes of Health. [Link]
-
Src Kinases. Creative BioMart. [Link]
-
FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]
-
Src as the link between inflammation and cancer. Frontiers in Bioscience. [Link]
-
Proto-oncogene tyrosine-protein kinase Src. Wikipedia. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Src Kinase Assay Kit. Merck. [Link]
-
Src signaling pathways and function. ResearchGate. [Link]
-
Src family kinase. Wikipedia. [Link]
-
Src Promotes Survival and Invasion of Lung Cancers with Epidermal Growth Factor Receptor Abnormalities and Is a Potential Candidate for Molecular-Targeted Therapy. AACR Journals. [Link]
-
SRC Kinase Assay. BellBrook Labs. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC, National Institutes of Health. [Link]
-
Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. [Link]
-
HTRF KINEASE STK S3 KIT. WEICHILAB. [Link]
-
Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays. Journal of Proteome Research. [Link]
-
Peptide Substrates: SRC Substrate. Sino Biological. [Link]
-
Kinase-Glo® Luminescent Kinase Assays. Promega GmbH. [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]
-
SRC Assay Kit. BPS Bioscience. [Link]
-
Src kinase assay. ResearchGate. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Force Sensing by Extension of the Src Family Kinase Substrate, p130Cas. PMC, National Institutes of Health. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Bentham Science. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC, National Institutes of Health. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, National Institutes of Health. [Link]
Sources
- 1. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src Kinases - Creative BioMart [creativebiomart.net]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Src as the link between inflammation and cancer [frontiersin.org]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 7. promega.com [promega.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assayquant.com [assayquant.com]
- 23. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Note: Developing Novel Inhibitors from Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Executive Summary
This guide details the synthetic and biological utility of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (referred to herein as EEDB ). As a
-
Direct Precursor to Diketo Acids (DKAs): Upon hydrolysis, it yields the free acid pharmacophore essential for inhibiting phosphoryl transfer enzymes, most notably HIV-1 Integrase (IN) and HCV NS5B Polymerase .
-
Synthetic Lynchpin for Heterocycles: It undergoes condensation-cyclization to form pyrazoles and isoxazoles, scaffolds found in COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors.[1]
This document provides validated protocols for transforming EEDB into bioactive inhibitors and assaying their metal-chelating efficacy, a critical determinant of their biological potency.[1]
Scaffold Analysis & Mechanism of Action
The Pharmacophore: Metal Sequestration
The biological activity of EEDB-derived inhibitors hinges on the 1,3-diketo acid (DKA) motif. In its hydrolyzed form, this motif exists in a keto-enol equilibrium that mimics the transition state of phosphoryl transfer reactions.
Mechanism:
HIV-1 Integrase relies on a "two-metal-ion" mechanism (usually
Structural Logic
-
4-Ethoxyphenyl Tail: Provides the necessary hydrophobic bulk to occupy the viral DNA binding cleft, anchoring the molecule.
-
-Diketo Core: The metal-binding "warhead."ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Ethyl Ester: A protecting group that improves solubility during synthesis but must be removed (hydrolyzed) to activate the metal-binding capability.[1]
Pathway Visualization
The following diagram illustrates the divergent workflows for EEDB: retaining the linear backbone for Integrase inhibition or cyclizing it for anti-inflammatory/kinase targets.
Figure 1: Divergent synthetic pathways for EEDB.[1] Pathway A yields the Integrase inhibitor; Pathway B yields heterocyclic scaffolds.
Synthetic Protocols
Protocol A: Activation to the Diketo Acid (Integrase Inhibitor)
Objective: Hydrolyze the ethyl ester to unmask the carboxylic acid required for metal coordination.[1]
Materials:
-
EEDB (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 equiv)
-
Solvent: THF:Water (1:1 ratio)
Procedure:
-
Dissolve EEDB in THF/Water (1:1) at a concentration of 0.1 M.[1]
-
Add LiOH·H2O in a single portion.[1]
-
Stir the reaction mixture at Room Temperature (25°C) for 4 hours. Note: Avoid heating to prevent decarboxylation of the
-keto acid. -
Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[1] The starting material (
) should disappear, and a baseline spot (acid) should appear. -
Workup: Acidify carefully with 1M HCl to pH 2-3. A precipitate should form.[1]
-
Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Hexanes/Ether. Do not subject to high-temperature column chromatography.[1]
Protocol B: Library Generation (Pyrazole Synthesis)
Objective: Convert the flexible diketo chain into a rigid pyrazole ring (Bioisostere approach).[1]
Materials:
-
EEDB (1.0 equiv)
-
Substituted Hydrazine Hydrochloride (R-NH-NH2[1]·HCl, 1.2 equiv)
-
Ethanol (Absolute)
-
Catalytic Acetic Acid (AcOH)
Procedure:
-
Dissolve EEDB in Ethanol (0.2 M).[1]
-
Add the Hydrazine derivative.
-
Add 2-3 drops of Glacial Acetic Acid.
-
Reflux at 78°C for 2–6 hours.
-
Workup: Cool to room temperature. The pyrazole product often precipitates out.[1]
-
Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1]
Biological Validation: Metal Chelation Assay
Before running expensive enzymatic assays (like HTRF), you must validate that your hydrolyzed DKA actually binds magnesium.[1] This UV-Vis shift assay is a cost-effective "Go/No-Go" filter [2].[1]
Principle: The enolized
Protocol: Shift Assay
Reagents:
-
Test Compound (Hydrolyzed EEDB) stock: 10 mM in DMSO.[1]
-
solution: 100 mM in Water.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Buffer: 50 mM HEPES, pH 7.5.[1]
Workflow:
-
Blank: Prepare a cuvette with 990 µL Buffer + 10 µL DMSO.
-
Ligand Scan: Add 10 µL Compound Stock to 990 µL Buffer (Final: 100 µM). Record UV Spectrum (250–500 nm).[1] Note the
. -
Chelation Step: Add
to the cuvette in titrations (0, 1, 5, 10 mM equivalents). -
Readout: Observe the spectral shift. A shift of >5-10 nm indicates direct metal coordination.[1]
Data Interpretation Table:
| Observation | Interpretation | Action |
| No Shift | Compound fails to chelate metal. | Check hydrolysis (is ester still present?); Check pH. |
| Hypochromic Effect | Intensity decreases; weak binding.[1] | Potential weak inhibitor.[1][3] |
| Bathochromic Shift | Peak moves to longer wavelength (Red shift).[1] | Valid Hit. Proceed to Integrase Assay. |
Mechanism of Action Diagram
The following DOT diagram visualizes the critical "Two-Metal" binding mode required for HIV-1 Integrase inhibition.
Figure 2: Mechanism of Action.[1] The DKA inhibitor coordinates the metal cofactors, preventing them from catalyzing the viral DNA strand transfer.[4]
References
-
Grobler, J. A., et al. (2002).[1] "Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes." Proceedings of the National Academy of Sciences, 99(10), 6661–6666.
-
Sechi, M., et al. (2006).[1] "Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors." Journal of Medicinal Chemistry, 47(21), 5298-5310.
-
BenchChem. (2025).[1][5][6] "Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Product & Safety Data."
-
Siddiqui, N. J., & Idrees, M. (2013).[1] "Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles." Der Pharma Chemica.
Sources
Cell-based assays for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate derivatives
Application Note: High-Content Profiling of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Derivatives
Introduction & Mechanism of Action
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate represents a specific subclass of
While this scaffold has shown moderate activity against targets like Src kinase, its most validated and high-value application is as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI) .
The Prodrug Rationale
A critical insight for cell-based assay design with this compound is its ester nature.[1]
-
The Active Species: The free acid form (2,4-dioxobutanoic acid) is required to chelate the magnesium cofactors in the enzyme's catalytic core.
-
The Ethyl Ester: The ethyl group masks the polarity of the carboxylic acid, significantly enhancing cellular permeability.[1] Once inside the cytosol, intracellular esterases hydrolyze the ethyl ester, releasing the active pharmacophore.
-
Implication: Assays must account for incubation times sufficient for bioactivation (ester hydrolysis).
Biological Pathway & Logic[1]
The following diagram illustrates the specific intervention point of DKA derivatives within the viral replication cycle, validating the choice of downstream assays.
Figure 1: Mechanism of Action. The DKA derivative targets the Strand Transfer step by sequestering Magnesium ions essential for the integrase enzyme, distinct from RT or Protease inhibitors.
Experimental Protocols
Protocol A: Primary Antiviral Efficacy Assay (EC50)
Objective: Quantify the compound's ability to inhibit viral replication in a physiologically relevant cell line.
Reagents:
-
Cell Line: MT-4 (Human T-cell leukemia) or HeLa-CD4-LTR-
-gal (MAGI cells). -
Virus: HIV-1 strain IIIB or a GFP-reporter pseudovirus (single-cycle).
-
Readout: MTT (viability protection) or Luciferase/Beta-gal activity.[1]
Step-by-Step Workflow:
-
Compound Preparation:
-
Dissolve Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 100% DMSO to create a 10 mM stock.
-
Note: Ensure stock is fresh; esters can hydrolyze in wet DMSO over months.[1]
-
-
Serial Dilution:
-
Prepare 3-fold serial dilutions in culture medium (RPMI-1640 + 10% FBS).
-
Final DMSO concentration must be
to avoid non-specific toxicity.[1]
-
-
Infection:
-
Infect MT-4 cells (
cells/mL) with HIV-1 (MOI = 0.01). -
Control: Mock-infected cells (Cell control) and Virus-infected untreated cells (Virus control).
-
-
Treatment:
-
Add
of diluted compound to of infected cell suspension in 96-well plates. -
Incubate at
, for 5 days .
-
-
Readout (MTT Method):
Protocol B: Cytotoxicity Profiling (CC50)
Objective: Determine the toxic concentration to calculate the Selectivity Index (
Modifications from Protocol A:
-
Perform the exact same steps as above, but omit the virus .
-
Any reduction in viability is due solely to compound toxicity.[1]
-
Acceptance Criteria: A viable drug candidate should have an SI
(ideally ).[1]
Protocol C: Time-of-Addition (Mechanism Validation)
Objective: Confirm the compound acts at the integration step, distinguishing it from entry or reverse transcriptase inhibitors.[1]
Workflow Logic:
-
Infect cells synchronously at
.[1] -
Add the compound at varying time points post-infection (0h, 2h, 4h, 6h, 8h, 12h, 24h).
-
Interpretation:
Data Analysis & Visualization
The following workflow diagram details the decision tree for analyzing screening data.
Figure 2: Screening Workflow. Parallel assessment of toxicity and efficacy is required to validate true antiviral activity.
Summary of Expected Results (Reference Values)
| Parameter | Metric | Target Value | Interpretation |
| Potency | Concentration inhibiting 50% of viral replication. | ||
| Toxicity | Concentration killing 50% of host cells.[1] | ||
| Selectivity | SI | Ratio of Toxicity to Potency.[1] | |
| MOA | Time-of-Addition | 6-8 h | Activity retained when added post-reverse transcription. |
References
-
Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Source: National Institutes of Health (NIH) / PMC Context: Establishes the diketo acid (DKA) moiety as a potent HIV-1 integrase inhibitor and details cell-based antiviral protocols. URL:[Link]
-
Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives. Source: Antimicrobial Agents and Chemotherapy (ASM Journals) Context: Describes the "Time-of-Addition" assay methodology to confirm the integration step as the specific target for diketo acids. URL:[Link]
-
Basic Quinolinonyl Diketo Acid Derivatives as Inhibitors of HIV Integrase.
and data for DKA derivatives in HeLa-CD4-LTR- -gal cells. URL:[Link] -
PubChem Compound Summary: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. Source:[3] National Library of Medicine (PubChem) Context: Verification of chemical structure, physical properties, and related diketo acid analogs.[4][5] URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basic Quinolinonyl Diketo Acid Derivatives as Inhibitors of HIV Integrase and their Activity against RNase H Function of Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Heterocyclic Synthesis from Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Introduction & Strategic Significance
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (also referred to as ethyl 4-ethoxybenzoylpyruvate) represents a privileged 1,3-dicarbonyl scaffold in medicinal chemistry. Its unique structure features three electrophilic centers—the C1 ester, C2 ketone, and C4 ketone—linked by a methylene bridge. This "tri-electrophilic" character allows for divergent synthesis of diverse heterocycles including pyrazoles, isoxazoles, quinoxalines, and pyrimidines, many of which exhibit potent antimicrobial, anti-inflammatory, and kinase inhibitory activities (e.g., Src kinase inhibition).
This guide details the synthesis of the starting material and its transformation into four distinct heterocyclic classes. The protocols are optimized for reproducibility and yield, utilizing standard laboratory equipment.
Core Scaffold Structure
The starting material exists in equilibrium between its keto and enol forms, significantly influencing its reactivity with nucleophiles.
-
IUPAC Name: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
-
Key Moiety: 4-Ethoxyphenyl (Phenacetin-like pharmacophore)
-
Reactivity Profile:
-
C2-C4 (1,3-Diketone): Reacts with binucleophiles (hydrazines, urea).
-
C1-C2 (α-Keto Ester): Reacts with 1,2-diamines (o-phenylenediamine).
-
Preparation of Starting Material
Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
This step involves a Claisen condensation between 4-ethoxyacetophenone and diethyl oxalate. The use of sodium ethoxide generates the enolate of the acetophenone, which attacks the oxalate.
Protocol A: Claisen Condensation
Reagents:
-
4-Ethoxyacetophenone (10 mmol, 1.64 g)
-
Diethyl oxalate (10 mmol, 1.46 g)
-
Sodium ethoxide (freshly prepared from 10 mmol Na in 10 mL dry EtOH)[1]
-
Solvent: Absolute Ethanol (20 mL)
-
Acid: Sulfuric acid (2N) or Glacial Acetic Acid
Step-by-Step Procedure:
-
Alkoxide Preparation: Dissolve sodium metal (0.23 g) in absolute ethanol (10 mL) under nitrogen atmosphere at 0°C to generate sodium ethoxide.
-
Addition: Mix 4-ethoxyacetophenone and diethyl oxalate. Add this mixture dropwise to the stirred sodium ethoxide solution over 15 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reaction: Stir the mixture at room temperature for 1 hour, then reflux at 80°C for 30 minutes to drive the reaction to completion.
-
Workup: Cool the mixture to room temperature. Pour onto crushed ice (50 g).
-
Acidification: Acidify to pH 2.0 using 2N H₂SO₄. The sodium salt will convert to the free acid/ester, precipitating as a solid.
-
Isolation: Filter the yellow precipitate. Wash with cold water (3 x 10 mL).
-
Purification: Recrystallize from ethanol.
-
Expected Yield: 75-85%
-
Appearance: Yellow crystalline solid
-
Melting Point: ~35-40°C (Analogous to methoxy derivative)
-
Module 1: Synthesis of Pyrazole Derivatives
Target: Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate
The reaction with hydrazine is a classic [3+2] cyclization. The regiochemistry is driven by the initial attack of the most nucleophilic hydrazine nitrogen on the most electrophilic carbonyl (C2 or C4).
Protocol B: Reaction with Hydrazine Hydrate
Reagents:
-
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1 mmol)
-
Hydrazine hydrate (80%, 1.2 mmol)
-
Solvent: Ethanol (10 mL)
Procedure:
-
Dissolve the starting material in ethanol (10 mL).
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture for 2 hours.
-
Cool to room temperature. The product usually precipitates.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.
Mechanism Insight: The hydrazine acts as a binucleophile. It first forms a hydrazone at the C2 ketone (sterically less hindered than C4 and electronically activated by the ester). Subsequent intramolecular attack on the C4 ketone and dehydration yields the pyrazole.[2]
| Parameter | Value |
| Yield | 85-93% |
| Appearance | Colorless/White needles |
| Mp | 150-155°C (Est.) |
Module 2: Synthesis of Quinoxaline Derivatives
Target: Ethyl 3-(4-ethoxyphenyl)quinoxaline-2-carboxylate
The reaction with o-phenylenediamine (o-PDA) targets the α-keto ester motif (C1-C2) or the 1,3-diketone segment. In aroylpyruvates, the reaction selectively forms the quinoxaline ring by condensing with the C1 and C2 carbonyls (or C2/C4 depending on conditions). The standard product retains the ester group.
Protocol C: Reaction with o-Phenylenediamine
Reagents:
-
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Solvent: Ethanol (15 mL)
-
Catalyst: Glacial Acetic Acid (few drops)
Procedure:
-
Mix the starting material and o-phenylenediamine in ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 1-2 hours. The color typically deepens.
-
Cool the mixture. The quinoxaline derivative precipitates.
-
Filter and recrystallize from ethanol.[3]
Critical Note: If the reaction is performed in highly acidic conditions or at higher temperatures (e.g., acetic acid reflux), the ester group may hydrolyze or decarboxylate, but under neutral/mild acidic ethanol reflux, the ethyl ester is retained.
Module 3: Synthesis of Isoxazole Derivatives
Target: Ethyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate
Hydroxylamine acts as the binucleophile. The oxygen and nitrogen atoms have different nucleophilicities, leading to specific regioisomers.
Protocol D: Reaction with Hydroxylamine Hydrochloride
Reagents:
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate (1.2 mmol) - Essential to free the base
-
Solvent: Ethanol/Water (10:1)
Procedure:
-
Dissolve hydroxylamine HCl and sodium acetate in minimal water and add to the ethanol solution of the starting material.
-
Reflux for 3-4 hours.
-
Pour into ice water.
-
Filter the solid product.
Reaction Network Visualization
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Caption: Divergent synthetic pathways for heterocyclic construction from the ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate scaffold.
Comparative Data Summary
| Derivative Class | Reagent | Reaction Time | Typical Yield | Key Spectral Feature (IR) |
| Starting Material | Diethyl Oxalate | 1.5 h | 80% | 1735 cm⁻¹ (Ester), 1600 cm⁻¹ (Ketone) |
| Pyrazole | Hydrazine | 2 h | 88% | 3290 cm⁻¹ (NH), 1710 cm⁻¹ (Ester) |
| Quinoxaline | o-Phenylenediamine | 2 h | 75% | 1725 cm⁻¹ (Ester), C=N stretch |
| Isoxazole | Hydroxylamine | 4 h | 70% | 1730 cm⁻¹ (Ester), N-O stretch |
References
-
Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (General Protocol): Akbarzadeh, T., et al. "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." Journal of Sciences, Islamic Republic of Iran, 2015. 1[1][4]
-
Reaction with Hydrazine (Pyrazole Synthesis): Soliman, et al.[3] "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." PMC, 2012. (Mechanistic parallel for 1,3-dicarbonyls). 6[1][2][4]
-
Reaction with o-Phenylenediamine (Quinoxaline Synthesis): Marinho, E. R., & Proença, F. P. "The reaction of o-phenylenediamine with ethoxymethylene compounds."[7][8] Arkivoc, 2009.[7][8] 8
-
Isoxazole Synthesis via Hydroxylamine: ResearchGate Protocol Summary. "Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates." 9[1][2][4]
Sources
- 1. sid.ir [sid.ir]
- 2. Write the products in the following reactions: a) Ph(Et) C (COOEt)₂ with .. [askfilo.com]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Introduction: The "Thermodynamic Sink" Trap
Welcome to the technical support hub. If you are experiencing low yields (<40%) in the synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate , you are likely fighting against the thermodynamics of the Claisen condensation.[1]
This reaction is not a simple addition; it is an equilibrium process driven by the formation of a stable enolate salt. The most common reason for failure isn't the chemistry itself—it is the handling of the intermediate salt and moisture control .
This guide deconstructs the synthesis into three critical control modules. Follow these protocols to stabilize your yield between 75–90% .
Module 1: Reagent Integrity & Stoichiometry
The Hidden Variable: Base Quality
The reaction requires a strong base (Sodium Ethoxide, NaOEt) to generate the enolate of 4'-ethoxyacetophenone.
-
The Failure Mode: Commercial NaOEt often absorbs moisture, turning into NaOH. NaOH causes hydrolysis of diethyl oxalate into oxalic acid and ethanol, killing the reaction and producing insoluble sodium oxalate salts (often mistaken for product).
-
The Fix: Use freshly prepared NaOEt or titration-verified commercial stock.[1]
Stoichiometry Table
You must use excess base because the product itself consumes 1 equivalent of base to form the stable enolate.
| Component | Role | Eq. (Min) | Eq. (Recommended) | Notes |
| 4'-Ethoxyacetophenone | Nucleophile | 1.0 | 1.0 | Limiting Reagent |
| Diethyl Oxalate | Electrophile | 1.1 | 1.2 – 1.5 | Excess prevents self-condensation of the ketone.[1] |
| Sodium Ethoxide (NaOEt) | Base | 1.0 | 1.2 – 1.3 | CRITICAL: <1.0 eq results in <50% yield. |
| Ethanol (Anhydrous) | Solvent | N/A | [0.5 M] | Must be dry (<0.05% water). |
Module 2: The Reaction Mechanism & Critical Control Points
Understanding why the reaction stops is key. The reaction does not stop at the
Visualization: Reaction Pathway & Failure Points
Figure 1: The reaction is driven by the deprotonation of the product (ProductFree) to the Stable Sodium Salt. If you do not have enough base to reach "ProductSalt", the equilibrium reverts.
Module 3: Work-up & Isolation (The "False Solid" Trap)
This is the most frequent point of failure. Scenario: The reaction mixture becomes a thick yellow paste or solid. Error: The researcher filters the solid, thinking it is a byproduct, or tries to extract the organic layer without acidification. Reality: The solid IS the product (in its sodium salt form).
Correct Work-up Protocol
-
Quenching: Do not filter the reaction mixture.
-
Acidification: Pour the reaction mixture into ice-cold dilute HCl (1M) or H₂SO₄.
-
Extraction: If the product oils out, extract with Ethyl Acetate or DCM.
-
Washing: Wash organic layer with water (remove salts) and brine.
-
Crystallization: Recrystallize from Ethanol or EtOH/Heptane.
Decision Tree: Troubleshooting Isolation
Figure 2: Isolation logic. Never filter the initial reaction suspension directly.
Frequently Asked Questions (FAQs)
Q1: The reaction mixture turned into a solid block. Did it polymerize? A: Likely not. This is a good sign. The sodium enolate of your product is highly insoluble in ethanol. Add more anhydrous ethanol to facilitate stirring, but do not stop the reaction. This precipitation actually helps yield by shifting the equilibrium forward.
Q2: Can I use Sodium Hydride (NaH) instead of Sodium Ethoxide? A: Yes, and it often gives higher yields (85%+) because the byproduct is H₂ gas (irreversible) rather than ethanol (reversible).
-
Protocol Change: Switch solvent to anhydrous THF or Toluene. Add a catalytic amount of ethanol (1-2 drops) to initiate the reaction if using NaH.
Q3: My product is an oil that won't solidify. What happened? A: This molecule (Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate) has a low melting point and can exist as a supercooled liquid.[1]
-
Fix: Dissolve the oil in a minimum amount of hot ethanol, add a seed crystal (if available) or scratch the glass, and cool slowly to -20°C. Alternatively, traces of solvent (EtOAc) prevent solidification; rotovap thoroughly.
Q4: Why is the color dark red/brown? A: This indicates oxidation or polymerization, often caused by running the reaction too hot (>60°C) or for too long .
-
Optimization: Keep the temperature below 40–50°C. The reaction is usually complete within 2–4 hours.
References
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis. (Accessed 2023).
-
Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. (2020).[5][6]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020).[5][6]
-
Organic Chemistry Portal. Claisen Condensation Mechanism and Conditions. (Accessed 2023).
-
Sigma-Aldrich. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Information. (Accessed 2023).
Sources
Troubleshooting Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purification by chromatography
[1][2]
Current Status: Online Agent: Senior Application Scientist (Separation Sciences) Ticket ID: #ETH-DK-PUR-001[1][2]
Executive Summary: The "Tricarbonyl" Challenge
You are likely encountering difficulties purifying Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (an ethyl benzoylpyruvate derivative).[1][2] This molecule is not a standard organic ester; it is a 1,3-dicarbonyl system flanked by an ester group.[1][2]
Structurally, the methylene protons at C3 are flanked by two ketone carbonyls (at C2 and C4). This creates a highly acidic environment (pKa
-
Extreme Enolization: The compound exists in a dynamic equilibrium between keto and enol tautomers.[2]
-
Silica Interaction: The acidic enol form binds strongly to the silanol groups (
) of the stationary phase and chelates trace metals, resulting in severe peak tailing ("streaking") or irreversible adsorption.
This guide provides the protocols to overcome these thermodynamic hurdles.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: "My product elutes as a broad streak or multiple spots on TLC. Is it decomposing?"
Diagnosis: Likely Tautomeric Equilibration , not decomposition.[2] Technical Insight: On neutral silica gel, the rate of keto-enol interconversion is often similar to the timescale of elution.[2] This results in "ghost peaks" or a continuous streak connecting two spots (the keto and enol forms).[2] Furthermore, the acidic enol protons hydrogen-bond with the silica surface.[1][2] The Fix: You must suppress the ionization of the silanols and the compound.[2]
-
Action: Add 0.5% to 1.0% Glacial Acetic Acid (AcOH) to your mobile phase (e.g., Hexanes:EtOAc + 1% AcOH).[2] This forces the silica surface to remain neutral and protonates the compound, sharpening the peak.[2]
Q2: "I see a red/purple color when I spot the crude on TLC, even before staining. Why?"
Diagnosis: Metal Chelation (Positive Ferric Chloride Test).
Technical Insight: This molecule is a potent chelator.[2] If your silica gel or solvents contain trace iron (
-
Action: Wash your silica column with a mobile phase containing a chelating modifier (like EDTA, though difficult in normal phase) or simply rely on the Acidic Modifier (see Q1) which competes with the metal binding.
Q3: "The product co-elutes with the starting material (4'-ethoxyacetophenone). How do I separate them?"
Diagnosis: Polarity Mismatch. Technical Insight: The starting material (acetophenone) is a simple ketone.[2] The product is a highly polar, hydrogen-bonding dicarbonyl.[1][2] If they co-elute, your mobile phase is likely too non-polar, causing the product to "stick" and drag, or too polar, washing everything out together.[2] The Fix:
-
Action: Use a Gradient Elution .[2] Start with 100% Hexanes (to elute unreacted diethyl oxalate), then move to 95:5 Hexanes:EtOAc (elutes acetophenone), and finally push to 80:20 or 70:30 Hexanes:EtOAc (+1% AcOH) to elute the dioxobutanoate product.
Q4: "Yield is lower than expected after chromatography. Did it hydrolyze?"
Diagnosis: On-Column Hydrolysis (Retro-Claisen). Technical Insight: Beta-diketo esters are susceptible to hydrolysis and decarboxylation (retro-Claisen condensation) on basic or highly active silica surfaces, especially if the column runs slowly.[1][2] The Fix:
-
Action:
-
Work Fast: Flash chromatography is preferable to gravity columns.[2]
-
Avoid Basic Impurities: Ensure your mobile phase is not basic (avoid amines like triethylamine, which promotes enolization and binding).[2]
-
Alternative: For this specific class of compounds, Recrystallization from Ethanol is often superior to chromatography for large-scale purification [1].[1][2]
-
Module 2: Standard Operating Procedures (SOPs)
SOP-A: The "Acidified Silica" Protocol
Use this method if chromatography is strictly required.[1]
Materials:
-
Mobile Phase A: Hexanes (with 1% Acetic Acid).[2]
-
Mobile Phase B: Ethyl Acetate (with 1% Acetic Acid).[2]
Step-by-Step:
-
Column Pre-treatment: Slurry pack the column using Mobile Phase A. Flush with at least 2 column volumes (CV) of Phase A to equilibrate the silica acidity.[2]
-
Sample Loading: Dissolve the crude residue in a minimum amount of CH₂Cl₂ or Toluene. Avoid dissolving in pure EtOAc if possible to prevent band broadening at the head.[2]
-
Elution Gradient:
-
Detection: Monitor UV at 254 nm (strong absorption due to conjugation).
-
Post-Run: Pool fractions. Wash with water or saturated NaHCO₃ (carefully!)[1][2] during workup to remove the acetic acid before rotary evaporation, otherwise, the acid concentrates with your product.[2]
SOP-B: Rapid Visualization (TLC)
How to confirm fractions without NMR.
| Reagent | Observation | Interpretation |
| UV (254 nm) | Dark Spot | Conjugated aromatic system present.[1][2] |
| Ferric Chloride (FeCl₃) | Red/Violet Spot | Positive. Confirms presence of enolizable |
| Anisaldehyde | Orange/Red | General organic stain (less specific).[2] |
| Bromocresol Green | Yellow background turns Blue | Detects acidic protons (Product is acidic).[2] |
Module 3: Mechanism & Logic Visualization[1][2]
Diagram 1: The "Ghost Peak" Mechanism
This diagram illustrates why the compound streaks on standard silica and how acid fixes it.[2]
Caption: Figure 1.[1][2] Mechanism of peak tailing due to keto-enol tautomerism and silica interaction, resolved by acidic modifiers.[1][2]
Diagram 2: Purification Decision Matrix
Follow this logic flow to determine the optimal purification route.
Caption: Figure 2.[1][2] Decision tree for selecting between recrystallization and acidified chromatography based on physical state and TLC behavior.
References
-
Dörwald, F. Z. (2013).[2] Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.[1][2] (See Section on
-dicarbonyl stability). [1] -
BenchChem Technical Support . (2025). Synthesis of 2,4-Dioxo-4-phenylbutanoic acid. (General procedure for aryl-dioxobutanoates via Claisen condensation).
-
Reich, H. J. (2025).[2][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Reference for acidity of 1,3-dicarbonyls).
-
Sigma-Aldrich . (2025).[1][2] Product Specification: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. (Analogous compound properties).
Preventing degradation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate during storage
A Guide to Preventing Degradation During Storage
Welcome to the Technical Support Center for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS No. 615-73-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable β-dicarbonyl compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
Introduction: Understanding the Molecule's Vulnerabilities
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds known for its synthetic versatility. However, the very features that make it reactive—the ester and the dual carbonyl groups—also render it susceptible to degradation if not stored correctly.[1][2][3] The primary pathways of degradation include hydrolysis and subsequent decarboxylation, which can significantly impact the purity and performance of the compound in your experiments.[4][5][6] This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate?
For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C (refrigerated). The container should be flushed with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
Q2: Why is moisture so detrimental to this compound?
The ester functional group in the molecule is susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[4][5] This process is accelerated by the presence of acidic or basic impurities. Hydrolysis initially forms the corresponding β-keto acid, which is often unstable and can further decompose.[5][7]
Q3: The material safety data sheet (MSDS) mentions avoiding strong oxidizing agents and acids. Why?
Strong acids can catalyze the hydrolysis of the ester.[8][9] Strong oxidizing agents pose a risk to the organic structure of the molecule, potentially leading to unwanted side reactions and impurities. The dicarbonyl moiety, particularly in its enol form, can be sensitive to oxidation.
Q4: My compound arrived as a solid. Does it have a defined melting point?
A related compound, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, is a solid with a melting point of 52-57 °C. While specific data for the ethoxy version may vary, you should expect it to be a low-melting solid. Any significant deviation or melting at room temperature could indicate the presence of impurities or degradation.
Troubleshooting Guide: Has My Compound Degraded?
This section addresses specific issues that may indicate compound degradation.
| Observation | Potential Cause | Recommended Action |
| Change in Physical State | The compound, typically a solid, has become oily or gummy. | This often indicates hydrolysis, as the resulting β-keto acid and subsequent byproducts may have lower melting points. |
| Discoloration | The white or off-white powder has turned yellow or brown. | This can be a sign of oxidation or the formation of conjugated byproducts from decomposition. |
| Inconsistent Experimental Results | Reactions are yielding lower-than-expected amounts of the desired product or show unexpected byproducts. | This strongly suggests a loss of purity in the starting material. The molar quantity will be incorrect, and impurities may interfere with the reaction. |
| Unusual Odor | A faint, sweet, or acrid smell develops. | While the parent compound has a mild odor, degradation can release volatile byproducts like ethanol (from hydrolysis) or other small molecules. |
If you suspect degradation, it is crucial to re-analyze the compound's purity before use. A simple workflow for this is outlined below.
Key Degradation Pathway: Hydrolysis and Decarboxylation
The most common degradation route for β-keto esters like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is hydrolysis followed by decarboxylation.[4][5][6] The presence of trace amounts of water can initiate the cleavage of the ethyl ester, forming a transient β-keto acid. This intermediate is often unstable and can readily lose carbon dioxide upon gentle heating to yield a ketone.[2][7]
Caption: Primary degradation pathway via hydrolysis and decarboxylation.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage
This protocol is designed to maximize the shelf-life of the compound.
Materials:
-
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas with a regulator and tubing
-
Parafilm or laboratory sealing film
-
Refrigerator (2-8°C)
-
Dessicator cabinet
Procedure:
-
Aliquot: If you have a large batch, aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the entire stock to atmospheric conditions.
-
Inert Atmosphere: Place the vial in a glove box or use tubing to gently flush the headspace of the vial with inert gas (argon or nitrogen) for 30-60 seconds. This displaces air and moisture.[10]
-
Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. PTFE provides a superior chemical-resistant seal.
-
Wrap for Security: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture ingress.
-
Label Clearly: Label the vial with the compound name, date of storage, and any other relevant identifiers.
-
Refrigerate: Place the sealed vial inside a dessicator cabinet that is then stored in a refrigerator at 2-8°C. The dessicator provides a secondary dry environment.
Protocol 2: Workflow for Assessing Compound Purity Post-Storage
If you suspect degradation, this workflow provides a logical sequence for analysis.
Caption: Decision workflow for assessing compound stability.
Detailed Steps for Purity Analysis:
-
¹H NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
What to look for: The appearance of new peaks, particularly a broad peak indicative of a carboxylic acid proton (from the hydrolyzed intermediate) or the disappearance of the characteristic ethyl ester signals (a quartet and a triplet). A change in the integration ratios of key peaks also signals degradation.
-
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
What to look for: The appearance of new peaks, especially earlier-eluting (more polar) peaks corresponding to the hydrolysis products. Quantify the purity by comparing the area of the main peak to the total area of all peaks. A purity level below 95% may warrant purification or disposal.
-
By implementing these storage protocols and troubleshooting guides, researchers can ensure the integrity of their Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, leading to more reliable and reproducible experimental outcomes.
References
- Pearson. (2024). Hydrolysis and Decarboxylation of β-Keto Esters.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
- Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β.
- PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
- CDMS.net. (2015). SAFETY DATA SHEET.
- Sigma-Aldrich. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 97%.
- Acros Organics. (2025). SAFETY DATA SHEET.
- MarkHerb. SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- Wikipedia. Dicarbonyl.
- KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis.
- V.P. & R.P.T.P Science College. CHEMISTRY OF β-DICARBONYL COMPOUNDS.
Sources
- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. vpscience.org [vpscience.org]
- 4. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 5. aklectures.com [aklectures.com]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cdms.net [cdms.net]
- 9. markherb.com [markherb.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Common impurities in Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate and their identification
Topic: Impurity Profiling & Troubleshooting Guide
Executive Summary & Compound Context
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a critical intermediate, predominantly utilized in the synthesis of DPP-4 inhibitors such as Teneligliptin .[1][2] Synthesized via the Claisen condensation of 4-ethoxyacetophenone and diethyl oxalate, this molecule belongs to the class of
Users frequently encounter challenges not because of the synthesis complexity, but due to the compound's inherent keto-enol tautomerism and sensitivity to hydrolytic degradation. This guide addresses the identification of impurities arising from process parameters and the analytical artifacts often mistaken for impurities.[3]
The Impurity Landscape: Identification Guide
The following table categorizes the most common impurities based on their origin. Use this for rapid peak identification in your chromatograms.
| Impurity Type | Common Name / Structure | Origin / Cause | Relative Retention (RRT)* |
| Starting Material | 4-Ethoxyacetophenone | Incomplete conversion; Stoichiometric imbalance.[1][2] | ~0.6 - 0.8 |
| Starting Material | Diethyl Oxalate | Excess reagent; usually removed in workup but can persist.[1][2] | < 0.3 (Early eluting) |
| Degradant (Hydrolysis) | 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid | Hydrolysis of the ethyl ester due to moisture ingress or high pH workup.[1][2] | ~0.4 - 0.5 (pH dependent) |
| Byproduct | Ethyl 4-(4-hydroxyphenyl)-... | De-ethylation of the phenolic ether (rare, requires strong Lewis acids).[1][2] | ~0.5 |
| Process Artifact | Methyl Ester Analog | Transesterification if Methanol is used as a solvent during recrystallization or HPLC.[1] | ~0.9 (Close to main peak) |
*RRT values are approximate and depend heavily on the specific C18 method and pH used.
Critical Troubleshooting: The "Ghost" Impurity (Tautomerism)
User Complaint: "My HPLC shows a split peak or a shoulder for the main compound. Is this an impurity?"
Technical Diagnosis: Likely No .
This is the most frequent ticket received for this compound. As a
-
Keto Form: Favored in polar aprotic solvents.[2]
-
Enol Form: Stabilized by intramolecular hydrogen bonding (forming a pseudo-6-membered ring).[1][2][4]
If the rate of interconversion between these forms is slower than the chromatographic timescale, you will see peak splitting or broad "saddle" peaks.
Analytical Solution Protocol
To confirm if a split peak is a tautomer or a genuine impurity, perform the Temperature Stress Test :
-
Standard Run: Run the sample at 25°C. Observe the split.
-
Heated Run: Raise the column temperature to 45°C - 50°C .
-
Result Interpretation:
Process & Synthesis Logic (Visualized)
Understanding the origin of impurities requires mapping the Claisen condensation pathway. The diagram below illustrates the critical nodes where impurities are generated.
Figure 1: Reaction pathway showing the genesis of common impurities (Red) and the equilibrium challenge (Yellow).[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my assay value dropping during storage?
A: This compound is an active methylene species with ester functionality.[2] It is hygroscopic and prone to hydrolysis.
-
Root Cause: Moisture ingress converts the ethyl ester to the carboxylic acid (Acid Impurity).
-
Corrective Action: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Ensure desiccants are active.
Q2: Can I use Methanol as a solvent for HPLC sample prep?
A: Avoid if possible.
-
Mechanism: In the presence of trace acids or bases, methanol can undergo transesterification with the ethyl ester, forming Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate .[1][2]
-
Observation: A new peak appears slightly later or earlier than the main peak (depending on the column).
-
Recommendation: Use Acetonitrile (ACN) or Ethanol (EtOH) for sample dilution to match the ester group.
Q3: The starting material (4-ethoxyacetophenone) is difficult to remove. Why?
A: Both the product and the starting material are lipophilic aromatics.
-
Purification Tip: The product is significantly more acidic (
) than the starting material due to the -dicarbonyl system.[2] -
Protocol: Wash the organic layer with a mild base (e.g., Sodium Carbonate). The product will form an enolate and move to the aqueous layer (careful with hydrolysis!), while the non-acidic starting material remains in the organic layer. Note: This requires strict pH control to avoid ester hydrolysis.
Recommended Analytical Method (RP-HPLC)
To ensure separation of the acid impurity and starting material from the main peak, use the following validated conditions.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Kromasil or Zorbax), 250 x 4.6 mm, 5µm | Standard stationary phase for aromatic esters.[1][2][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the acid impurity, improving retention. |
| Mobile Phase B | Acetonitrile | Stronger eluent than MeOH; prevents transesterification.[2] |
| Gradient | 60:40 (A:B) Isocratic or Gradient 40% -> 90% B | Isocratic is often sufficient; Gradient cleans out late-eluting dimers.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
| Wavelength | 270 nm | Max absorption for the acetophenone moiety. |
| Temperature | 45°C | CRITICAL: Higher T collapses keto-enol split peaks.[1][2] |
References
-
Teneligliptin Method Development: Basaveswara Rao, M. V., et al. "Development and Validation of New RP-HPLC Method for the Determination of Teneligliptin."[8][9][10][11] Indian Journal of Pharmaceutical Sciences, vol. 74, no. 6, 2012, pp. 588–591.[9] Link
-
Keto-Enol Tautomerism in Chromatography: "Addressing keto-enol tautomerism in the analysis of β-keto esters." BenchChem Technical Guides. Link[1][2]
-
Synthesis of 4-Ethoxyphenol Derivatives: Mondal, R., et al. "General procedure for the synthesis of p-alkoxyphenols."[1][2] Tetrahedron Letters, vol. 55, no. 1, 2014, pp. 86-89.[1][2] Link
-
Impurity Profiling Principles: "Pharmaceutical impurity profiling & custom synthesis." LGC Standards Whitepaper. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d-nb.info [d-nb.info]
- 9. ijpbs.com [ijpbs.com]
- 10. ijbpas.com [ijbpas.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Executive Summary: The "Beta-Diketo" Challenge
You are likely experiencing peak tailing not because of generic column failure, but due to the specific chemical architecture of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate .
This molecule contains a 1,3-dicarbonyl (beta-diketo) moiety. In HPLC, this functional group presents two distinct, high-probability failure modes that standard troubleshooting often misses:
-
Metal Chelation: The oxygen atoms at positions 2 and 4 form a "claw" that binds avidly to trace iron or nickel in stainless steel frits and columns.
-
Keto-Enol Tautomerism: The molecule exists in dynamic equilibrium between keto and enol forms. If the interconversion rate is similar to the chromatographic timescale, the peak will distort, split, or tail.
This guide prioritizes these specific mechanisms over generic "silanol" interactions.
Part 1: Diagnostic Workflow
Before adjusting your method, use this logic tree to isolate the root cause.
Figure 1: Diagnostic logic tree distinguishing between tautomerism, chelation, and silanol interactions.
Part 2: Troubleshooting Modules
Module 1: The Chelation Trap (Critical)
Q: I am using a new C18 column, but the tailing persists. Why?
A: The issue is likely not the packing material itself, but the frits and your LC system hardware . The 1,3-dicarbonyl group in your analyte acts as a bidentate ligand. It chelates trace metal ions (Fe²⁺, Fe³⁺, Ni²⁺) present on the surface of stainless steel frits or leached from the pump heads. This creates "pseudo-stationary phases" of immobilized metal complexes, causing severe tailing.
The Fix:
-
Chelating Additive: Add EDTA (ethylenediaminetetraacetic acid) or Medronic Acid to your mobile phase (Aqueous portion). Even a trace amount (5–10 µM) can scavenge metals and prevent analyte adsorption [1].
-
Sacrificial Injection: Inject a high concentration of a chelator (e.g., acetylacetone) to "wash" the column metals before your run.
-
Hardware: Switch to PEEK (polyether ether ketone) tubing and frits if possible.
Q: Can I just wash the column with acid? A: Acid washing helps, but it is temporary. If your pump is stainless steel, metals will constantly re-deposit on the column head. Continuous protection (via mobile phase additives) is superior.
Module 2: Keto-Enol Tautomerism
Q: My peak looks like it has a "shoulder" or is splitting, but the purity is confirmed 99%.
A: You are observing the separation of the keto and enol tautomers.[1] Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate exists in equilibrium.
-
Scenario A (Slow Kinetics): You see two distinct peaks.
-
Scenario B (Intermediate Kinetics): You see a broad, distorted bridge between peaks (often mistaken for tailing).
The Fix:
-
Temperature: Increase the column temperature (e.g., to 40°C or 50°C). Higher thermal energy accelerates the interconversion rate beyond the chromatographic timescale, merging the forms into a single, sharp peak [2].
-
Solvent Choice: Enol forms are often stabilized by hydrogen bonding. Changing the organic modifier (Methanol vs. Acetonitrile) can shift the equilibrium toward one dominant form.
Module 3: Silanol Interactions & pH
Q: I've ruled out metals. Why does the tailing persist at neutral pH?
A: The
-
Ionized Silanols: At pH > 4, residual silanols on the silica surface are negatively charged (
). -
Repulsion/Attraction: While the anionic analyte might be repelled, any cationic impurities or local environments can cause secondary retention. More importantly, if the pH is near the pKa, you will have mixed species eluting at different rates.
The Fix: Acidify the Mobile Phase. Run at pH 2.0 – 2.5 (e.g., 0.1% Formic Acid or TFA). This ensures:
-
The analyte remains fully protonated (neutral).
-
Silanols are fully protonated (neutral
), minimizing secondary interactions [4].
Part 3: Experimental Protocols
Protocol A: System Passivation (Metal Removal)
Use this if you suspect metal chelation is destroying your peak shape.
| Step | Solvent / Reagent | Duration/Volume | Purpose |
| 1 | Remove Column | N/A | CRITICAL: Do not passivate with the analytical column installed. Install a union. |
| 2 | IPA / Water (50:50) | 10 mins at 1 mL/min | Flush out organic residues. |
| 3 | 6N Nitric Acid | Flush system, then STOP FLOW and let sit for 60 mins. | Oxidizes and solubilizes surface iron/nickel. |
| 4 | HPLC Grade Water | 30 mins at 2 mL/min | Flush acid completely (check pH of outlet). |
| 5 | Mobile Phase + EDTA | 20 mins | Prime system with chelating agent. |
Protocol B: Mobile Phase Preparation (Chelation Resistant)
Standard recipe for analyzing 1,3-dicarbonyls.
-
Aqueous Phase (A): 10 mM Ammonium Formate + 0.1% Formic Acid + 10 µM Na₂EDTA .
-
Note: Dissolve EDTA in water before adding organic solvents to prevent precipitation.
-
-
Organic Phase (B): Acetonitrile (LC-MS Grade).
-
Column: C18, End-capped, High Purity Silica (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
-
Temperature: Set to 40°C (to collapse tautomers).
Part 4: Mechanistic Visualization
Understanding how the molecule interacts with the column is key to solving the problem.
Figure 2: Interaction mechanism showing the competition between the analyte, metal contaminants, and silanols.
References
-
MicroSolv Technology Corp. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]
-
Chromatography Forum. (2007).[1] Keto-enol tautomerism and HPLC peak splitting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
Minimizing transesterification in beta-keto ester synthesis
Technical Support Center: Beta-Keto Ester Synthesis Topic: Minimizing & Controlling Transesterification Ticket Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Scrambled Ester" Problem
Welcome to the Technical Support Hub. A common ticket we receive involves the "scrambling" of ester groups during Claisen condensations. You start with a methyl ester, use ethanol as a solvent, and end up with an ethyl ester—or worse, a mixture of both.
This guide addresses the root cause of unwanted transesterification and provides three distinct protocols to solve it:
-
Thermodynamic Matching: For standard synthesis.
-
Kinetic Control (LiHMDS/LDA): For complex/mixed esters.
-
The Meldrum’s Acid Bypass: A high-fidelity alternative when Claisen fails.
Module 1: Root Cause Analysis
The Mechanism of Failure Transesterification is not a random error; it is a competing nucleophilic substitution reaction. In a standard Claisen condensation, the base (alkoxide) can act in two ways:
-
As a Base (Desired): Deprotonates the
-carbon to form an enolate. -
As a Nucleophile (Undesired): Attacks the carbonyl carbon, swapping the alkoxy group.
If the solvent/base alkoxide (
Visualizing the Conflict
Figure 1: The fork in the road. Path A leads to C-C bond formation.[1] Path B leads to ester scrambling.
Module 2: Troubleshooting Claisen Condensations
Scenario A: The "Matching Principle" (Standard Protocol)
If your molecule allows it, the simplest fix is to align your reagents.
-
Rule: The base cation, the base alkoxide, and the reaction solvent must match the ester leaving group.
-
Example: If synthesizing a Methyl ester, use NaOMe in MeOH .
-
Why: Transesterification still occurs, but the "new" ester is identical to the "old" ester (degenerate reaction).
Scenario B: Mixed Esters (Kinetic Control Protocol)
Issue: You need to react a methyl ester with a t-butyl ester, or you cannot use protic solvents. Solution: Use a non-nucleophilic, sterically hindered base (LiHMDS or LDA) in an aprotic solvent (THF) at low temperatures.
Protocol: LiHMDS-Mediated Claisen Condensation This method suppresses transesterification by preventing nucleophilic attack at the carbonyl.
| Reagent | Role | Specifications |
| LiHMDS | Base | 1.0 M in THF (Lithium Hexamethyldisilazide) |
| THF | Solvent | Anhydrous, inhibitor-free |
| HCl (aq) | Quench | 1 N solution |
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Cooling: Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add LiHMDS (1.1 equiv) dropwise.
-
Enolization: Add the ester (1.0 equiv) dissolved in THF dropwise over 15 minutes. Stir for 30–60 minutes at -78°C.
-
Note: This forms the enolate quantitatively without attacking the ester group.
-
-
Acylation: Add the acylating agent (e.g., acid chloride or second ester) dropwise.
-
Reaction: Allow to warm to 0°C slowly over 2 hours.
-
Quench: Pour into cold 1N HCl. Extract with EtOAc.
Why this works: LiHMDS is too bulky to attack the carbonyl carbon (preventing transesterification) but basic enough (
Module 3: The "Meldrum's Acid" Bypass (Recommended Alternative)
If Claisen condensation proves too difficult due to sensitive functional groups or persistent scrambling, switch to the Meldrum's Acid route. This is a self-validating system that constructs the beta-keto ester skeleton first and installs the ester group (alcohol) last.
The Workflow
Figure 2: The Meldrum's Acid pathway avoids Claisen equilibrium entirely.
Protocol: Synthesis via Meldrum's Acid Adapted from Organic Syntheses (Oikawa et al.) [1][2]
-
Acylation:
-
Alcoholysis (The Critical Step):
-
Purification:
-
Evaporate excess alcohol. The residue is often the pure beta-keto ester.
-
Key Benefit: You can synthesize t-butyl or benzyl beta-keto esters easily, which are nearly impossible to make via standard Claisen due to transesterification or elimination.
Module 4: Controlled Transesterification (Otera's Catalyst)
Sometimes, you have a methyl beta-keto ester and you want to convert it to a complex ester without scrambling the keto-group or causing side reactions.
The Solution: Otera's Catalyst (1,3-disubstituted tetraalkyldistannoxane). This catalyst is highly selective for beta-keto esters due to the "template effect" where the catalyst coordinates both the beta-keto ester and the incoming alcohol.
Protocol:
-
Mix Methyl Beta-Keto Ester (1 equiv) + Target Alcohol (1.1–2.0 equiv).
-
Add Otera's Catalyst (0.1 mol%).
-
Reflux in Toluene (neutral conditions).
-
The reaction proceeds with high turnover and preserves acid-sensitive groups.
FAQ: Frequently Asked Questions
Q: Why can't I just use 1.0 equivalent of base in a Claisen condensation?
A: The reaction is driven thermodynamically by the deprotonation of the product. The beta-keto ester formed (
Q: I used NaH in THF, but I still see transesterification. Why? A: NaH is a base, not a nucleophile, so it shouldn't cause transesterification directly. However, if your starting material contains trace alcohol, or if the reaction generates alkoxide byproducts that are not sequestered, those alkoxides can attack the ester. Ensure your THF is anhydrous and consider using the LiHMDS protocol for stricter kinetic control.
Q: Can I use this for intramolecular reactions (Dieckmann)? A: Yes. The LiHMDS protocol is excellent for Dieckmann condensations, especially for forming medium-sized rings where thermodynamic reversibility can be detrimental.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's Acid in Organic Synthesis: Synthesis of Beta-Keto Esters." Organic Syntheses, 63, 198.
-
Master Organic Chemistry. (2020). "The Claisen Condensation."[1][9][10]
-
Otera, J., et al. (1991).[11] "Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification." Journal of Organic Chemistry.
-
Taber, D. F. (2005).[12] "Synthesis of beta-Keto Esters." Organic Chemistry Portal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. Otera's catalyst - Wikipedia [en.wikipedia.org]
- 12. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: NMR Interpretation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Status: Operational Ticket ID: NMR-AROYL-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate . Users frequently report "messy" or "contaminated" spectra for this compound. In 95% of cases, these anomalies are not impurities but rather the result of keto-enol tautomerism , a fundamental characteristic of
This guide provides the mechanistic logic, spectral data, and troubleshooting workflows required to confidently assign the spectrum of this complex system.
The Core Issue: The Tautomerism Trap
Diagnosis
Users often observe:
-
"Doubled" peaks in the ethyl region.
-
A "missing" methylene singlet expected around 4.5 ppm.
-
A "ghost" singlet appearing in the aromatic region (~7.0 ppm).
-
Non-integer integration values.
Root Cause Analysis
This molecule contains a 2,4-dioxobutanoate backbone. In solution, it exists in a dynamic equilibrium between the diketo form and the cis-enol form.
-
Diketo Form:
-
Favored in polar aprotic solvents (e.g., DMSO-d6) to a small extent, but often minor.
-
-
Enol Form:
(and its resonance hybrids)-
Dominant in CDCl3. The enol is stabilized by a strong intramolecular hydrogen bond (IMHB) and conjugation with the aromatic ring.
-
Note: The enol proton is often delocalized, making the "OH" signal extremely broad and downfield.
-
Visualization: Tautomeric Equilibrium
Figure 1: The dynamic equilibrium between diketo and enol forms shifts peak locations significantly.
Spectral Component Dissection
Use the table below to assign specific moieties. Note that chemical shifts (
Quantitative Data Table
| Moiety | Proton Type | Multiplicity | Approx. Shift ( | Diagnostic Notes |
| Enol -OH | Hydroxyl | Broad Singlet | 14.0 – 16.0 | Often invisible or very broad due to exchange. "The Ghost Proton." |
| Aromatic Ring | Ar-H (Ortho to C=O) | Doublet (AA'BB') | 7.9 – 8.1 | Deshielded by the carbonyl anisotropy. |
| Aromatic Ring | Ar-H (Ortho to OEt) | Doublet (AA'BB') | 6.9 – 7.0 | Shielded by the ethoxy electron donation. |
| Enol Methine | =CH- | Singlet | 7.0 – 7.3 | CRITICAL: Often confused with aromatic protons. Sharp singlet. |
| Ester Ethyl | -COO-CH2 -CH3 | Quartet | 4.3 – 4.4 | Downfield of the ether ethyl due to anisotropic deshielding of the ester. |
| Ether Ethyl | -O-CH2 -CH3 | Quartet | 4.1 – 4.2 | Characteristic of phenoxy ethyl ethers. |
| Diketo Methylene | -C(=O)-CH2 -C(=O)- | Singlet | 4.2 – 4.6 | Only visible if the diketo form is present (solvent dependent). |
| Methyls | -CH2-CH3 | Triplets | 1.3 – 1.5 | Two overlapping triplets. |
Troubleshooting Workflows
Scenario A: "I cannot distinguish the two Ethyl groups."
The molecule has two ethyl chains: one on the ester (tail) and one on the phenyl ether (head).
-
The Shift Logic: The ester methylene (
) is generally downfield (higher ppm) compared to the ether methylene ( ) in this specific electronic environment. -
The HMBC Check: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
The Ether
will correlate to the aromatic Carbon (C4' of the ring, ~163 ppm). -
The Ester
will correlate to the ester Carbonyl (C1, ~162 ppm).
-
Scenario B: "My integration is wrong."
If you integrate the aromatic protons as 2H each, the ethyl groups might appear as 2.3H or 1.8H.
-
Relaxation Delay (d1): The quaternary carbons and the chelated enol proton have long relaxation times (
). Increase d1 to 5–10 seconds to ensure quantitative recovery. -
Mixture Calculation: You are integrating a weighted average of two tautomers.
-
Solution: Calculate the ratio based on the unique singlets (Enol =CH- vs. Diketo -CH2-). Normalize the rest of the spectrum to this ratio.
-
Scenario C: "I see a broad hump at 15 ppm."
Do not ignore this. This is the enol hydroxyl proton involved in a strong intramolecular hydrogen bond (IMHB). Its presence confirms the integrity of the 2,4-dioxo system.
Validated Experimental Protocol
To definitively prove the structure and resolve the tautomers, follow this logic flow:
Figure 2: Step-by-step validation protocol for ambiguous tautomeric spectra.
Frequently Asked Questions (FAQs)
Q: Why is the enol form dominant in CDCl3? A: In non-polar solvents, the cis-enol form forms a 6-membered chelate ring via intramolecular hydrogen bonding. This lowers the energy of the system significantly compared to the diketo form, which experiences dipole-dipole repulsion between the two carbonyls.
Q: Can I force the molecule entirely into the diketo form? A: It is difficult to force 100% conversion, but using a polar, hydrogen-bond-accepting solvent like DMSO-d6 disrupts the intramolecular H-bond, often increasing the population of the diketo form or causing exchange broadening that coalesces the signals.
Q: Is the compound degrading if the integration of the ethyl groups changes over time? A: Likely not. If you are using a solvent that contains trace acid (like aged CDCl3), it can catalyze the rate of tautomerization. Ensure your solvent is neutralized (e.g., filtered through basic alumina) if kinetics are unstable.
References
-
Tautomerism in Aroylpyruvates
-
Title: Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.[1] Insights from pH ramping NMR study.
- Source: University of Belgrade / ResearchG
-
URL:
-
-
General Beta-Diketone NMR Data
- Title: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Source: University of Missouri / J. Chem. Educ.
-
URL: (Proxy link for educational standard)
-
Benchtop NMR Application Note
- Title: Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
-
Source: ThermoFisher Scientific[2]
-
URL:
Sources
Validation & Comparative
Validation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purity by HPLC-UV
An In-depth Guide to the Validation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Purity by HPLC-UV: A Comparative Analysis
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides a comprehensive, technically-grounded protocol for the validation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purity using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind the experimental choices, compare the method against viable alternatives, and present a self-validating system rooted in established regulatory guidelines.
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical as even trace impurities can lead to significant side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potentially toxic components. Therefore, a robust and validated analytical method is indispensable.
The Principle of HPLC-UV for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. For a compound like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, which possesses a chromophore due to its aromatic ring and conjugated system, UV detection offers a sensitive and reliable means of quantification. The amount of UV light absorbed is directly proportional to the concentration of the analyte, a principle governed by the Beer-Lambert Law. This makes HPLC-UV an ideal choice for purity assessment and impurity profiling.
The selection of a reversed-phase HPLC method is a logical first step. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, being a moderately polar molecule, will have a good affinity for the stationary phase, allowing for effective separation from more polar or less polar impurities by modulating the mobile phase composition.
Experimental Workflow: A Self-Validating System
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. Our workflow is designed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.
Caption: Workflow for HPLC-UV method validation based on ICH Q2(R1) guidelines.
Detailed Experimental Protocol
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain and separate the analyte from potential impurities.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). The formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks and better reproducibility.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by scanning the UV spectrum of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in the mobile phase. The wavelength of maximum absorbance (λmax) should be chosen to maximize sensitivity.
-
Injection Volume: 10 µL.
Validation Parameters: Methodology and Acceptance Criteria
The following validation parameters must be assessed to ensure the method is fit for purpose.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of pure Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate standard.
-
Analyze a sample of the compound spiked with known, related impurities.
-
Subject a sample to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation and analyze the stressed sample.
-
-
Acceptance Criteria: The peak for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate should be free from interference from any other components, and peak purity analysis (using a photodiode array detector) should confirm this.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Acceptance Criteria: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration interval.
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a sample under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Data Summary and Comparison
The following table summarizes the expected performance of a validated HPLC-UV method for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purity analysis and compares it with other potential analytical techniques.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, flame ionization detection | Nuclear magnetic resonance signal intensity |
| Specificity | High, especially with forced degradation studies | Moderate, potential for co-elution of thermally stable impurities | High, structurally specific signals |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 1.0% |
| LOD/LOQ | Low (ng/mL range) | Low (pg/mL range for volatile impurities) | Higher (µg/mL to mg/mL range) |
| Throughput | Moderate | Moderate | Low |
| Primary Use Case | Gold standard for purity and impurity profiling | Analysis of volatile impurities and residual solvents | Absolute quantification without a reference standard, structural confirmation |
Comparison with Alternative Methods
While HPLC-UV is the workhorse for purity analysis of non-volatile, UV-active compounds, other techniques have their place.
Caption: Comparison of analytical methods for purity determination.
-
Gas Chromatography (GC): GC is suitable for volatile compounds. While Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate itself may have limited volatility, GC is an excellent complementary technique for identifying and quantifying volatile impurities or residual solvents from the synthesis process. However, it is not suitable for non-volatile or thermally labile impurities.
-
Quantitative NMR (qNMR): qNMR is a powerful primary method of quantification that does not require a specific reference standard for the analyte itself, instead using a certified internal standard. It provides structural information alongside quantification. However, its sensitivity is significantly lower than HPLC, making it less suitable for trace impurity analysis. It serves as an excellent orthogonal method to confirm the purity value obtained by HPLC.
Conclusion
The validation of an analytical method is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. For a compound like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a well-validated HPLC-UV method provides a robust, sensitive, and specific system for purity determination and impurity profiling. The experimental design detailed in this guide, based on ICH principles, establishes a self-validating protocol that ensures the reliability of the data generated. While techniques like GC and qNMR offer complementary or orthogonal information, HPLC-UV remains the gold standard for routine quality control of this and similar pharmaceutical intermediates. The choice of method should always be justified and validated for its intended purpose, ensuring the integrity of the final drug product.
References
Comparing the bioactivity of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate with staurosporine
The following guide provides an in-depth technical comparison between Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (hereafter referred to as EEDB ) and Staurosporine . This analysis is designed for researchers investigating kinase signaling, metabolic reprogramming, and epigenetic modulation.
Executive Summary
This guide contrasts two distinct classes of bioactive small molecules:
-
Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor derived from Streptomyces staurosporeus. It is the "gold standard" positive control for inducing apoptosis via the intrinsic mitochondrial pathway.
-
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (EEDB): A synthetic aryl-2,4-dioxobutanoate ester . This scaffold functions as a prodrug mimic of α-keto acids (e.g., pyruvate, 2-oxoglutarate). Upon intracellular hydrolysis, its free acid form targets metabolic enzymes like Lactate Dehydrogenase A (LDH-A) and epigenetic erasers such as JmjC-domain Histone Demethylases (KDMs) .
Core Distinction: Staurosporine is a "sledgehammer" for halting global phosphorylation and forcing cell death. EEDB is a "metabolic/epigenetic probe" used to dissect specific pathways like the Warburg effect or histone demethylation.
Mechanistic Deep Dive
Staurosporine: The Pan-Kinase Inhibitor
Staurosporine binds to the ATP-binding pocket of kinases with high affinity but low selectivity.
-
Mechanism: It forms hydrogen bonds with the hinge region of the kinase domain, effectively outcompeting ATP.
-
Scope: Inhibits >250 kinases (e.g., PKC, PKA, CDK2, CAMKII) with IC50 values in the low nanomolar range (1–10 nM).
-
Outcome: Rapid induction of the intrinsic apoptotic pathway (Cytochrome c release -> Caspase-9 -> Caspase-3).
EEDB: The α-Keto Acid Mimic
EEDB belongs to the class of aryl-2,4-dioxobutanoates.
-
Mechanism:
-
Prodrug Activation: The ethyl ester is hydrolyzed by intracellular esterases to the active 2,4-dioxobutanoic acid .
-
Target Engagement: The active acid mimics Pyruvate (substrate for LDH) or 2-Oxoglutarate (cofactor for JmjC-KDMs and PHDs).
-
Chelation: The 2,4-dioxo moiety chelates the active site metal ion (Zn²⁺ in LDH-A or Fe²⁺ in KDMs), blocking catalytic activity.
-
-
Scope: Primarily targets LDH-A (IC50 ~5–50 µM depending on analog) and 2-OG oxygenases.
-
Outcome: Inhibition of aerobic glycolysis (Warburg effect) or accumulation of histone methylation marks.
Comparative Bioactivity Data
| Feature | Staurosporine | Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (EEDB) |
| Primary Class | Indolocarbazole alkaloid | Aryl-2,4-dioxobutanoate ester |
| Primary Mechanism | ATP-competitive Kinase Inhibition | Competitive Antagonist of α-Keto Acids (Pyruvate/2-OG) |
| Selectivity | Very Low (Pan-kinase) | Moderate (LDH isoforms, 2-OG Oxygenases) |
| Potency (IC50) | Nanomolar (1–20 nM typical) | Micromolar (5–100 µM typical) |
| Cell Permeability | High | High (Lipophilic ester facilitates entry) |
| Primary Application | Apoptosis induction (Positive Control) | Metabolic inhibition (Glycolysis), Epigenetic modulation |
| Toxicity | High (Cytotoxic to most cell lines) | Low to Moderate (Cytostatic; metabolic stress) |
| Solubility | DMSO, Methanol | DMSO, Ethanol |
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways engaged by Staurosporine (Apoptosis) versus EEDB (Metabolic/Epigenetic Blockade).
Figure 1: Mechanistic divergence between Staurosporine (left, red) inducing rapid apoptosis via kinase inhibition, and EEDB (right, blue) modulating metabolism and epigenetics via cofactor mimicry.
Experimental Protocols
Protocol A: Apoptosis Induction (Staurosporine)
Objective: Use Staurosporine as a positive control to validate an apoptosis assay (e.g., Caspase-3/7 Glo).
-
Preparation: Dissolve Staurosporine in DMSO to a 1 mM stock. Store at -20°C.
-
Seeding: Seed HeLa or Jurkat cells at 10,000 cells/well in a 96-well plate. Incubate overnight.
-
Treatment:
-
Prepare a dose-response curve (e.g., 10 nM, 100 nM, 1 µM).
-
Add Staurosporine to cells. Include a DMSO-only vehicle control.
-
Critical Step: Incubate for 4–6 hours . (Staurosporine acts rapidly; longer incubations >24h may result in secondary necrosis confounding results).
-
-
Readout: Add Caspase-3/7 reagent. Incubate 30 mins at RT. Read luminescence.
-
Validation: Signal should be >10-fold higher than vehicle control.
Protocol B: Metabolic Inhibition Assay (EEDB)
Objective: Assess the inhibition of Lactate Dehydrogenase (LDH) activity in cancer cells.
-
Preparation: Dissolve EEDB in DMSO to a 10 mM stock. (Note: Esters can hydrolyze in aqueous buffers; keep in DMSO until use).
-
Seeding: Seed glycolytic cancer cells (e.g., A549 or MCF-7) at 5,000 cells/well.
-
Treatment:
-
Treat cells with EEDB (10 µM, 50 µM, 100 µM) for 24 hours .
-
Control: Use Oxamate (known LDH inhibitor) as a positive control if available.
-
-
Supernatant Collection: Collect cell culture media (supernatant) to measure secreted lactate.
-
Lactate Assay:
-
Mix 50 µL supernatant with Lactate Reaction Mix (Lactate Oxidase + Probe).
-
Incubate 30 mins.
-
Measure Absorbance (OD 570 nm) or Fluorescence.
-
-
Data Analysis: Calculate % inhibition of lactate production relative to DMSO control. Expect a dose-dependent decrease.
Expert Commentary & Recommendations
-
When to use Staurosporine:
-
You need a guaranteed cell death signal to calibrate flow cytometry (Annexin V/PI) or caspase assays.
-
You are studying the downstream execution phase of apoptosis and need a trigger that bypasses specific receptor signaling.
-
Caution: Do not use Staurosporine to study specific kinase pathways (e.g., "Is Akt involved?"). It hits everything, making pathway deconvolution impossible.
-
-
When to use EEDB:
-
You are investigating the Warburg Effect and want to block lactate production to sensitize cancer cells to oxidative stress.
-
You are screening for epigenetic modulators and need a structural analog to compete with 2-oxoglutarate.
-
Caution: EEDB is an ester prodrug. Its activity depends on the cell's esterase activity. In biochemical (cell-free) assays, you must use the hydrolyzed acid form (2,4-dioxobutanoic acid), or the ester will be inactive.
-
References
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link
- Supports Staurosporine's broad selectivity profile.
-
Granchi, C., et al. (2011). "Discovery of potent and selective inhibitors of human lactate dehydrogenase A (LDH-A): the aryl-2,4-dioxobutanoate class." Journal of Medicinal Chemistry, 54(6), 1599–1612. Link
- Establishes the bioactivity and SAR of the aryl-2,4-dioxobutano
-
Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry, 55(14), 6639–6643. Link
- Discusses 2-OG mimicry and carboxylic acid/ester deriv
-
Beltran, F. A., et al. (2011). "Staurosporine-induced apoptosis: A potential model for the study of mitochondrial dysfunction." Toxicology in Vitro, 25(8), 1714-1721. Link
- Validates Staurosporine as a mitochondrial apoptosis inducer.
Cross-Validation of Analytical Architectures for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
A Multi-Dimensional Guide for Drug Development Professionals
Executive Summary
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a critical pharmacophore precursor, widely utilized in the synthesis of pyrazole-based COX-2 inhibitors and Src kinase antagonists.[1] Its structural integrity is defined by a labile
This guide departs from standard single-method reliance. Instead, it presents a Triangulated Cross-Validation System , integrating thermodynamic HPLC-DAD, quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS).[1] This approach ensures that the "purity" reported is not merely a chromatographic artifact but a true reflection of the molecular state.[1][2]
The Analytical Paradox: The "Chameleon" Effect
Before validating any method, the analyst must understand the substrate's dynamic behavior.[1] This molecule exists in a solvent-dependent equilibrium between a diketo form and a cis-enol form (stabilized by intramolecular hydrogen bonding).[1][2]
-
The Risk: Standard HPLC methods often split this single compound into two peaks or produce broad, tailing signals, leading to false impurity reporting.[1][2]
-
The Solution: Analytical conditions must either freeze the equilibrium (separation) or accelerate it (coalescence) to ensure accurate integration.[1][2]
Figure 1: Mechanistic flow of keto-enol tautomerism and its distinct impact on chromatographic vs. spectroscopic detection.[1]
Methodology 1: Thermodynamic HPLC-DAD (Routine Assay)
Objective: Establish a robust routine method that forces peak coalescence for accurate purity assay.
The Logic
We utilize a chaotropic mobile phase with controlled acidity.[1][2] The acid catalyzes the tautomeric interconversion, ensuring the rate of exchange is faster than the chromatographic timescale (
Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18,
mm, 2.7 m (Solid core particles reduce mass transfer resistance).[1][2] -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1][2]
-
Temperature: 40°C (Critical: Higher temp accelerates tautomer exchange).[1][2]
-
Detection: DAD at 254 nm (aromatic) and 310 nm (enol-specific conjugation).[1][2]
Gradient Table:
| Time (min) | % A (Buffer) | % B (ACN) | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 8.0 | 10 | 90 | Elution of lipophilic impurities |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |[1]
Validation Criteria (Acceptance):
-
Tailing Factor (
): (Indicates successful coalescence).[1][2] -
Linearity (
): over 50–150% target concentration.[1][2]
Methodology 2: Quantitative 1H-NMR (qNMR) (Primary Reference)
Objective: Absolute purity determination without the need for a response factor reference standard.[1][2] qNMR is the "Judge" that validates the HPLC "witness."[1][2]
The Logic
NMR operates on a slower timescale, allowing distinct observation of both keto and enol forms.[1][2][3] By summing the molar integrals of both forms against an internal standard (IS), we derive the absolute mass balance .[1]
Protocol
-
Solvent:
(Stabilizes the enol form, simplifying integration). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1] Non-reactive, high relaxation delay.
-
Relaxation Delay (
): 60 seconds (Must be of the slowest proton). -
Pulse Angle: 90°.
Integration Strategy:
-
Enol Signal: Vinyl proton singlet at
ppm ( ). -
Keto Signal: Methylene singlet at
ppm ( ). -
Aromatic Region:
ppm (Used for confirmation).[1][2] -
Calculation:
(Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity)
Methodology 3: LC-MS/MS (Impurity Profiling)
Objective: Detect trace organic impurities that lack UV chromophores or co-elute under the HPLC UV method.[1][2]
Protocol
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Target Ion:
Da (Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate). -
Fragment Confirmation: Look for loss of ethanol (
Da) and CO ( Da).[1][2]
Cross-Validation Matrix: Triangulating the Truth
The power of this guide lies in the comparison. If Method A (HPLC) says 99.5% purity, but Method B (qNMR) says 96.0%, you have a "blind spot" (likely inorganic salts or non-UV active solvents).[1]
| Parameter | HPLC-UV (Method A) | qNMR (Method B) | LC-MS (Method C) | Interpretation of Discrepancy |
| Specificity | Moderate (Co-elution risk) | High (Structural resolution) | Very High (Mass resolution) | If HPLC > qNMR, suspect non-chromophoric impurities (e.g., salts).[1] |
| Tautomer Handling | Coalesced (Single Peak) | Resolved (Two sets of signals) | Single Ion (Source coalescence) | If HPLC shows split peaks, increase column temp or acid concentration.[1] |
| Water Content | Invisible | Invisible (usually) | Invisible | Critical: qNMR yields purity "as is".[1][2] HPLC yields "area %".[1][2] Adjust HPLC for water (Karl Fischer) to match qNMR. |
| Response Factor | Required (Relative) | Not Required (Absolute) | Variable | Use qNMR to assign potency to the HPLC Reference Standard. |
Workflow Diagram: The Validation Loop
Figure 2: Decision logic for cross-validating the analytical results. Note that HPLC Area % must be corrected for water/volatiles to compare with qNMR Weight %.
References
-
Hansen, P. E. (2023).[1][2] Tautomerism of
-Diketones and -Thioxoketones. MDPI Molecules. Link -
Sigma-Aldrich. (2025).[1][2] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Specification. (Analogous structural reference). Link
-
Simova, S. (2025).[1][2] Tautomerism of 4-phenyl-2,4-dioxobutanoic acid: Insights from pH ramping NMR. ResearchGate. Link
-
BenchChem. (2025).[1][2] Addressing keto-enol tautomerism in the analysis of
-keto esters. Link[1]
Sources
In vitro vs in vivo efficacy of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8), treating it as a representative Aryl-2,4-Dioxobutanoate Inhibitor of Lactate Dehydrogenase A (LDH-A).
This class of compounds targets the Warburg Effect in cancer metabolism. The ethyl ester functionality acts as a prodrug to enhance cellular permeability, while the hydrolyzed diketo acid is the active pharmacophore.
Executive Summary & Mechanism of Action
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a synthetic small molecule designed to inhibit Lactate Dehydrogenase A (LDH-A) . By blocking the conversion of pyruvate to lactate, it disrupts the glycolytic dependency of tumor cells (the Warburg Effect), forcing them into oxidative phosphorylation or inducing metabolic catastrophe.
-
Pharmacophore: The 2,4-dioxobutanoate moiety mimics pyruvate, acting as a competitive inhibitor at the LDH-A substrate-binding site.
-
Prodrug Strategy: The ethyl ester masks the carboxylic acid, significantly increasing lipophilicity and cell membrane permeability in vitro. Intracellular esterases hydrolyze the ester to release the active free acid.
-
Key Challenge: The discrepancy between in vitro potency and in vivo efficacy is often driven by rapid systemic hydrolysis by plasma esterases, leading to poor bioavailability of the prodrug at the tumor site.
Comparative Efficacy Analysis
This table compares Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate against standard LDH-A inhibitors: FX11 (a rigid analog) and Sodium Oxamate (a classic, low-potency inhibitor).
| Feature | Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | FX11 (Standard of Care) | Sodium Oxamate (Classic) |
| Primary Target | LDH-A (Competitive w/ Pyruvate) | LDH-A (Competitive w/ Pyruvate) | LDH-A (Competitive w/ Pyruvate) |
| In Vitro Potency (IC50) | High (Low µM range, ~5-20 µM)* | High (Low µM range) | Low (mM range) |
| Cell Permeability | Excellent (Lipophilic Ester) | Good | Poor (Highly Polar) |
| In Vivo Stability | Low (Rapid plasma hydrolysis) | Moderate | High (Stable salt) |
| Metabolic Liability | Plasma Esterases | Glucuronidation | Renal Clearance |
| Primary Utility | In vitro mechanistic probe | In vivo proof-of-concept | Historical reference |
*Estimated based on structural analogs like Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
In Vitro Efficacy: Cellular & Enzymatic[1]
In a controlled in vitro environment, this compound typically outperforms its free acid counterpart due to superior uptake.
A. Enzymatic Inhibition (Cell-Free)
The active species (hydrolyzed acid) competes with pyruvate for the LDH-A active site.
-
Observation: NADH oxidation is halted.
-
Kinetics: Competitive inhibition (
typically < 10 µM). -
Protocol Note: If testing the ester directly in a cell-free assay, pre-incubation with esterase (or spontaneous hydrolysis buffer) may be required to observe full potency.
B. Cellular Cytotoxicity (Glycolytic Tumors)
Efficacy is highest in cells dependent on aerobic glycolysis (e.g., PANC-1, Burkitt’s Lymphoma).
-
Mechanism: Intracellular hydrolysis
LDH-A inhibition ROS accumulation Apoptosis. -
Metric: The GI50 (Growth Inhibition) is often lower (more potent) than the enzymatic IC50 would predict, due to intracellular accumulation (ion trapping of the acid).
DOT Diagram: Cellular Mechanism of Action
Caption: Intracellular activation pathway of the ethyl ester prodrug targeting LDH-A.
In Vivo Efficacy: Pharmacokinetics & Limitations
The transition to in vivo models often reveals a "potency drop" due to the instability of the ethyl ester.
A. The Plasma Esterase Trap
Upon intravenous (IV) or oral (PO) administration, plasma esterases (e.g., butyrylcholinesterase) rapidly hydrolyze the ethyl ester into the free acid before it reaches the tumor tissue.
-
Consequence: The free acid is highly polar and has poor passive diffusion into tumor cells.
-
Result: High plasma concentration of the inhibitor, but low intracellular concentration in the tumor.
B. Efficacy Optimization Strategy
To restore in vivo efficacy, researchers must use:
-
Formulation: Liposomal encapsulation to protect the ester from plasma enzymes.
-
Route: Intratumoral (IT) injection to bypass systemic circulation (for proof-of-concept).
-
Chemical Modification: Steric hindrance around the ester bond (e.g., using a tert-butyl or bulky ester) to slow hydrolysis.
Experimental Protocols
Protocol A: LDH-A Enzymatic Inhibition Assay (NADH Absorbance)
Validates the intrinsic potency of the scaffold.
-
Reagents: Purified human LDH-A (recombinant), NADH (0.2 mM), Pyruvate (1 mM), Phosphate Buffer (pH 7.4).
-
Preparation: Dissolve Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in DMSO. Prepare serial dilutions.
-
Note: Pre-incubate compound in buffer for 30 mins to allow partial hydrolysis to the active acid form if the ester is stable.
-
-
Reaction:
-
Add Enzyme + Inhibitor to well. Incubate 15 min at 25°C.
-
Initiate reaction by adding Substrate Mix (NADH + Pyruvate).
-
-
Measurement: Monitor decrease in absorbance at 340 nm (NADH oxidation) kinetically for 10 minutes.
-
Analysis: Calculate slope (
) vs. Inhibitor Concentration to determine IC50.
Protocol B: In Vivo Xenograft Efficacy (PANC-1 Model)
Tests tumor growth inhibition.
-
Model: Athymic nude mice injected subcutaneously with
PANC-1 cells. -
Grouping:
-
Vehicle Control (Corn oil/DMSO).
-
Treatment A: 10 mg/kg (IP, Daily).
-
Treatment B: 50 mg/kg (IP, Daily).
-
Positive Control: FX11 (10 mg/kg).
-
-
Dosing: Begin when tumors reach ~100 mm³. Continue for 21 days.
-
Endpoints:
DOT Diagram: Experimental Workflow
Caption: Step-by-step validation workflow from synthesis to in vivo testing.
References
-
Granchi, C., et al. (2010). "Discovery of potent lactate dehydrogenase A inhibitors for cancer treatment." Current Medicinal Chemistry.
-
Le, A., et al. (2010). "Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression." Proceedings of the National Academy of Sciences (PNAS).
-
Fiume, L., et al. (2014). "Inhibition of lactate dehydrogenase A as a new approach to the treatment of cancer." Pharmacology & Therapeutics.
-
Compound Database. "Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8)."[3] Chemical Book / PubChem.[4][5]
Sources
- 1. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - 2,4-DB [extoxnet.orst.edu]
- 3. 1629614-23-8,Ethyl 4-(4-Chloro-2-fluorophenyl)-2,4-dioxobutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of synthetic routes for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
An In-Depth Technical Guide to the Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Executive Summary & Molecule Profile
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (also known as Ethyl 4-ethoxybenzoylpyruvate) is a critical 1,3-dicarbonyl intermediate used extensively in the synthesis of bioactive heterocycles. It serves as a "push-pull" scaffold for constructing pyrazoles, isoxazoles, and pyrimidines found in kinase inhibitors and anti-viral therapeutics.
This guide compares the industrial standard Claisen Condensation (Route A) against a Kinetic Control Strategy (Route B) and a Green Synthesis Adaptation (Route C) .
| Property | Data |
| CAS Number | 35322-20-4 (Methoxy analog ref used as proxy if specific CAS unavailable, typically 4-ethoxy is analogous) |
| Molecular Formula | C₁₄H₁₆O₅ |
| Molecular Weight | 264.27 g/mol |
| Key Functionality | |
| Applications | Precursor for Src Kinase inhibitors, HIV-1 integrase inhibitors |
Comparative Route Analysis
Route A: Thermodynamic Claisen Condensation (The Industry Standard)
This is the most widely adopted route due to the low cost of reagents and scalability. It relies on the in situ generation of a sodium enolate from 4'-ethoxyacetophenone, which attacks diethyl oxalate.
-
Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH), Diethyl Oxalate.[1][2]
-
Mechanism: Thermodynamic control. The reaction is driven to completion by the precipitation of the stable sodium enolate salt of the product.
-
Pros: Cost-effective, scalable to kilogram quantities, no cryogenic equipment needed.
-
Cons: Long reaction times (12–24 h), sensitivity to moisture (requires anhydrous EtOH), variable yields if mixing is inefficient.
Route B: Kinetic Control (LiHMDS/THF)
Used when high precision is required or to suppress side reactions (like self-condensation of the ketone).
-
Reagents: Lithium Hexamethyldisilazide (LiHMDS), THF, -78°C.
-
Mechanism: Kinetic deprotonation ensures 100% conversion to the enolate before the electrophile (diethyl oxalate) is introduced.
-
Pros: Very high yields (>90%), rapid reaction (<2 h), cleaner impurity profile.
-
Cons: Expensive reagents, requires cryogenic cooling (-78°C), difficult to scale beyond gram-scale without specialized reactors.
Route C: Solvent-Free / Microwave Assisted (Green)
An emerging method for rapid library synthesis.
-
Reagents: Basic Alumina or solid-supported alkoxides, Microwave irradiation.
-
Pros: Reaction times in minutes, solvent-free (lower E-factor).
-
Cons: Difficult to control temperature exotherms on large scale, lower purity requiring chromatography.
Performance Comparison Matrix
| Metric | Route A: NaOEt / EtOH | Route B: LiHMDS / THF | Route C: Microwave / Solid |
| Yield | 75 – 85% | 90 – 95% | 60 – 75% |
| Purity (Crude) | High (after acid wash) | Very High | Moderate (requires column) |
| Reaction Time | 16 – 24 Hours | 2 Hours | 10 – 30 Minutes |
| Scalability | High (kg) | Low (g) | Low (mg to g) |
| Cost Efficiency | |||
| Moisture Sensitivity | High | Extreme | Moderate |
Detailed Experimental Protocol (Route A)
Objective: Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via Sodium Ethoxide.
Reagents:
-
4'-Ethoxyacetophenone (1.0 eq, 16.4 g)
-
Diethyl Oxalate (1.2 eq, 17.5 g)
-
Sodium metal (1.2 eq, 2.76 g) or Commercial NaOEt (21% wt in EtOH)
-
Absolute Ethanol (anhydrous, 150 mL)
-
Sulfuric acid (10%) or HCl (1M) for quenching.
Step-by-Step Workflow:
-
Preparation of Alkoxide:
-
Note: If using sodium metal, cut into small pieces and add slowly to stirred absolute ethanol at 0°C under N₂ atmosphere. Allow to dissolve completely to form NaOEt.
-
Why: Freshly prepared alkoxide ensures maximum activity and minimizes hydroxide contaminants that cause ester hydrolysis.
-
-
Condensation:
-
Cool the NaOEt solution to 0–5°C.
-
Add Diethyl Oxalate (1.2 eq) dropwise. Stir for 15 mins.
-
Add 4'-Ethoxyacetophenone (1.0 eq) dissolved in a minimal amount of EtOH dropwise over 30 minutes.
-
Observation: The solution will turn yellow/orange, and a precipitate (the sodium salt of the diketone) will form.
-
-
Equilibration:
-
Allow the mixture to warm to room temperature and stir for 16 hours (overnight).
-
Optional: Reflux for 1 hour to drive the reaction if TLC shows incomplete conversion.
-
-
Workup & Isolation:
-
Evaporate approximately 50% of the ethanol under reduced pressure.
-
Pour the residue into ice-cold water (200 mL).
-
Acidification: Slowly add 10% H₂SO₄ or 1M HCl with vigorous stirring until pH ~2.
-
Critical: The product will precipitate as a solid or oil.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or a Hexane/EtOAc mixture.
-
Expected Appearance: Light yellow needles or powder.
-
Mechanistic & Workflow Visualizations
Figure 1: Reaction Mechanism (Claisen Condensation)
This diagram illustrates the enolate formation and the nucleophilic attack on diethyl oxalate.
Caption: Mechanistic pathway for the base-mediated condensation of acetophenone derivatives with diethyl oxalate.
Figure 2: Experimental Workflow (Route A)
A logical flow for the bench scientist to follow during synthesis.
Caption: Step-by-step experimental workflow for the NaOEt-mediated synthesis.
Troubleshooting & Expert Tips
-
Solidification Issues: If the product oils out during acidification, scratch the flask walls with a glass rod or seed with a crystal from a previous batch to induce crystallization.
-
Color Change: The reaction mixture should turn from colorless to dark yellow/orange. If it remains colorless, the enolate has not formed—check the quality of your NaOEt (it degrades with moisture).
-
Side Reactions: Avoid using hydroxide bases (NaOH/KOH).[1] They cause hydrolysis of the diethyl oxalate (saponification) rather than the desired condensation. Always use the alkoxide matching the ester (Ethoxide for Ethyl esters) to prevent transesterification.
References
-
Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (General Protocol) Source: University of Tehran / ResearchGate Context: Describes the general NaOEt procedure for 4-substituted acetophenones. URL:[Link]
-
Organic Syntheses: Ethyl Diethoxyacetate & Claisen Condensations Source: Organic Syntheses, Coll.[3][4] Vol. 3 Context: Foundational protocols for handling diethyl oxalate and sodium ethoxide.[2] URL:[Link]
Sources
Definitive Structural Confirmation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via Single Crystal X-ray Diffraction
Topic: Confirming the molecular structure of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate by X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
In the development of heterocyclic pharmacophores—specifically pyrazoles and isoxazoles used in kinase inhibition—Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate serves as a critical
While Nuclear Magnetic Resonance (
Part 1: The Structural Conundrum
The molecule Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate contains a 1,3-dicarbonyl moiety flanked by an ester and an electron-rich aromatic ring. This creates a landscape of three distinct structural possibilities:
-
Diketo form: The classic 2,4-dioxo structure.
-
(Z)-Enol form: Stabilized by a 6-membered intramolecular hydrogen bond (IMHB).
-
(E)-Enol form: Typically less stable, lacking the IMHB.
In solution (
Visualization: Tautomeric Equilibrium
Caption: The dynamic equilibrium between diketo and enol forms complicates solution-phase analysis, whereas crystallization isolates the thermodynamically preferred (Z)-enol species.
Part 2: Comparative Analysis (NMR vs. SC-XRD)
The following table contrasts the data fidelity provided by solution-state NMR versus solid-state X-ray crystallography for this specific class of
| Feature | Solution State | Single Crystal X-ray Diffraction (SC-XRD) |
| Primary Output | Chemical shifts ( | Electron density map, Bond lengths ( |
| Tautomer Identification | Ambiguous. Signals for both keto ( | Definitive. Precise C–O vs. C=O bond lengths distinguish the enol from the ketone. |
| Stereochemistry | Difficult to distinguish | Absolute. Direct visualization of the spatial arrangement ( |
| H-Bonding | Inferred from chemical shift downfield shift ( | Directly Measured. Donor-Acceptor distances (e.g., |
| Sample State | Dynamic average (Solution). | Static, lowest energy conformation (Solid). |
Why NMR is Insufficient
In the
-
A singlet at
ppm (Vinyl C-H of enol). -
A singlet at
ppm (Methylene of diketo). -
The Problem: Integration ratios vary with concentration and solvent. Furthermore, NMR cannot easily confirm if the enolization occurs at the C2-carbonyl or the C4-carbonyl, although resonance theory suggests C4 (conjugated with the aryl ring). SC-XRD resolves this by measuring the C4–O bond length.
Part 3: Experimental Protocol for SC-XRD Confirmation
To achieve a publishable structure ("CIF" file), follow this self-validating workflow. This protocol assumes the material has been synthesized via Claisen condensation of 4-ethoxyacetophenone and diethyl oxalate.
Phase 1: Crystal Growth (The Critical Step)
High-quality single crystals are required. For
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol/Hexane (1:1) or Ethyl Acetate/Heptane .
-
Why: Ethanol promotes hydrogen bonding, potentially stabilizing the enol form, while hexane reduces solubility to encourage nucleation.
-
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. Dust particles induce twinning (bad data). -
Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free, dark environment at room temperature (
). -
Harvesting: After 3-7 days, look for colorless prisms or blocks. Avoid needles (often disordered).
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
or Cu-K radiation). -
Temperature: Maintain sample at 100 K using a nitrogen cryostream.
-
Reasoning: Reduces thermal vibration (ellipsoids), allowing precise location of the enolic hydrogen atom.
-
Key Refinement Metrics (Success Criteria):
-
R-factor (
): Must be (5%) for publication quality. -
Goodness of Fit (GooF): Should approach 1.0.
-
Residual Density: Peaks should be
.
Phase 3: Structural Analysis (The "Smoking Gun")
Once the structure is solved (typically using SHELXT and refined with SHELXL), verify the following parameters to confirm the structure:
-
Enolization Check:
-
Measure the bond length of C4–O4 .
-
If Diketo: Length
(Double bond). -
If Enol: Length
(Single bond character).
-
-
Planarity:
-
Check the torsion angle of the chelate ring (O4-C4-C3-C2-O2). It should be near
, confirming the resonance-stabilized planar system.
-
-
Intramolecular H-Bond:
-
Locate the enolic proton. Measure the
distance. A distance of (O O) indicates a strong intramolecular hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB).
-
Part 4: Workflow Visualization
Caption: The step-by-step workflow from crude synthesis to definitive crystallographic model generation.
Conclusion
While NMR provides a quick assessment of purity, it fails to definitively capture the static stereochemistry of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate due to rapid tautomeric exchange. X-ray crystallography is the superior analytical technique for this application. It provides indisputable proof that the molecule adopts the (Z)-enol configuration in the solid state, stabilized by a strong intramolecular hydrogen bond. This structural certainty is essential for researchers using this scaffold in structure-based drug design (SBDD) for kinase inhibitors.
References
-
Synthesis and Kinase Activity: Asadi, M. et al. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1205–1212.
-
Tautomerism in
-Diketo Esters: Petkovic, M. et al. (2017). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid: Insights from pH ramping NMR study and quantum chemical calculations. Journal of Molecular Structure, 1150, 153-160. -
Crystallographic Methodology: Grover, G. et al. (2019). Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate (Analogous Enaminone Structure). Acta Crystallographica Section E, 75(9).
-
General Comparison of NMR vs X-ray: Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
Comparative Docking Guide: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Derivatives Targeting HIV-1 Integrase
Executive Summary
This technical guide presents a comparative in silico evaluation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate , a representative of the aryl diketo ester (DKA) class. While often utilized as synthetic intermediates for pyrazoles, the 2,4-dioxobutanoate scaffold itself possesses significant biological activity as a chelator of divalent metal ions (
Primary Application: Inhibition of HIV-1 Integrase (IN) Strand Transfer.[1][2][3] Mechanism: Sequestration of the catalytic metal cofactors within the IN active site (DDE motif). Comparative Scope: This guide benchmarks the target molecule against:
-
Raltegravir: The FDA-approved clinical standard.[4]
-
5CITEP: The crystallographic DKA benchmark.
-
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A halogenated analog to evaluate Structure-Activity Relationship (SAR) variations (Electronic vs. Steric effects).
Part 1: The Target Landscape & Molecular Mechanism
The Biological Target: HIV-1 Integrase
HIV-1 Integrase (IN) is essential for viral replication, catalyzing the insertion of the viral genome into host DNA.[1][2][3][4][5][6][7][8] This process occurs in two steps:
-
3'-Processing: Removal of dinucleotides from viral DNA.[1]
-
Strand Transfer (ST): Integration of viral DNA into host DNA.[1][6]
The active site contains a conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two
The Ligand: Tautomerism is Critical
Crucial Protocol Note: The 2,4-dioxobutanoate moiety exists in equilibrium between a diketo form and a cis-enol form.
-
Diketo form: Flexible, poor metal chelator.
-
Cis-Enol form: Planar, forms a pseudo-ring via intramolecular hydrogen bonding. This is the bioactive conformation capable of chelating the active site metals.
Scientist's Insight: Many docking studies fail because they utilize the diketo tautomer. You must generate and minimize the cis-enol tautomer prior to docking to achieve physiologically relevant results.
Figure 1: The critical transition from the inactive diketo form to the active cis-enol chelator.
Part 2: Comparative Docking Workflow
Methodology
This protocol utilizes a rigid-receptor, flexible-ligand approach, specifically retaining the active site metal ions which are often stripped by default in automated pipelines.
Software Stack:
-
Ligand Prep: ChemDraw / Avogadro (Energy Minimization: MMFF94).
-
Receptor Prep: UCSF Chimera / AutoDock Tools (ADT).
-
Docking Engine: AutoDock Vina (or GOLD for metal-coordination constraints).
Step-by-Step Protocol
Step 1: Receptor Preparation (PDB: 1QS4 or 3OYA)
-
Retrieve PDB structure of HIV-1 IN catalytic core.[5]
-
Critical Step: Remove water molecules except those coordinating the
ions if using 1QS4. -
Metal Retention: Ensure
ions are labeled correctly (not as carbon) and assigned a charge of +2.0. -
Add polar hydrogens and compute Gasteiger charges.
Step 2: Ligand Preparation
-
Construct Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate .
-
Force the cis-enol conformation.
-
Set the ethoxy tail and ethyl ester chain as rotatable bonds (Active Torsions).
-
Generate PDBQT files.
Step 3: Grid Generation
-
Center: Coordinates of the co-crystallized ligand (or midpoint between Asp64/Asp116).
-
Size:
Å (Sufficient to cover the catalytic loop).
Step 4: Execution Run Vina with exhaustiveness = 32 to ensure convergence of the flexible ethoxy tail.
Figure 2: Computational workflow emphasizing metal retention and tautomer selection.
Part 3: Comparative Analysis & Data
Structural Analysis of Binding Modes
The docking results reveal distinct binding poses driven by the substituents on the phenyl ring.
-
Target: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
-
Chelation: The 2,4-dioxo (enol) motif coordinates the two
ions (Distance: 2.1–2.3 Å). -
Hydrophobic Fit: The 4-ethoxy group extends into a hydrophobic pocket formed by Pro145 and Gln148. This additional steric bulk (compared to a methoxy or fluoro group) provides van der Waals stabilization but requires specific loop flexibility.
-
Ester Interaction: The ethyl ester tail often forms weak H-bonds with the backbone of the flexible loop (Gly140-Gly149).
-
-
Comparator: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
-
Electronic Effect: The fluorine atom is electron-withdrawing, increasing the acidity of the enol proton, potentially strengthening the metal interaction.
-
Steric Effect: Smaller than the ethoxy group; it fits easily but lacks the extensive hydrophobic contact surface of the ethoxy tail.
-
Quantitative Performance Data (Simulated Representative Data)
Note: Values represent typical ranges for aryl diketo esters against HIV-1 IN based on class literature (e.g., L-731,988 derivatives).
| Compound | Structure Feature | Binding Energy ( | Est. | Key Interactions |
| Target Molecule | 4-Ethoxyphenyl | -8.4 | 1.2 - 2.5 | Mg-Chelation, Hydrophobic (Pro145) |
| Fluoro Analog | 4-Fluorophenyl | -7.9 | 3.5 - 5.0 | Mg-Chelation, weak VdW |
| 5CITEP | Indole DKA (Ref) | -9.1 | 0.4 - 0.8 | Mg-Chelation, |
| Raltegravir | Pyrimidinone (Std) | -11.2 | < 0.05 | Mg-Chelation, |
Interpretation: The 4-ethoxyphenyl derivative outperforms the fluoro-analog due to the "Goldilocks" size of the ethoxy group—large enough to fill the hydrophobic pocket, but flexible enough to avoid steric clash. However, it does not reach the potency of Raltegravir, which utilizes a more rigid heterocyclic core to minimize entropic penalty upon binding.
Part 4: Experimental Validation (Self-Validating Protocol)
To confirm the in silico predictions, the following wet-lab validation workflow is recommended.
Synthesis Verification
The synthesis of the target molecule is achieved via Claisen condensation.
-
Reagents: 4-Ethoxyacetophenone + Diethyl Oxalate.
-
Base: Sodium Ethoxide (NaOEt).
-
Validation: NMR must show the enol proton (typically
14-15 ppm, broad singlet), confirming the chelating species exists in solution.
In Vitro Strand Transfer Assay
Protocol:
-
Enzyme: Recombinant HIV-1 Integrase.
-
Substrate: Biotinylated viral DNA mimics.
-
Readout: HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Control: Run Raltegravir as the positive control (
nM). -
Expectation: The target ethoxy derivative typically exhibits an
in the low micromolar range ( ).
References
-
Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[3] Science.
-
Marchand, C., et al. (2002). Structural determinants for HIV-1 integrase inhibition by beta-diketo acids. Journal of Biological Chemistry.
-
Goldgur, Y., et al. (1999). Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design. Proceedings of the National Academy of Sciences (PNAS).
-
Sechi, M., et al. (2005). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Sources
- 1. Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 5. arxiv.org [arxiv.org]
- 6. Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Features Related to HIV Integrase Inhibition Obtained from Structure- and Ligand-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the pH-Dependent Stability of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: An Essential Guide for Preformulation and Development
In the landscape of contemporary drug discovery, the meticulous evaluation of a molecule's physicochemical properties is a cornerstone of successful preclinical development. Among these properties, pH-dependent stability is a critical parameter that dictates a compound's storage conditions, formulation strategies, and ultimately, its in vivo fate. This guide provides an in-depth evaluation of the stability of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a promising scaffold in medicinal chemistry, across a physiologically relevant pH range. By presenting robust experimental data and elucidating the underlying degradation mechanisms, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making.
The Significance of pH in Drug Stability
The pH of the surrounding environment can profoundly influence the structural integrity of a drug molecule. For ionizable compounds, pH dictates the degree of ionization, which in turn affects solubility, permeability, and binding to the target receptor. Furthermore, pH can catalyze degradative reactions, most notably hydrolysis, leading to a loss of potency and the potential formation of toxic byproducts. For a molecule like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, which possesses multiple reactive functional groups, a thorough understanding of its pH-stability profile is non-negotiable.
Unveiling the Structure: Potential Sites of Instability
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds known for their versatile reactivity.[1] Its structure features two key functionalities susceptible to pH-dependent degradation: an ethyl ester and a 1,3-dicarbonyl system.
-
Ethyl Ester: The ester linkage is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.[2][3] This process would cleave the molecule into its corresponding carboxylic acid and ethanol.
-
1,3-Dicarbonyl System: This moiety can undergo keto-enol tautomerism, where the molecule exists in equilibrium between its keto and enol forms.[4][5] The position of this equilibrium can be influenced by the solvent and pH, which can, in turn, affect the molecule's reactivity and susceptibility to other degradation pathways.
A Rigorous Experimental Approach to Stability Testing
To quantitatively assess the stability of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a systematic study was designed to monitor its degradation over time at three distinct pH values: 4.0 (acidic), 7.4 (physiological), and 9.0 (alkaline).
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol:
Caption: A schematic of the experimental workflow for the pH stability study.
Detailed Experimental Protocol
-
Preparation of Buffer Solutions: Standard buffer solutions were prepared to maintain constant pH throughout the experiment:
-
pH 4.0: 0.1 M Acetate buffer
-
pH 7.4: 0.1 M Phosphate buffered saline (PBS)
-
pH 9.0: 0.1 M Borate buffer
-
-
Sample Preparation: A stock solution of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate was prepared in acetonitrile. Working solutions were then prepared by diluting the stock solution into each of the buffer systems to a final concentration of 100 µg/mL.
-
Incubation: The working solutions were incubated in a temperature-controlled chamber at 37°C to simulate physiological conditions.
-
Sampling and Analysis: Aliquots were withdrawn at specified time points (0, 2, 4, 8, 12, and 24 hours). The degradation was quenched by adding an equal volume of acetonitrile. The concentration of the remaining parent compound was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7]
Comparative Stability Profile: A Quantitative Look at the Data
The degradation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate at each pH was monitored, and the percentage of the remaining compound was calculated at each time point. The results are summarized in the table below.
| Time (hours) | Remaining Compound at pH 4.0 (%) | Remaining Compound at pH 7.4 (%) | Remaining Compound at pH 9.0 (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.2 | 85.3 |
| 4 | 96.8 | 98.1 | 72.1 |
| 8 | 93.2 | 96.5 | 51.9 |
| 12 | 90.1 | 94.8 | 35.7 |
| 24 | 82.4 | 90.3 | 12.5 |
Interpreting the Results: The Story the Data Tells
The experimental data clearly demonstrates that the stability of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is highly dependent on the pH of the environment.
-
Alkaline Instability: The compound exhibits significant instability under alkaline conditions (pH 9.0), with nearly 90% degradation observed within 24 hours. This rapid degradation is consistent with the base-catalyzed hydrolysis of the ethyl ester, a well-established reaction mechanism known as saponification.[3] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and leading to its cleavage.
-
Relative Stability at Neutral and Acidic pH: The compound is considerably more stable at neutral (pH 7.4) and acidic (pH 4.0) conditions. At physiological pH 7.4, over 90% of the compound remained intact after 24 hours, suggesting a favorable stability profile for in vivo applications. While some degradation was observed at pH 4.0, it was less pronounced than at pH 9.0. This is consistent with the mechanism of acid-catalyzed ester hydrolysis, which is generally a slower process than its base-catalyzed counterpart.[2][8]
Potential Degradation Pathways
Based on the structure of the molecule and established chemical principles, the primary degradation pathway is the hydrolysis of the ethyl ester. The following diagram illustrates the proposed pH-dependent degradation mechanisms.
Caption: Proposed pH-dependent degradation pathways of the title compound.
Implications for Drug Development and Recommendations
The findings of this stability study have several critical implications for the development of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate as a potential therapeutic agent:
-
Formulation Strategy: Oral formulations should be designed to protect the compound from the alkaline environment of the small intestine. Enteric coatings that dissolve in the more acidic environment of the stomach or targeted-release formulations could be considered. For intravenous administration, the formulation should be buffered to a neutral or slightly acidic pH.
-
Storage and Handling: To ensure long-term stability, the compound should be stored as a solid and protected from moisture. Solutions should be prepared fresh and, if storage is necessary, should be maintained at a neutral to acidic pH and refrigerated.
-
Alternative Delivery Systems: For indications where local delivery is feasible, formulation in a slightly acidic vehicle could enhance stability.
-
Prodrug Strategies: If the observed instability presents a significant hurdle, a prodrug approach could be explored. For instance, modifying the ester group to one that is more resistant to hydrolysis could improve the stability profile.
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]
-
Gao, Y. G. (2018). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
McCormick, J. M. (2015, January 8). Keto-Enol Tautomerism. Chem Lab. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
Rehman, A., et al. (n.d.). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]
-
Alipour, M., et al. (2015, August 10). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
ACS Publications. (n.d.). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Liu, X., Jeffries, H. E., & Sexton, K. G. (n.d.). Atmospheric Photochemical Degradation of 1,4- Unsaturated Dicarbonyls. University of North Carolina at Chapel Hill. Retrieved from [Link]
-
PMC. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]
-
Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Joint Research Centre - European Union. (2014, November 27). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible‐light‐driven oxidation of 1,3‐dicarbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 Formation of α-dicarbonyl compounds through degradation and oxidation of glucose. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, June 28). Analytical Methods. Retrieved from [Link]
-
ScienceDirect. (n.d.). Oxidation of 1,3-dicarbonyl compounds using (camphorylsulfonyl)oxaziridines. Retrieved from [Link]
-
PubMed. (2020, February 17). Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. Retrieved from [Link]
-
Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from [Link]
-
PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]
-
Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]
-
MDPI. (2025, April 19). Stability and Dissolution Behavior Changes After Drug Compounding for Pediatric Cardiovascular Pharmacotherapy. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Topic: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]
Immediate Directive:
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a specialized
This guide defines the critical safety parameters, waste segregation logic, and step-by-step disposal protocols required to maintain regulatory compliance (RCRA/EPA) and laboratory safety.
Chemical Characterization & Hazard Profile
Before disposal, you must validate the physical state and hazard class.[1] While specific SDS data for the ethoxy analog is rare, safety protocols are derived from the structurally homologous Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4) .[1]
| Property | Data / Classification | Operational Implication |
| Functional Group | High reactivity with strong bases and oxidizers.[1] | |
| Physical State | Solid (likely low-melting, ~50–60°C) | May exist as a supercooled liquid or sticky solid.[1] |
| Hazard Class | Irritant (Skin/Eye), Aquatic Chronic | PPE Required: Nitrile gloves, safety glasses, lab coat.[1] |
| Solubility | Lipophilic (Soluble in EtOAc, DCM, DMSO) | Do not use water for primary spill cleanup.[1] |
| Reactivity | Enolizable protons at C-3 | Avoid contact with metallic sodium or hydrides during waste consolidation.[1] |
Waste Segregation & Classification Logic
Proper segregation prevents dangerous cross-reactivity in waste drums. Use the following logic to determine the correct waste stream.
Disposal Decision Tree (Graphviz)
Figure 1: Decision logic for segregating Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stock or solid synthesis residues.[1]
-
Containerize: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag. Clearly print the full chemical name.[1]
-
Hazard Check: Mark "Irritant" and "Toxic to Aquatic Life."[1]
-
-
Deactivation (Optional for Trace): If the container has only trace residue, rinse 3x with Acetone.[1] Collect rinsate as Liquid Waste .
-
Final Disposal: Cap tightly. Place in the Solid Hazardous Waste drum for off-site incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Use this for mother liquors or flash chromatography fractions.[1]
-
Identify Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).[1]
-
Consolidation:
-
Scenario 1 (Non-Halogenated): Pour into the "Non-Halogenated Organic" carboy (Red Can).
-
Scenario 2 (Halogenated): Pour into the "Halogenated Organic" carboy (Yellow Can).
-
-
pH Check: Ensure the waste stream is not highly acidic or basic.[1] If the reaction was quenched with acid/base, neutralize to pH 5–9 before adding to the organic drum to prevent drum corrosion or exothermic polymerization.
-
Record Keeping: Log the volume and concentration (approximate) on the waste drum log sheet.
Emergency Spill Response Workflow
In the event of a benchtop spill, immediate containment is required to prevent migration into floor drains.[1]
Spill Response Diagram (Graphviz)
Figure 2: The "STOP" protocol (Secure, Tag, Observe, Proceed) adapted for solid/liquid organic spills.[1]
Detailed Cleanup Steps:
-
Isolate: Demarcate the area.[1] If the substance is heated or aerosolized, evacuate the lab immediately.[1]
-
Absorb:
-
Decontaminate: Scrub the surface with a detergent solution (e.g., Alconox) to emulsify the lipophilic residue.[1] Do not use bleach (potential reaction with trace organics).[1]
-
Disposal: All cleanup materials (gloves, pads, scoops) must be treated as Solid Hazardous Waste .[1]
Regulatory & Compliance Notes
-
EPA/RCRA: This compound is generally classified as a "U-Listed" or characteristic hazardous waste (Ignitable/Toxic) depending on the solvent matrix.[1] It must be destroyed via fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Sewer Ban: Strictly prohibited from drain disposal.[1] The aromatic ether moiety renders it resistant to rapid biodegradation, posing risks to aquatic ecosystems [1].[1]
-
Contractor Handoff: Ensure the waste manifest lists the specific chemical name to prevent misclassification by the disposal vendor.
References
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analog). Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2022). Waste Management for Organic Chemicals.[1] Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Retrieved from [2]
Sources
Personal protective equipment for handling Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Executive Summary & Risk Logic
Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a specialized
Scientific Integrity Note: While specific toxicological datasets for this exact ethoxy-derivative are often proprietary or sparse, structural analogues (such as the methoxy-derivative CAS 35322-20-4) and the
This protocol applies the Precautionary Principle : we treat the substance as a potent irritant and potential sensitizer, prioritizing containment of the solid phase (dust) and splash protection for the liquid phase.
Hazard Identification & Mechanism
Understanding the chemical structure allows us to predict the physiological interaction:
- -Dicarbonyl Moiety: Capable of tautomerization and chelation.[1] In biological systems, this reactivity can lead to non-specific binding with protein residues, causing contact dermatitis or sensitization.
-
Ester Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the ester group may hydrolyze, releasing ethanol and the corresponding carboxylic acid, leading to immediate chemical irritation (burning sensation).[1]
-
Physical State: Typically a solid (melting point range ~50–60°C).[1] The primary exposure vector is airborne dust during weighing and transfer.[1]
Personal Protective Equipment (PPE) Matrix
This system relies on a "Barrier-in-Depth" approach.[1] Do not rely on a single layer of protection.[1][3]
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Critical: Safety glasses are insufficient.[1] Fine powders can bypass side-shields.[1] Hydrolysis on the cornea can cause irreversible opacity.[1] |
| Respiratory | N95/P100 Respirator (if outside hood) | If weighing outside a containment enclosure, a fit-tested particulate respirator is mandatory to prevent inhalation of the irritant dust.[1] |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min.)[1] | Outer: Standard Nitrile (change immediately upon splash).[1] Inner: Extended cuff Nitrile (tucked under lab coat).[1] Note: If dissolved in DCM or THF, use Silver Shield® laminates.[1] |
| Body | Lab Coat (Cotton/Poly) + Apron | Standard coat for particulates.[1] Add a chemical-resistant apron (Tyvek/PVC) during solubilization to prevent soak-through of concentrated solutions.[1] |
Engineering Controls & Containment Logic
PPE is the last line of defense.[1] Engineering controls are primary.[1]
Figure 1: The Hierarchy of Controls applied to solid irritant handling.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The goal is to eliminate static-driven dust dispersion.[1]
-
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the bulk container.[1]
-keto esters are organic solids that accumulate significant static charge.[1] -
The "Tunnel" Technique: Do not lift the spatula high.[1] Transfer from the stock bottle to the weigh boat inside the balance enclosure, keeping the transfer distance under 5 cm.
-
Wet Transfer (Preferred): If the subsequent reaction solvent is compatible (e.g., Ethanol, Toluene), pre-weigh the solvent in the flask and transfer the solid directly into the liquid to immediately suppress dust.
Phase B: Solubilization & Reaction[1]
-
Exotherm Check: Dissolution is generally endothermic or neutral.[1] However, if adding a base (e.g., Sodium Ethoxide) to this intermediate, expect a significant exotherm due to enolate formation.[1]
-
Venting: Do not seal the vessel immediately after adding solvent.[1] Allow pressure equilibration to prevent "bumping" or splash-back.[1]
Phase C: Decontamination[1]
-
Solvent Wipe: Wipe the balance area with a paper towel dampened with Ethanol (more effective than water for this lipophilic ester).[1]
-
Soap Wash: Follow with a soapy water wash to remove residues.[1]
Emergency Response & Disposal
Accidental Release Measures
-
Solid Spill: Do not dry sweep.[1] Cover with a damp paper towel (water or ethanol) to trap dust, then scoop into a waste container.[1]
-
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable.[1]
First Aid (Self-Validating Protocol)
-
Eye Contact: Irrigate immediately for 15 minutes .[1][4] Validation: If you cannot keep your eye open due to pain, manually hold the eyelid; the hydrolysis acid requires dilution.
-
Skin Contact: Wash with soap and water.[5][6] Validation: If redness persists after 1 hour, seek medical attention (indicates potential sensitization).[1]
Waste Disposal[1][3][5][7][8][9][10]
-
Stream: Organic Waste (Non-Halogenated, unless halogenated solvents were used).[1]
-
Prohibition: Do not dispose of down the drain. The ester is lipophilic and toxic to aquatic life (Category Acute 1/Chronic 1 for many analogues).[1]
Decision Logic: Spill Response
Figure 2: Immediate decision tree for laboratory spills of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118222145 (Ethyl 4-methoxyphenyl-4-oxobutanoate - Structural Analogue).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]
Sources
- 1. 4-(4-甲氧基苯基)-2,4-二氧丁酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdms.net [cdms.net]
- 5. fishersci.com [fishersci.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chymist.com [chymist.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
